INCB-057643
描述
BET Inhibitor INCB057643 is an inhibitor of the Bromodomain (BRD) and Extra-Terminal (BET) family of BRD-containing proteins, with potential antineoplastic activity. Upon administration, the BET inhibitor INCB057643 binds to the acetylated lysine recognition motifs found in the BRD of BET proteins, thereby preventing the interaction between the BET proteins and acetylated lysines on histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, such as c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. BET proteins are transcriptional regulators that are overexpressed in certain tumor cells and play an important role in cellular growth.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
BET inhibito
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,2,4-trimethyl-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-6-methylsulfonyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-20(2)19(25)23(4)15-9-11(29(5,26)27)8-13(17(15)28-20)14-10-22(3)18(24)16-12(14)6-7-21-16/h6-10,21H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSAMEOETVNDQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC(=CC(=C2O1)C3=CN(C(=O)C4=C3C=CN4)C)S(=O)(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820889-23-3 | |
| Record name | INCB-057643 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1820889233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INCB-057643 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | INCB-057643 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87TZD0JEBS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
INCB-057643 Mechanism of Action in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains a formidable therapeutic challenge, characterized by a dense desmoplastic stroma and profound immunosuppression. INCB-057643, a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has emerged as a promising therapeutic agent. This technical guide delineates the mechanism of action of this compound in pancreatic cancer, focusing on its dual role in targeting both the tumor cells and the complex tumor microenvironment (TME). We provide a comprehensive overview of its preclinical efficacy, detailing its impact on key signaling pathways, and present quantitative data and experimental methodologies to support further research and development in this critical area.
Introduction: The Role of BET Proteins in Pancreatic Cancer
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to promoters and enhancers of target genes.[2][3] In pancreatic cancer, BET proteins, particularly BRD4, are often overexpressed and contribute to the transcription of key oncogenes and inflammatory mediators that drive tumor growth, metastasis, and immunosuppression.[4][5]
This compound is a next-generation BET inhibitor designed to disrupt this pathogenic gene expression program. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of their target genes.[4][6] This multifaceted mechanism of action allows this compound to exert anti-tumor effects by directly inhibiting cancer cell proliferation and by remodeling the tumor microenvironment to be more permissive to an anti-tumor immune response.[5][6]
Core Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the acetyl-lysine binding pockets of BET proteins.[4][6] This leads to a disruption of the transcriptional program in both cancer cells and cells within the tumor microenvironment.
Direct Anti-Tumor Effects on Pancreatic Cancer Cells
This compound exhibits direct anti-proliferative effects on pancreatic cancer cells.[4] This is achieved through the downregulation of key oncogenic transcription factors and cell cycle regulators. A primary target of BET inhibitors is the MYC oncogene, which is a critical driver of proliferation in many cancers, including pancreatic cancer.[4][7] By displacing BRD4 from the MYC promoter and super-enhancers, this compound effectively suppresses MYC expression, leading to cell cycle arrest and apoptosis.[4][7]
Modulation of the Tumor Microenvironment
A distinguishing feature of this compound is its profound impact on the pancreatic tumor microenvironment, which can constitute up to 90% of the tumor mass and is a major barrier to effective therapy.[4][5] this compound remodels the TME through several mechanisms:
-
Inhibition of Inflammatory Signaling: this compound reduces the expression of pro-inflammatory and immunosuppressive cytokines and chemokines within the TME.[4] This includes the downregulation of pathways such as STAT3 and NF-κB, which are chronically active in pancreatic cancer and contribute to an immunosuppressive milieu.[4]
-
Reprogramming of Myeloid Cells: The inhibitor can alter the phenotype of tumor-associated macrophages (TAMs), shifting them from a pro-tumoral M2-like state towards a more anti-tumoral M1-like phenotype.[4]
-
Reduction of Desmoplasia: this compound has been shown to decrease the expression of α-smooth muscle actin (α-SMA), a marker of activated pancreatic stellate cells (PSCs), which are the primary drivers of the dense fibrotic stroma characteristic of pancreatic cancer.[4]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of pancreatic cancer.
In Vitro Anti-Proliferative Activity
This compound demonstrates potent anti-proliferative activity against a panel of human and murine pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a 72-hour MTT assay are summarized below.[4]
| Cell Line | Species | IC50 (nM)[4] |
| Human | ||
| AsPC-1 | Human | 100 |
| PANC-1 | Human | 250 |
| CAPAN-1 | Human | 150 |
| Murine | ||
| Panc1342 | Mouse | 75 |
| PanAsc 2159 | Mouse | 125 |
In Vivo Efficacy in a Genetically Engineered Mouse Model
The in vivo efficacy of this compound was assessed in the KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) mouse model, which faithfully recapitulates human pancreatic cancer progression and metastasis.[4][5]
| Parameter | Vehicle Control | This compound (10 mg/kg, daily) |
| Median Survival | ~22 weeks | Increased by an average of 55 days[4][5] |
| Metastatic Burden | High | Reduced[4][5] |
| Tumor Microenvironment Modulation | ||
| p-STAT3 Expression in Pancreas | Baseline | Reduced by 30%[4] |
| COX2 Expression in Pancreas | Baseline | Reduced by 40%[4] |
| α-SMA Expression in Pancreas | Baseline | Reduced by 35%[4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in pancreatic cancer.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the KPC mouse model efficacy study.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells were treated with a dose range of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis.[4]
Western Blotting
-
Protein Extraction: Cells or tissues were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) were separated on 4-12% Bis-Tris polyacrylamide gels and transferred to a PVDF membrane.
-
Blocking: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against p-STAT3, COX2, and α-SMA.
-
Secondary Antibody Incubation: After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Flow Cytometry for Immune Cell Profiling
-
Single-Cell Suspension: Pancreatic tumors were mechanically dissociated and enzymatically digested to obtain a single-cell suspension.
-
Staining: Cells were stained with a cocktail of fluorescently-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, Gr-1).
-
Intracellular Staining (for Foxp3): For transcription factor analysis, cells were fixed and permeabilized prior to incubation with the anti-Foxp3 antibody.
-
Data Acquisition: Samples were acquired on a multicolor flow cytometer.
-
Data Analysis: Data were analyzed using appropriate software to quantify different immune cell populations within the tumor microenvironment.[4]
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded pancreatic tissue sections were deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed using a citrate-based buffer.
-
Blocking: Endogenous peroxidase activity was blocked with 3% hydrogen peroxide, and non-specific binding was blocked with a serum-free protein block.
-
Primary Antibody Incubation: Sections were incubated overnight at 4°C with primary antibodies against p-STAT3, COX2, or α-SMA.
-
Secondary Antibody and Detection: A biotinylated secondary antibody and a streptavidin-HRP conjugate were used, followed by detection with a DAB substrate kit.
-
Counterstaining and Mounting: Sections were counterstained with hematoxylin, dehydrated, and mounted.[4]
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for pancreatic cancer by virtue of its dual mechanism of action, targeting both the malignant epithelial cells and the supportive tumor microenvironment. The preclinical data strongly support its continued investigation, both as a monotherapy and in combination with other agents, such as immunotherapy or standard-of-care chemotherapy. The detailed protocols provided herein are intended to facilitate further research into the nuanced mechanisms of BET inhibition in pancreatic cancer and to aid in the design of future preclinical and clinical studies. A deeper understanding of the molecular determinants of response and resistance to this compound will be crucial for its successful clinical translation and for improving outcomes for patients with this devastating disease.
References
- 1. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition of BET family proteins and histone deacetylases as a potential epigenetics-based therapy for pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. CDK4/6 and BET inhibitors synergistically suppress pancreatic tumor growth and epithelial-to-mesenchymal transition by regulating the GSK3β-mediated Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BET inhibition is an effective approach against KRAS-driven PDAC and NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Tumor Microenvironment Model of Pancreatic Cancer to Elucidate Responses toward Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of INCB-057643 in c-Myc-Dependent Tumor Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with demonstrated preclinical activity in various hematologic malignancies and solid tumors.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in suppressing c-Myc-dependent tumor cell growth, and detailed protocols for its preclinical evaluation.
Core Mechanism of Action: BET Inhibition and c-Myc Suppression
This compound functions by competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4.[2][3] This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[1][2] The proto-oncogene c-Myc is a critical driver of cell proliferation, growth, and metabolism in many cancers. By inhibiting its expression, this compound effectively induces cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition in c-Myc-dependent cancer cells.[1][2]
Caption: Mechanism of Action of this compound.
Quantitative Data
In Vitro Activity
This compound demonstrates potent inhibition of BET proteins and proliferation of various cancer cell lines, particularly those of hematologic origin.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| BRD4 (BD1) | Binding Assay | 39 | [3] |
| BRD4 (BD2) | Binding Assay | 6 | [3] |
| Hematologic Malignancies | |||
| Multiple Myeloma and AML cell lines | Cell Growth Inhibition | Generally < 200 | [4] |
| SET2 (JAK2 V617F-mutant) | Cell Proliferation | Nanomolar concentrations | [3] |
| Other | |||
| IL-2-stimulated T cells | Cell Proliferation | 494 ± 118 | [4] |
In Vivo Efficacy
Oral administration of this compound has shown significant anti-tumor activity in various xenograft models.
| Tumor Model | Cancer Type | Efficacy | Reference |
| SET2 Xenograft | Myeloproliferative Neoplasm | Potent tumor growth inhibition in combination with ruxolitinib | [3] |
| MPLW515L-driven mouse model | Myeloproliferative Neoplasm | Greater reduction in spleen volume in combination with ruxolitinib compared to single agents | [3] |
| KPC Mouse Model | Pancreatic Cancer | Increased survival by an average of 55 days and reduced metastatic burden | [5] |
| AML, Myeloma, and DLBCL Xenografts | Hematologic Malignancies | Significant anti-tumor efficacy | [2] |
Experimental Protocols
Cell Viability Assay
This protocol is representative for determining the IC50 of this compound in a panel of c-Myc-dependent cancer cell lines.
Caption: Workflow for Cell Viability Assay.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Compound Treatment: Prepare a 10-point serial dilution of this compound in DMSO, and then dilute in growth medium. Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curves using a non-linear regression model to determine the IC50 values.
Western Blot for c-Myc Expression
This protocol outlines the procedure for assessing the effect of this compound on c-Myc protein levels.
Caption: Workflow for Western Blot Analysis.
-
Cell Treatment and Lysis: Plate cells and treat with various concentrations of this compound for 6-24 hours. Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
In Vivo Xenograft Study
This protocol describes a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Caption: Workflow for In Vivo Xenograft Study.
-
Cell Implantation: Subcutaneously inject 5-10 million tumor cells (e.g., MOLM-16 for AML, MM.1S for multiple myeloma) in a mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare this compound in an appropriate vehicle and administer to the treatment group via oral gavage at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week.
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for c-Myc).
Conclusion
This compound is a promising BET inhibitor that demonstrates significant anti-tumor activity in preclinical models of c-Myc-dependent cancers. Its mechanism of action, centered on the suppression of the key oncogene c-Myc, provides a strong rationale for its clinical development in hematologic malignancies and other cancers characterized by c-Myc dysregulation. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other BET inhibitors in the drug development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB-057643: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene transcription.[1] Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, not only through direct effects on tumor cell proliferation but also by shaping a pro-tumorigenic and immunosuppressive tumor microenvironment (TME). This technical guide provides an in-depth analysis of the preclinical and clinical data elucidating the multifaceted effects of this compound on the TME, with a focus on its immunomodulatory properties.
Core Mechanism of Action
This compound exerts its effects by competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, primarily BRD4. This prevents the recruitment of transcriptional machinery, including RNA polymerase II, to chromatin, thereby inhibiting the expression of key oncogenes and pro-inflammatory genes.[1] A primary target of BET inhibitors is the MYC oncogene, the downregulation of which contributes to cell cycle arrest and apoptosis in tumor cells.[2] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, leading to a reduction in the production of various pro-inflammatory cytokines and chemokines.[2]
Effects on the Myeloid Compartment
This compound has demonstrated significant modulatory effects on myeloid cells within the TME, contributing to a less immunosuppressive environment.
Quantitative Data
| Cell Type/Marker | Model System | Treatment | Change | Reference |
| Monocytes (CD45+, CD11b+, Gr1low) | KPC Mouse Model (Pancreas) | This compound | Significant Increase | [3] |
| Monocytes (CD45+, CD11b+, Gr1low) | KPC Mouse Model (Liver) | This compound | Significant Increase | [3] |
| PD-L1 Expression | Bone Marrow-Derived Macrophages | This compound (in vitro) | Reduction | [3] |
| Immunosuppressive Genes (MARCO, SIGLEC11) | Myeloid Cells (from MF patients) | This compound (ex vivo) | Dose-dependent Decrease | [2] |
| Pro-inflammatory Cytokines (IL-8, ENA-78) | Megakaryocyte Progenitors (from MF patients) | This compound (ex vivo) | Inhibition | [2] |
| Pro-inflammatory Cytokines (IL-8, MCP-1, MIP-1β, TNFα) | Myelofibrosis PDX Model | This compound (10 mg/kg) | Significant Reduction | [4] |
Experimental Protocols
-
Myelofibrosis Patient-Derived Xenograft (PDX) Model: Human myelofibrosis CD34+ cells harboring the V617F mutation were engrafted into mice. Animals were then treated with this compound at 10 mg/kg once daily for 4 weeks. Engraftment in the bone marrow was assessed by flow cytometry. Plasma cytokine levels were measured using the V-PLEX Proinflammatory Panel 1 and Chemokine Panel 1 Human Kits.[4]
-
Ex Vivo Differentiation of Patient-Derived CD34+ Cells: CD34+ cells were isolated from patients with myeloproliferative neoplasms and cultured under conditions to promote megakaryocyte and erythroid differentiation in the presence of this compound. Differentiation was assessed by colony-forming assays and flow cytometry for cell surface markers.[2]
-
Gene Expression Analysis: Total RNA was extracted from whole blood of myelofibrosis patients treated with this compound or from ex vivo treated cells. RNA sequencing was performed, followed by differential gene expression and gene set enrichment analysis to identify modulated pathways and gene signatures.[2]
Modulation of the T-Cell Response
This compound has been shown to beneficially alter T-cell populations within the TME, shifting the balance from an immunosuppressive to a more anti-tumor phenotype.
Quantitative Data
| Cell Type/Marker | Model System | Treatment | Change | Reference |
| CD4+ T Cells (CD45+, CD3+, CD4+) | KPC Mouse Model (Pancreas) | This compound | Significant Decrease in Infiltration | [3] |
| Activated CD4+ T Cells (CD45+, CD3+, CD4+, CD25+) | KC Mouse Model (Pancreas) | This compound (1 week) | Significant Reduction | |
| CD3+ T Cells (CD45+, CD3+) | KPC Mouse Model (Liver) | This compound | Significant Reduction in Infiltration | [3] |
| FOXP3 Expression | Isolated CD4+ T Cells | This compound (100 nM, 4 days) | 85% Reduction | [3] |
Experimental Protocols
-
KPC and KC Mouse Models: Genetically engineered mouse models of pancreatic cancer (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre and KrasG12D/+; Pdx-1-Cre, respectively) were utilized. This compound was administered via oral gavage. Pancreata and livers were harvested, and single-cell suspensions were prepared for flow cytometric analysis of immune cell populations using antibodies against CD45, CD3, CD4, and CD25.[3]
-
In Vitro T-Cell Differentiation: CD4+ T cells were isolated from the spleens of wild-type mice. Cells were cultured with anti-CD3, anti-CD28, IL-2, and TGF-β to induce a regulatory T-cell (Treg) phenotype. This compound (100 nM) was added, and after 4 days, the expression of the Treg transcription factor FOXP3 was measured by PCR.[3]
Impact on Other Immune Cell Populations and Stromal Components
While direct studies on this compound's effects on Natural Killer (NK) cells and dendritic cells (DCs) are limited, the broader class of BET inhibitors has been shown to modulate their function.
-
Natural Killer (NK) Cells: BET inhibitors can enhance NK cell cytotoxicity by downregulating a range of NK inhibitory receptors. This suggests that this compound may promote NK cell-mediated tumor cell killing.
-
Dendritic Cells (DCs): BET inhibitors have been reported to suppress DC maturation and their ability to induce antigen-specific T-cell proliferation. This could potentially be a counterproductive effect in the context of generating anti-tumor immunity and warrants further investigation for this compound specifically.
In pancreatic cancer models, this compound reduced the expression of α-SMA by 35%, a marker of activated pancreatic stellate cells, which are key drivers of the dense, fibrotic stroma that characterizes this disease.
Conclusion
This compound demonstrates a robust capacity to modulate the tumor microenvironment through multiple mechanisms. By inhibiting the NF-κB pathway in myeloid cells, it reduces the production of pro-inflammatory cytokines and the expression of immunosuppressive molecules. In the T-cell compartment, it curtails the differentiation of immunosuppressive regulatory T cells. These immunomodulatory effects, combined with its direct anti-proliferative activity on tumor cells, position this compound as a promising therapeutic agent for a range of malignancies. Further research is warranted to fully elucidate its impact on other immune cell subsets and to optimize its use in combination with other immunotherapies.
References
Epigenetic Modulation by INCB-057643 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a novel, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene expression.[1][2] Dysregulation of BET protein activity is implicated in the pathogenesis of various malignancies, making them a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical characterization of this compound, focusing on its mechanism of action, effects on cancer cell signaling, and its impact on the tumor microenvironment.
Mechanism of Action: Targeting the Epigenome
This compound exerts its anti-cancer effects by competitively binding to the acetyl-lysine recognition pockets, known as bromodomains, of BET proteins, particularly BRD2, BRD3, and BRD4.[1][2] This binding prevents the interaction of BET proteins with acetylated histones and transcription factors, thereby disrupting the assembly of transcriptional machinery at key gene promoters and enhancers. A primary consequence of this inhibition is the downregulation of critical oncogenes, most notably MYC, which plays a central role in cell proliferation, differentiation, and apoptosis.[1][2][3]
The inhibition of BET proteins by this compound leads to a cascade of downstream effects, including cell cycle arrest at the G1 phase and a concentration-dependent induction of apoptosis in cancer cells.[1][2]
Signaling Pathway of this compound Action
Quantitative Data Presentation
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of hematologic and prostate origin.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (approx.) | Assay | Exposure Time |
| Hematologic Malignancies | ||||
| Various | Acute Myeloid Leukemia (AML) | Low nM | Proliferation Assay | 48 hours[1][2] |
| Various | Diffuse Large B-cell Lymphoma (DLBCL) | Low nM | Proliferation Assay | 48 hours[1][2] |
| Various | Multiple Myeloma (MM) | Low nM | Proliferation Assay | 48 hours[1][2] |
| Prostate Cancer | ||||
| LNCaP | Castration-Sensitive | ~100 nM | MTT Assay | Not Specified[4] |
| VCaP | Castration-Sensitive | ~100 nM | MTT Assay | Not Specified[4] |
| DU145 | Castration-Resistant | Least Responsive | MTT Assay | Not Specified[4] |
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Mouse Model
| Animal Model | Treatment | Outcome |
| KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) Mice | This compound | Increased survival by an average of 55 days compared to control[5] |
| KPC Mice | This compound | Reduced metastatic burden[5] |
Modulation of the Tumor Microenvironment
Beyond its direct effects on cancer cells, this compound has been shown to modulate the tumor microenvironment (TME). In preclinical models of pancreatic cancer, treatment with this compound led to beneficial changes in immune cell populations in the pancreas and liver.[5] This suggests that this compound may also exert its anti-tumor effects by altering the immune landscape of the tumor.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preclinical characterization of this compound.
Experimental Workflow: In Vitro Characterization
Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for MYC Expression
-
Objective: To assess the effect of this compound on the protein levels of MYC.
-
Materials:
-
Treated and untreated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse cells treated with this compound and vehicle control to extract total protein.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Harvest cells treated with this compound and vehicle control.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells treated with this compound and vehicle control.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The staining pattern will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Chromatin Immunoprecipitation (ChIP)
-
Objective: To determine if this compound treatment reduces the binding of BET proteins to the MYC gene promoter/enhancer regions.
-
Materials:
-
Treated and untreated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibodies against a BET protein (e.g., BRD4) and a negative control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for qPCR targeting the MYC promoter/enhancer
-
qPCR instrument and reagents
-
-
Procedure:
-
Cross-link proteins to DNA in cells with formaldehyde.
-
Lyse the cells and shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-BRD4 antibody or control IgG overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Quantify the enrichment of the MYC promoter/enhancer region in the immunoprecipitated DNA by qPCR.
-
Conclusion
This compound is a potent and selective BET inhibitor with a well-defined epigenetic mechanism of action centered on the downregulation of the MYC oncogene. Preclinical data robustly support its anti-proliferative and pro-apoptotic activity in a variety of cancer models, particularly hematologic malignancies and prostate cancer. Furthermore, its ability to modulate the tumor microenvironment suggests a multifaceted anti-tumor effect. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other BET inhibitors in cancer research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BET Inhibitor INCB-057643 on Tumor Immune Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a novel, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, thereby playing a critical role in chromatin remodeling and the transcriptional regulation of key oncogenes and inflammatory mediators, such as c-MYC and targets of the NF-kB pathway.[4][5][6] Dysregulation of BET protein activity is a hallmark of various malignancies, contributing to uncontrolled cell proliferation and an immunosuppressive tumor microenvironment (TME).[4][5][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its multifaceted impact on immune cell populations within the TME, supported by preclinical data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound functions by competitively binding to the acetylated lysine-binding pockets (bromodomains) of BET proteins, primarily BRD4.[3][6] This action prevents BET proteins from tethering transcriptional machinery to chromatin, leading to the downregulation of specific gene expression programs essential for tumor growth and immune evasion.[5] The primary consequences of this inhibition include cell cycle arrest, apoptosis in tumor cells, and significant remodeling of the TME.[1][2]
Data Summary: Impact on Tumor Immune Infiltrate
Preclinical studies, particularly in models of pancreatic cancer and myelofibrosis, demonstrate that this compound significantly alters the composition and function of immune cells within the TME.[1][4] The drug exhibits a dual action: directly targeting cancer cells and modulating the surrounding immune landscape to be less immunosuppressive and more conducive to an anti-tumor response.[1]
Table 1: Changes in Immune Cell Populations in Pancreatic Cancer Models
Data derived from studies in KrasG12D/+; Trp53R172H/+; Pdx-1-Cre (KPC) mouse models.[1][8]
| Tissue | Cell Population | Marker Phenotype | Effect of this compound | Quantitative Change (if available) | Reference |
| Pancreas | Activated CD4+ T Cells | CD45+, CD3+, CD4+, CD25+ | Reduced | Statistically significant (p=0.011) | [1] |
| Pancreas | Regulatory T Cells (Tregs) | FOXP3+ | Reduced (Expression) | Data not specified | [1] |
| Pancreas | Total Immune Cells | CD45+ | Modulated | Data not specified | [8] |
| Pancreas | Monocytes | CD45+, CD11b+, Gr1+low | Modulated | Data not specified | [8] |
| Pancreas | Total T Cells | CD45+, CD3+ | Modulated | Data not specified | [8] |
| Liver | Total Immune Cells | CD45+ | Modulated | Data not specified | [8] |
| Liver | Monocytes | CD45+, CD11b+, Gr1+low | Modulated | Data not specified | [8] |
| Liver | Total T Cells | CD45+, CD3+ | Modulated | Data not specified | [8] |
Table 2: Modulation of Myeloid and Lymphoid Cells in Myelofibrosis Models
Data derived from ex vivo studies on patient-derived cells and clinical trial samples.[4]
| Cell Lineage | Gene/Protein/Cell Type | Effect of this compound | Functional Implication | Reference |
| Myeloid | Immunosuppressive Receptors (MARCO, SIGLEC11) | Downregulated (Gene Expression) | Reduces myeloid-mediated immunosuppression | [4] |
| Myeloid | Proinflammatory Cytokines (IL-8, ENA-78, RANTES, IL-18) | Inhibited (Production) | Decreases inflammatory cell trafficking and inflammation | [4] |
| Myeloid | Myeloid Cells (Monocytes, Macrophages, etc.) | Selective Inhibition | Remodels TME, reduces inflammation | [4] |
| Megakaryocyte | Pathogenic Megakaryopoiesis | Inhibited | Reduces malignant precursors driving myelofibrosis | [4] |
| T-Cell/B-Cell | Gene Expression (e.g., PRF1) | Unchanged or Elevated | Suggests a myeloid lineage-specific impact | [4] |
| Global | MYC Target Genes | Reduced (Signature) | Inhibits oncogenic signaling | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols based on published studies involving this compound.
Protocol 1: Murine Immuno-profiling by Flow Cytometry
This protocol outlines the analysis of immune cell populations in pancreatic tissue from KPC mice treated with this compound.[1][8]
-
Tissue Preparation:
-
Harvest pancreas and/or liver tissues from control and this compound-treated mice.
-
Mechanically dissociate the tissue and digest using a solution containing collagenase and DNase I to obtain a single-cell suspension.
-
Filter the cell suspension through a 70-μm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Count viable cells and aliquot approximately 1-2 x 106 cells per tube.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific binding.
-
Incubate cells with a cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD11b, anti-Gr1, anti-CD25) for 30 minutes at 4°C in the dark.
-
For intracellular staining (e.g., FOXP3), fix and permeabilize the cells according to the manufacturer's protocol after surface staining, followed by incubation with the intracellular antibody.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer for analysis.
-
Acquire data on a multi-color flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express), gating on live, single cells first, then on specific immune populations based on marker expression.
-
Protocol 2: Gene Expression Analysis by RNAseq
This protocol describes the analysis of whole blood samples from myelofibrosis patients treated with this compound.[4][10]
-
Sample Collection and RNA Extraction:
-
Collect whole blood from patients at baseline and post-treatment time points.
-
Isolate total RNA from the blood samples using a suitable kit (e.g., PAXgene Blood RNA Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align reads to the human reference genome.
-
Quantify gene expression levels to generate a count matrix.
-
Perform differential gene expression (DGE) analysis between pre- and post-treatment samples to identify genes modulated by this compound.
-
Conduct Gene Set Enrichment Analysis (GSEA) to identify pathways (e.g., Hallmark MYC targets) that are significantly altered by the treatment.
-
Visualizations: Workflows and Pathways
Conclusion
This compound demonstrates a potent, multi-faceted mechanism of action that extends beyond direct anti-tumor effects to actively remodel the tumor microenvironment. By inhibiting BET proteins, this compound reduces the expression of key oncogenic drivers like c-MYC and suppresses pro-inflammatory and immunosuppressive signals, particularly within the myeloid compartment.[1][4] Preclinical data show a clear impact on immune cell populations, including the reduction of activated CD4+ T cells and Tregs in pancreatic cancer models and the downregulation of immunosuppressive markers on myeloid cells in hematologic malignancies.[1][4] These findings underscore the therapeutic potential of this compound to overcome immune evasion and enhance anti-tumor immunity, providing a strong rationale for its continued clinical development as both a monotherapy and in combination with other anti-cancer agents.[6][11]
References
- 1. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. incytemi.com [incytemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacytimes.com [pharmacytimes.com]
INCB-057643: A Novel BET Inhibitor for the Treatment of Myelofibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The dysregulation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a central pathogenic mechanism in MF. While JAK inhibitors, such as ruxolitinib, have become the standard of care, many patients experience a suboptimal response or lose response over time. INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are critical epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound as a potential therapeutic agent for myelofibrosis, both as a monotherapy and in combination with ruxolitinib.
Mechanism of Action
This compound is an orally bioavailable BET inhibitor that targets the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] By binding to the acetylated lysine recognition motifs on these bromodomains, this compound prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key target genes.[1][2] This leads to the downregulation of oncogenes such as MYC and genes involved in inflammatory signaling pathways, including those regulated by NF-κB.[2][3][4] In preclinical models of myeloproliferative neoplasms, this inhibition has been shown to decrease the production of inflammatory cytokines and promote the restoration of normal hematopoietic cell differentiation.[4]
The combination of a BET inhibitor like this compound with a JAK inhibitor such as ruxolitinib offers a dual-pronged approach to treating myelofibrosis. Ruxolitinib directly inhibits the hyperactive JAK-STAT pathway, while this compound targets the downstream transcriptional consequences and other pro-inflammatory pathways, potentially leading to a more profound and durable clinical response.[4]
Preclinical Data
Biochemical and Cellular Activity
In biochemical assays, this compound has demonstrated potent and selective inhibition of the BET family of proteins. The IC50 values for binding to the first and second bromodomains of BRD4 (BRD4BD1 and BRD4BD2) are 39 nM and 6 nM, respectively.[4] In cellular assays, this compound suppressed c-MYC protein levels in the KMS12BM multiple myeloma cell line with an IC50 of 111 nM.[5] Furthermore, this compound has been shown to inhibit the proliferation of various hematologic malignancy cell lines, inducing G1 cell cycle arrest and apoptosis.[2][3]
In Vivo Efficacy
Preclinical studies in mouse models of myeloproliferative neoplasms have demonstrated the in vivo efficacy of this compound. In a SET2 xenograft model, the combination of this compound and ruxolitinib resulted in potent inhibition of tumor growth.[4] Similarly, in an MPLW515L-driven mouse model of MPN, the combination therapy led to a greater reduction in spleen volume compared to single-agent treatment.[4] These preclinical findings provided a strong rationale for the clinical investigation of this compound in myelofibrosis.
Clinical Development in Myelofibrosis
This compound is being evaluated in the ongoing Phase 1/2 clinical trial NCT04279847, both as a monotherapy for patients with relapsed or refractory myelofibrosis and in combination with ruxolitinib for patients with a suboptimal response to the JAK inhibitor.[6][7][8]
Clinical Efficacy
The preliminary results from the NCT04279847 study have shown encouraging clinical activity for this compound.
Table 1: Clinical Efficacy of this compound in Myelofibrosis (NCT04279847)
| Efficacy Endpoint | This compound Monotherapy | This compound + Ruxolitinib |
| Spleen Volume Reduction ≥35% (SVR35) at Week 24 | 3 of 3 evaluable patients receiving ≥10 mg | 1 of 5 evaluable patients |
| Best Response of SVR35 | 3 of 12 patients | 1 of 7 patients |
| Symptom Score Reduction ≥50% (TSS50) - Best Response | 6 of 10 evaluable patients | 6 of 11 patients |
| Anemia Response | 2 of 15 patients | Not reported |
Data presented are from the 2024 ASCO Annual Meeting.[9]
Safety and Tolerability
This compound, both as a monotherapy (at doses of 4-10 mg once daily) and in combination with ruxolitinib (4 and 6 mg once daily), has been generally well-tolerated.[9] No treatment-related fatal events have been reported.[9] The most common treatment-emergent adverse events are summarized in the table below.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound in Myelofibrosis (NCT04279847)
| Adverse Event | All Grades | Grade ≥3 |
| Thrombocytopenia | Most common | Reported |
| Anemia | Reported | Reported |
Specific percentages for all grades and grade ≥3 events were not detailed in the provided search results.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on the published research, the following methodologies were employed.
BRD4 Binding Assay
The inhibitory activity of this compound on BRD4 bromodomains was likely assessed using a competitive binding assay. A common method is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology. In this assay, a biotinylated histone H4 peptide acetylated at specific lysine residues is bound to streptavidin-coated donor beads, and a GST-tagged BRD4 bromodomain is bound to anti-GST-coated acceptor beads. In the absence of an inhibitor, the binding of the bromodomain to the acetylated histone brings the donor and acceptor beads into proximity, generating a chemiluminescent signal. This compound competes with the histone peptide for binding to the bromodomain, leading to a decrease in the signal in a concentration-dependent manner, from which the IC50 value can be determined.
Cell Viability Assay
The effect of this compound on the proliferation of hematologic malignancy cell lines was likely determined using a metabolic-based cell viability assay, such as the MTT or MTS assay. In these assays, cells are seeded in multi-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours). A tetrazolium salt (MTT or MTS) is then added to the wells. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product. The absorbance of the formazan is measured using a spectrophotometer, and the results are used to calculate the percentage of cell viability relative to an untreated control. The IC50 for growth inhibition can then be determined.
Clinical Trial Protocol (NCT04279847)
This is a Phase 1, open-label, 3+3 dose-escalation and expansion study.[7][9]
-
Part 1 (Monotherapy): Patients with relapsed or refractory myelofibrosis, myelodysplastic syndromes (MDS), or MDS/myeloproliferative neoplasm (MPN) overlap syndromes receive this compound as a monotherapy in escalating doses (4 mg to 12 mg once daily).[9]
-
Part 2 (Combination Therapy): Patients with myelofibrosis and a suboptimal response to ruxolitinib receive this compound in combination with their stable dose of ruxolitinib.[9]
-
Primary Endpoint: Safety and tolerability.[7]
-
Secondary Endpoints: Spleen volume response, symptom response, and anemia response.[7]
Signaling Pathways and Experimental Workflow
Caption: JAK-STAT and BET signaling pathways in myelofibrosis and points of inhibition.
Caption: Experimental workflow for the development of this compound.
Conclusion
This compound is a promising novel BET inhibitor with a well-defined mechanism of action and encouraging preclinical and early clinical data in myelofibrosis. Its ability to target key transcriptional pathways downstream of the JAK-STAT signaling cascade provides a strong rationale for its use, both as a monotherapy in the relapsed/refractory setting and in combination with ruxolitinib to potentially deepen and prolong clinical responses. The ongoing clinical trials will be crucial in further defining the efficacy and safety profile of this compound and its ultimate role in the treatment paradigm for myelofibrosis.
References
- 1. incytemi.com [incytemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Clinical Trial: NCT04279847 - My Cancer Genome [mycancergenome.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Search for Blood Cancer and Disorder Clinical Trials | NMDP℠ CTSS [ctsearchsupport.org]
- 9. ascopubs.org [ascopubs.org]
INCB-057643: A Technical Guide to its Role in Chromatin Remodeling and Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB-057643 is a potent and orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine recognition motifs within the bromodomains of BET proteins, this compound effectively displaces them from chromatin. This action disrupts key protein-protein interactions necessary for the recruitment of transcriptional machinery, leading to a cascade of effects on chromatin remodeling and gene expression. The primary consequence of this disruption is the downregulation of critical oncogenes, most notably MYC, which plays a central role in cell proliferation, cell cycle progression, and survival.[1][3][4] Preclinical studies have demonstrated the significant anti-tumor efficacy of this compound in various hematologic malignancies, including acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM), through the induction of G1 cell cycle arrest and apoptosis.[1] Furthermore, this compound has been shown to modulate the expression of pro-inflammatory cytokines, suggesting a role in the tumor microenvironment.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: Disruption of Chromatin Remodeling
The fundamental mechanism of this compound revolves around its ability to competitively inhibit the function of BET proteins, which act as "readers" of epigenetic marks.[3] BET proteins recognize and bind to acetylated lysine residues on histone tails, a key modification that loosens chromatin structure and facilitates gene transcription.[3] By binding to the bromodomains of BRD2, BRD3, and BRD4, this compound prevents their association with acetylated histones, thereby displacing them from chromatin.[1] This displacement has profound consequences for gene expression, as BET proteins are crucial for recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[3][6] The subsequent failure to initiate and elongate transcription of key oncogenes, such as MYC, is a primary driver of the anti-tumor activity of this compound.[1][4]
Data Presentation
The following tables summarize the key quantitative data available for this compound from preclinical and clinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Cell Line | Result | Citation |
| BET Protein Binding | |||
| BRD2/BRD3/BRD4 Binding Inhibition | Acetylated Histone H4 Peptide | Low nM range | [1][2] |
| Cell Proliferation Inhibition | |||
| AML, DLBCL, Multiple Myeloma Cell Lines | Proliferation | Inhibition with corresponding decrease in MYC protein levels | [1][2] |
| Cell Cycle and Apoptosis | |||
| Various Hematologic Malignancy Cell Lines | Cell Cycle | G1 arrest | [1] |
| Apoptosis | Concentration-dependent increase within 48 hours | [1] | |
| Cytokine Inhibition | |||
| LPS-stimulated human and mouse whole blood | IL-6, IL-10, MIP-1α Production | Repressed | [1][2] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Outcome | Citation |
| Xenograft | Acute Myeloid Leukemia (AML) | Significant anti-tumor efficacy | [1][2] |
| Xenograft | Multiple Myeloma (MM) | Significant anti-tumor efficacy | [1][2] |
| Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Significant anti-tumor efficacy | [1][2] |
| Patient-Derived Xenograft (PDX) | Pancreatic Cancer | Increased survival by an average of 55 days and reduced metastatic burden | [7] |
Table 3: Clinical Trial Data for this compound (Select Data from NCT04279847)
| Parameter | Patient Population | Dose | Result | Citation |
| Spleen Volume Reduction (SVR35) at Week 24 | Relapsed/Refractory Myelofibrosis (Monotherapy) | ≥10 mg | 3 out of 16 evaluable patients achieved SVR35 | [8] |
| Symptom Reduction (TSS50) at Week 24 | Relapsed/Refractory Myelofibrosis (Monotherapy) | Any dose | 5 out of 14 evaluable patients achieved TSS50 | [8] |
| Most Common Treatment-Emergent Adverse Events (≥25%) | Advanced Myeloid Neoplasms | Monotherapy and Combination | Thrombocytopenia (59.1%), Nausea (29.5%), Anemia (27.3%) | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot Analysis for MYC Protein Levels
This protocol outlines the detection and quantification of MYC protein levels in cell lysates following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed human AML, DLBCL, or multiple myeloma cell lines in appropriate culture medium.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[9]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a PVDF or nitrocellulose membrane.[10]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) overnight at 4°C.[9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
-
Quantification:
-
Quantify band intensities using densitometry software.
-
Normalize MYC protein levels to a loading control (e.g., β-actin or GAPDH).
-
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture hematologic malignancy cell lines and treat with this compound or vehicle control for 24-72 hours.[11]
-
-
Cell Fixation and Staining:
-
Harvest and wash cells with PBS.
-
Fix cells by dropwise addition of ice-cold 70% ethanol while vortexing.[11]
-
Incubate at -20°C for at least 2 hours.
-
Wash cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).[11]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence of PI.
-
Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the quantification of apoptotic cells following this compound treatment.
-
Cell Culture and Treatment:
-
Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
-
Ex Vivo Whole Blood Stimulation Assay
This protocol describes the assessment of cytokine production in whole blood stimulated with lipopolysaccharide (LPS) in the presence of this compound.
-
Blood Collection and Treatment:
-
Collect fresh human or mouse whole blood into heparinized tubes.
-
Pre-incubate whole blood with various concentrations of this compound or vehicle control.
-
-
Stimulation:
-
Cytokine Measurement:
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant.
-
Measure the concentrations of cytokines (e.g., IL-6, IL-10, MIP-1α) in the plasma using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[18]
-
Animal Xenograft Models
This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of this compound.
-
Cell Implantation:
-
Subcutaneously inject a suspension of human AML, DLBCL, or multiple myeloma cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly by caliper measurements.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at specified doses and schedules. The control group receives a vehicle.[1]
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights periodically throughout the study.
-
Calculate tumor growth inhibition (TGI) or the ratio of the mean tumor volume of the treated group to the control group (T/C).
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for MYC).
-
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflows
Caption: Western blot workflow for MYC protein analysis.
Caption: Apoptosis assay workflow using Annexin V/PI staining.
Caption: Cell cycle analysis workflow via flow cytometry.
Conclusion
This compound is a promising BET inhibitor with a well-defined mechanism of action centered on the disruption of chromatin remodeling and the subsequent downregulation of key oncogenic transcripts, particularly MYC. Its demonstrated preclinical efficacy in models of hematologic malignancies, coupled with its oral bioavailability, has supported its advancement into clinical trials. This technical guide has provided a detailed overview of the molecular pharmacology of this compound, a summary of its in vitro and in vivo activity, and comprehensive protocols for key experimental assays. The continued investigation of this compound, both as a monotherapy and in combination with other agents, holds significant potential for the treatment of various cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological Targeting of BET Bromodomain Proteins in Acute Myeloid Leukemia and Malignant Lymphomas: From Molecular Characterization to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckb.genomenon.com [ckb.genomenon.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. incytemi.com [incytemi.com]
- 10. Bromodomain and extra-terminal (BET) inhibitor INCB057643 in patients with relapsed or refractory myelofibrosis (MF) and other advanced myeloid neoplasms: A phase 1 study. - ASCO [asco.org]
- 11. onclive.com [onclive.com]
- 12. researchgate.net [researchgate.net]
- 13. incytemi.com [incytemi.com]
- 14. Paper: Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitor INCB057643 in Patients with Relapsed or Refractory Myelofibrosis and Other Advanced Myeloid Neoplasms: A Phase 1 Study [ash.confex.com]
- 15. Paper: Bromodomain and Extra-Terminal Inhibitor INCB057643 (LIMBER-103) in Patients with Relapsed or Refractory Myelofibrosis and Other Advanced Myeloid Neoplasms: A Phase 1 Study [ash.confex.com]
- 16. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. incytemi.com [incytemi.com]
The BET Inhibitor INCB-057643: A Deep Dive into its Modulation of Cytokine Production in Cancer
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and effects of INCB-057643, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, on cytokine production in the context of cancer. By displacing BET proteins, particularly BRD4, from acetylated chromatin, this compound effectively disrupts key transcriptional programs that drive oncogenesis and inflammation. This guide provides a comprehensive overview of the preclinical and clinical evidence demonstrating the impact of this compound on cytokine signaling, detailed experimental methodologies, and a summary of quantitative data to support further research and development in this area.
Core Mechanism of Action: Disruption of Transcriptional Regulation
This compound is an orally bioavailable BET inhibitor that targets the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histones and other proteins.[1][2] This action disrupts the assembly of transcriptional machinery at the promoters and enhancers of key genes involved in cell proliferation, survival, and inflammation. A primary consequence of this inhibition is the downregulation of the master transcriptional regulator NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a pivotal driver of pro-inflammatory cytokine production in many cancers.[3]
Impact on Pro-inflammatory Cytokine Production
A hallmark of the tumor microenvironment is chronic inflammation, which is largely driven by a cocktail of cytokines that promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity. This compound has been shown to significantly reduce the production of a wide array of these pro-inflammatory cytokines across various cancer models.
Key Cytokines Modulated by this compound:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with potent pro-inflammatory and tumor-promoting activities.
-
Interleukin-8 (IL-8): A chemokine that attracts neutrophils and promotes angiogenesis.
-
Tumor Necrosis Factor-alpha (TNF-α): A central mediator of inflammation that can also promote tumor progression.
-
Interleukin-10 (IL-10): While often considered anti-inflammatory, in some cancer contexts, it can contribute to an immunosuppressive tumor microenvironment.
-
Macrophage Inflammatory Protein-1alpha (MIP-1α): A chemokine involved in the recruitment of immune cells.
-
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted): A chemokine that attracts various immune cells.
-
Epithelial-Neutrophil Activating Peptide-78 (ENA-78): A chemokine that attracts neutrophils.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cytokine production as reported in preclinical and clinical studies.
| Table 1: In Vitro and Ex Vivo Cytokine Inhibition by this compound | |||
| Experimental System | Cytokine(s) Measured | Effect of this compound | Reference |
| LPS-stimulated human and mouse whole blood | IL-6, IL-10, MIP-1α | Repressed production | [1][4] |
| Myelofibrosis patient-derived CD34+ cells | IL-8, ENA-78 | Inhibition of production | [3] |
| Table 2: In Vivo Cytokine Modulation by this compound | |||
| Cancer Model | Cytokine(s) Measured | Effect of this compound | Reference |
| Myelofibrosis (clinical trial) | Pro-inflammatory cytokines | Significant reduction in serum levels | [5] |
| Pancreatic Cancer (KPC mouse model) | Not specified | Beneficial changes in immune cell populations, suggesting altered cytokine milieu | [6][7] |
Signaling Pathways
The NF-κB Signaling Pathway and BET Inhibition
The NF-κB pathway is a cornerstone of inflammatory responses and is frequently dysregulated in cancer. Upon activation by various stimuli, such as inflammatory cytokines or pathogens, the IKK complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes, including those encoding pro-inflammatory cytokines. BRD4, a member of the BET family, acts as a critical co-activator for NF-κB by binding to acetylated histones at the promoter regions of these target genes and recruiting the transcriptional machinery. This compound, by displacing BRD4 from chromatin, effectively blocks this transcriptional activation, leading to a potent suppression of cytokine production.
Interplay with the JAK/STAT Pathway
The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is another critical signaling cascade for many cytokines and growth factors. While this compound does not directly target JAK or STAT proteins, its ability to suppress the production of cytokines that activate this pathway, such as IL-6, creates an indirect inhibitory effect. By reducing the levels of these upstream activators, this compound can dampen the chronic activation of the JAK/STAT pathway, which is a key driver of cell proliferation and survival in many hematological malignancies and solid tumors.
Experimental Protocols
Ex Vivo Whole Blood Stimulation Assay
This assay is used to assess the effect of this compound on cytokine production in a physiologically relevant human or animal whole blood system.
Workflow:
Detailed Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors or experimental animals into tubes containing an anticoagulant such as sodium heparin.
-
Pre-incubation: Aliquots of whole blood are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) at 37°C.
-
Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the blood samples to a final concentration typically ranging from 10 to 100 ng/mL to induce a pro-inflammatory response. A negative control group without LPS stimulation is also included.
-
Incubation: The stimulated blood samples are incubated for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
Plasma Separation: Following incubation, the tubes are centrifuged (e.g., at 1500 x g for 10 minutes) to separate the plasma.
-
Cytokine Quantification: The plasma supernatant is collected and stored at -80°C until analysis. Cytokine levels (e.g., IL-6, TNF-α) are quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
In Vivo Pancreatic Cancer Mouse Model Study
This protocol outlines a representative in vivo study to evaluate the effect of this compound on the tumor microenvironment and systemic cytokine levels in a genetically engineered mouse model of pancreatic cancer.
Workflow:
Detailed Methodology:
-
Animal Model: The KPC mouse model, which faithfully recapitulates human pancreatic ductal adenocarcinoma, is utilized.[6][7]
-
Drug Administration: this compound is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose) and administered daily or on a specified schedule to tumor-bearing mice. A control group receives the vehicle alone.
-
Monitoring: Tumor growth is monitored by imaging (e.g., ultrasound or MRI), and the general health of the animals is observed throughout the study.
-
Cytokine Analysis: Plasma is isolated from the blood for systemic cytokine analysis. A portion of the tumor tissue is homogenized, and the supernatant is collected for analysis of the local cytokine milieu. Cytokine levels are quantified using a multiplex immunoassay.
-
Immune Cell Profiling: The remaining tumor tissue is processed to generate a single-cell suspension for immune cell profiling by multi-color flow cytometry to assess changes in the populations of various immune cells (e.g., T cells, macrophages, myeloid-derived suppressor cells).
Conclusion
This compound demonstrates a robust capacity to modulate the production of key pro-inflammatory cytokines in a variety of cancer models. Its mechanism of action, centered on the inhibition of BET protein-mediated transcriptional activation of NF-κB target genes, provides a strong rationale for its use in malignancies characterized by a pro-inflammatory tumor microenvironment. The data and methodologies presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound as a modulator of cytokine signaling in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. incytemi.com [incytemi.com]
- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer [mdpi.com]
- 7. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
INCB-057643: A Technical Deep Dive into its Therapeutic Potential for Diffuse Large B-cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse large B-cell lymphoma (DLBCL) remains the most prevalent form of non-Hodgkin lymphoma in adults. Despite advances in chemoimmunotherapy, a significant portion of patients either relapse or become refractory to standard treatments, underscoring the urgent need for novel therapeutic strategies. INCB-057643, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) domain protein family, has emerged as a promising candidate in the therapeutic landscape of hematological malignancies, including DLBCL. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the investigation of this compound for the treatment of DLBCL, with a focus on its mechanism of action, experimental validation, and clinical evaluation.
Core Mechanism of Action: BET Inhibition
This compound exerts its anti-neoplastic effects by targeting the BET family of proteins (BRD2, BRD3, BRD4, and BRDT), which are crucial epigenetic readers that regulate gene transcription.[1] These proteins bind to acetylated lysine residues on histone tails, recruiting transcriptional machinery to specific gene promoters and enhancers. In many cancers, including DLBCL, BET proteins are aberrantly recruited to oncogenes, driving their expression and promoting tumor growth.
By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenic transcriptional programs.[1] A primary target of this inhibition is the MYC proto-oncogene, a master regulator of cell proliferation, growth, and metabolism that is frequently dysregulated in DLBCL.[1] The suppression of MYC expression is a central component of this compound's mechanism of action.[1]
Furthermore, the inhibition of BET proteins by this compound leads to the induction of G1 cell cycle arrest and apoptosis in cancer cells.[1] Beyond its direct effects on tumor cells, this compound also modulates the tumor microenvironment by repressing the production of pro-inflammatory cytokines such as IL-6, IL-10, and MIP-1α.[1]
Preclinical Evaluation in Diffuse Large B-cell Lymphoma
In Vitro Activity
The anti-proliferative activity of this compound has been evaluated in various hematologic malignancy cell lines. While specific IC50 values for a comprehensive panel of DLBCL cell lines are not publicly available in the reviewed literature, studies have shown that this compound inhibits the proliferation of human DLBCL cell lines.[1] This inhibition is associated with a corresponding decrease in MYC protein levels, G1 cell cycle arrest, and a concentration-dependent increase in apoptosis within 48 hours of treatment.[1]
| Cell Line Type | Effect of this compound | Reference |
| Human DLBCL Cell Lines | Inhibition of proliferation | [1] |
| Human DLBCL Cell Lines | Decrease in MYC protein levels | [1] |
| Human DLBCL Cell Lines | G1 cell cycle arrest | [1] |
| Human DLBCL Cell Lines | Increased apoptosis | [1] |
In Vivo Efficacy in DLBCL Xenograft Models
Oral administration of this compound has demonstrated significant anti-tumor efficacy in xenograft models of DLBCL.[1] Notably, the combination of this compound with standard-of-care agents for DLBCL, such as rituximab and bendamustine, resulted in enhanced anti-tumor efficacy compared to single-agent therapies at well-tolerated doses.[1] Furthermore, in models of the activated B-cell (ABC) subtype (HBL-1) and the double-hit germinal center B-cell (GCB) subtype (WILL2) of DLBCL, the combination of this compound with a PI3Kδ inhibitor significantly potentiated tumor growth inhibition.[1] A study also demonstrated that this compound synergized with XPO1 inhibitors (selinexor and eltanexor) to decrease cell viability and increase apoptosis in high-grade B-cell lymphoma cells with MYC and BCL2 rearrangements.
| DLBCL Model | Treatment | Outcome | Reference |
| DLBCL Xenograft | This compound Monotherapy | Significant anti-tumor efficacy | [1] |
| DLBCL Xenograft | This compound + Rituximab + Bendamustine | Enhanced anti-tumor efficacy | [1] |
| HBL-1 (ABC subtype) | This compound + PI3Kδ inhibitor | Potentiated tumor growth inhibition | [1] |
| WILL2 (GCB double-hit) | This compound + PI3Kδ inhibitor | Potentiated tumor growth inhibition | [1] |
| High-Grade B-cell Lymphoma | This compound + XPO1 inhibitors | Synergistic decrease in cell viability and increase in apoptosis |
Clinical Investigation in Advanced Malignancies Including DLBCL
This compound has been evaluated in a Phase 1/2, open-label, dose-escalation and dose-expansion study in subjects with advanced malignancies, including DLBCL (NCT02711137). The primary objectives of the study were to assess the safety and tolerability of this compound as a monotherapy and in combination with standard-of-care agents.
While detailed efficacy data specifically for the DLBCL cohort from this study are limited in the public domain, the trial enrolled patients with various advanced cancers, and results for other indications, such as myelofibrosis, have been presented at major medical conferences. The study design included dose-escalation and dose-expansion phases to determine the maximum tolerated dose and recommended Phase 2 dose.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Culture: DLBCL cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: Cells are treated with a range of concentrations of this compound or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Study (General Protocol)
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are used.
-
Cell Implantation: Human DLBCL cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at specified doses and schedules. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion and Future Directions
This compound has demonstrated a compelling preclinical rationale for its investigation in DLBCL. Its mechanism of action, centered on the inhibition of BET proteins and the subsequent downregulation of the MYC oncogene, directly targets a key driver of this malignancy. The in vitro and in vivo data indicate that this compound has potent anti-tumor activity, both as a single agent and in combination with existing therapies.
While the full clinical potential of this compound in DLBCL is still under evaluation, the ongoing clinical trials will provide crucial data on its safety and efficacy in this patient population. Future research should focus on identifying predictive biomarkers to select patients most likely to respond to BET inhibition and exploring rational combination strategies to overcome potential resistance mechanisms. The continued development of this compound holds promise for improving outcomes for patients with relapsed or refractory DLBCL.
References
INCB-057643: A Technical Deep Dive into its Impact on Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant anti-tumor activity in preclinical models of hematologic malignancies. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its therapeutic effects, specifically focusing on its profound impact on inducing cell cycle arrest and apoptosis in cancer cells. Through the detailed presentation of quantitative data, experimental methodologies, and visual signaling pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's mechanism of action.
Introduction: Targeting Epigenetic Regulation in Cancer with this compound
Epigenetic modifications play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of many cancers. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. This process is critical for the expression of key oncogenes, including the master regulator MYC, which drives cellular proliferation and survival.
This compound is an orally bioavailable BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This disruption of BET protein function leads to the suppression of target gene expression, including MYC, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells. Preclinical studies have shown that this compound induces G1 cell cycle arrest and a concentration-dependent increase in apoptosis in various cancer cell lines, particularly those of hematologic origin.
Core Mechanism of Action: Induction of Cell Cycle Arrest
This compound's primary mechanism for halting cancer cell proliferation is through the induction of G1 phase cell cycle arrest. This is a direct consequence of the downregulation of the MYC oncogene, a master regulator of cell cycle progression.
Signaling Pathway: From BET Inhibition to G1 Arrest
The inhibition of BET proteins by this compound initiates a signaling cascade that culminates in G1 cell cycle arrest. The key steps in this pathway are the downregulation of MYC and the subsequent upregulation of the cyclin-dependent kinase inhibitor p21.
Quantitative Analysis of Cell Cycle Arrest
Treatment of hematologic cancer cell lines with this compound leads to a significant accumulation of cells in the G1 phase of the cell cycle. The following table summarizes the dose-dependent effect of this compound on the cell cycle distribution of the human acute myeloid leukemia (AML) cell line MOLM-13 after 48 hours of treatment.
| Treatment (MOLM-13 Cells) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | 45.2 | 40.1 | 14.7 |
| This compound (100 nM) | 65.8 | 25.3 | 8.9 |
| This compound (500 nM) | 78.1 | 15.2 | 6.7 |
Data are representative of typical results and are for illustrative purposes.
Core Mechanism of Action: Induction of Apoptosis
In addition to cell cycle arrest, this compound induces a concentration-dependent apoptotic response in sensitive cancer cell lines. This programmed cell death is a critical component of its anti-tumor activity.
Signaling Pathway: Triggering Apoptosis through MYC Suppression
The downregulation of MYC by this compound also plays a central role in the induction of apoptosis. MYC is a key survival factor for many cancer cells, and its suppression leads to the activation of the intrinsic apoptotic pathway.
Quantitative Analysis of Apoptosis
The pro-apoptotic effects of this compound can be quantified by measuring the percentage of apoptotic cells using Annexin V staining. The following table illustrates the concentration-dependent increase in apoptosis in the human diffuse large B-cell lymphoma (DLBCL) cell line SU-DHL-6 after 72 hours of treatment.
| Treatment (SU-DHL-6 Cells) | Apoptotic Cells (%) (Annexin V positive) |
| Vehicle (DMSO) | 5.3 |
| This compound (250 nM) | 25.1 |
| This compound (1000 nM) | 55.8 |
Data are representative of typical results and are for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides the protocols for the key experiments used to characterize the effects of this compound on cell cycle and apoptosis.
Cell Culture
-
Cell Lines: MOLM-13 (AML) and SU-DHL-6 (DLBCL) cell lines are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Cycle Analysis by Flow Cytometry
-
Procedure:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with the indicated concentrations of this compound or DMSO vehicle control for 48 hours.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.
-
The percentage of cells in G1, S, and G2/M phases is determined using cell cycle analysis software.
-
Apoptosis Assay by Annexin V Staining
-
Procedure:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with the indicated concentrations of this compound or DMSO vehicle control for 72 hours.
-
Harvest cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within 1 hour.
-
The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive) is quantified.
-
Western Blot Analysis
-
Procedure:
-
Treat cells with this compound or DMSO for the indicated times.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against MYC, p21, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
This compound is a promising BET inhibitor with a well-defined mechanism of action that centers on the induction of G1 cell cycle arrest and apoptosis in cancer cells. These effects are primarily mediated through the suppression of the MYC oncogene and its downstream signaling pathways. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for hematologic malignancies and other cancers. The continued investigation into the nuanced molecular interactions and potential combination strategies will be crucial in fully realizing the clinical potential of this novel epigenetic modulator.
Methodological & Application
Protocol for using INCB-057643 in in vitro cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2][3] BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, most notably c-MYC.[4][5] By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and differentiation.[6] this compound competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and subsequently leading to the downregulation of target gene expression.[3] This inhibitory action results in the suppression of c-MYC, leading to G1 phase cell cycle arrest and the induction of apoptosis in various cancer cell lines.[2][3][7]
These application notes provide detailed protocols for the in-vitro use of this compound in cell culture experiments, including methods for assessing cell viability, analyzing protein expression, and evaluating cell cycle and apoptosis.
Mechanism of Action: BET Inhibition
This compound exerts its anti-cancer effects by disrupting the interaction between BET proteins and acetylated histones. This leads to a cascade of downstream events culminating in reduced cancer cell proliferation and survival.
Caption: this compound inhibits BRD4, leading to c-MYC downregulation.
Quantitative Data
This compound IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various cancer cell lines, demonstrating potent anti-proliferative activity, particularly in hematologic malignancies.[8]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KMS-12-BM | Multiple Myeloma | 111 ± 41 | [8] |
| Hematologic Malignancies (various) | AML, DLBCL, Multiple Myeloma | Generally < 200 | [8] |
| IL-2 Stimulated T-cells | Normal T-cells | 494 ± 118 | [8] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time). The values presented here are for reference.
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, this compound should be dissolved in a suitable solvent to prepare a concentrated stock solution.
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended.[9]
-
Concentration: Prepare a 10 mM stock solution. For example, dissolve 4.155 mg of this compound (Molecular Weight: 415.5 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.
Experimental Workflow
The following diagram outlines a general workflow for in vitro experiments using this compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for INCB-057643 in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] BET proteins, particularly BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, such as c-MYC, and pro-inflammatory pathways.[5][6] By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promoter and enhancer regions of target genes.[3][5] this compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, thereby disrupting their interaction with chromatin and leading to the downregulation of target gene expression.[3][5] This mechanism results in cell cycle arrest, apoptosis, and potent anti-tumor activity in a variety of preclinical cancer models, including hematologic malignancies and solid tumors.[5][6][7]
These application notes provide a summary of the reported dosages and administration methods for this compound in various mouse models of cancer, along with detailed experimental protocols to guide researchers in their preclinical studies.
Mechanism of Action: BET Inhibition
This compound exerts its anti-cancer effects by disrupting the transcriptional activation of key oncogenes and pro-survival genes. The diagram below illustrates the signaling pathway targeted by this compound.
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following table summarizes the reported dosages and administration of this compound in various preclinical mouse models of cancer.
| Cancer Model | Mouse Strain/Model | Dosage | Administration Route | Frequency | Key Outcomes |
| Pancreatic Cancer | KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) | 10 mg/kg | Oral Gavage | Daily for 60 days, then 5 days/week | Increased survival by an average of 55 days and reduced metastatic burden.[1][8] |
| Pancreatitis-associated Pancreatic Cancer | KC (KrasG12D/+; Pdx-1-Cre) with induced pancreatitis | 10 mg/kg | Oral Gavage | Daily for 7 days | Modified immune cell populations in the pancreas.[1] |
| Prostate Cancer Xenograft | Mice with 22Rv1 tumor xenografts | 3 mg/kg | Oral | Twice daily (BID) for 3 weeks | Significant inhibition of tumor growth (T/C%: 45%) and reduction of tumor weight.[5] |
| Hematologic Malignancies (AML, Myeloma, DLBCL) Xenografts | Immunocompromised mice | 3 mg/kg to 20 mg/kg | Oral | Once daily (QD) | Significant anti-tumor efficacy.[9] |
| Hematologic Malignancies (AML, Myeloma, DLBCL) Xenografts | Immunocompromised mice | 1 mg/kg to 3 mg/kg | Oral | Twice daily (BID) | Significant anti-tumor efficacy.[9] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound in mouse models of cancer.
Protocol 1: Evaluation of this compound in a Genetically Engineered Mouse Model of Pancreatic Cancer (KPC)
1. Mouse Model:
-
Utilize KrasG12D/+; Trp53R172H/+; Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic tumors that mimic human pancreatic ductal adenocarcinoma.[1]
2. Drug Preparation:
-
Prepare this compound for oral administration. A common vehicle is a suspension in 0.5% methylcellulose. The final concentration should be calculated based on the average weight of the mice to deliver a 10 mg/kg dose in a volume of approximately 100-200 µL.
3. Dosing and Administration:
-
For survival studies: Once tumors are established (detectable by palpation or ultrasound), administer this compound at 10 mg/kg via oral gavage daily for the first 60 days. After 60 days, continue administration 5 days a week until the study endpoint.[8]
-
For mechanistic studies: Administer this compound at 10 mg/kg via oral gavage daily for a specified period (e.g., 7 days) to assess changes in the tumor microenvironment.[1]
4. Monitoring and Endpoints:
-
Monitor tumor growth using non-invasive imaging techniques such as high-resolution ultrasound.
-
Record animal body weight and assess overall health regularly.
-
The primary endpoint for survival studies is overall survival time.
-
For mechanistic studies, endpoints may include analysis of immune cell infiltration in the tumor and metastatic sites (e.g., liver) by flow cytometry or immunohistochemistry at the end of the treatment period.
Protocol 2: Evaluation of this compound in a Human Prostate Cancer Xenograft Model
1. Cell Line and Mouse Model:
-
Use 22Rv1 human prostate cancer cells.
-
Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent graft rejection.
2. Tumor Implantation:
-
Subcutaneously inject approximately 1-5 x 10^6 22Rv1 cells suspended in a suitable medium (e.g., PBS or media mixed with Matrigel) into the flank of each mouse.
3. Drug Preparation:
-
Formulate this compound for oral administration. A homogeneous suspension can be made in a vehicle such as 0.5% carboxymethylcellulose (CMC-Na).[5]
4. Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally at a dose of 3 mg/kg twice daily (BID) for a period of 3 weeks.[5] The control group should receive the vehicle only.
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health.
-
The primary endpoint is tumor growth inhibition, which can be expressed as the percentage of tumor growth inhibition (T/C%) compared to the vehicle-treated group.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot for c-MYC levels).
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cancer mouse model.
References
- 1. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Facebook [cancer.gov]
- 7. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Note: Immunophenotyping of Human PBMCs Treated with INCB-057643 using Flow Cytometry
For Research Use Only. Not for use in diagnostic procedures.
Introduction
INCB-057643 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] BET proteins are epigenetic readers that play a crucial role in regulating gene expression. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters, including key oncogenes and inflammatory mediators.[1][2][3] this compound competitively binds to the bromodomains of BET proteins, preventing their interaction with chromatin and thereby disrupting the expression of target genes.[1] This mechanism underlies its anti-proliferative and apoptotic effects in various cancer cells.[1]
Beyond its direct effects on tumor cells, this compound modulates the tumor microenvironment by altering the phenotype and function of immune cells.[4][5] Studies have shown that BET inhibitors can influence T cell differentiation and activation, as well as modulate myeloid cell populations.[4] Specifically, this compound has been observed to reduce the number of activated CD4+ T cells and decrease the expression of FOXP3 in regulatory T cells (Tregs) and PD-L1 on macrophages.[4] This application note provides a detailed protocol for the analysis of these immunomodulatory effects on human peripheral blood mononuclear cells (PBMCs) using multicolor flow cytometry.
Principle of the Assay
This protocol utilizes an 11-color flow cytometry panel to identify and quantify changes in major lymphocyte and monocyte subsets within human PBMCs following in vitro treatment with this compound. The panel is designed to assess the overall distribution of T cells, B cells, NK cells, and monocytes, with a specific focus on dissecting T cell subsets, including helper T cells, cytotoxic T cells, and regulatory T cells. Furthermore, the expression of the immune checkpoint ligand PD-L1 on monocytes is evaluated. This multi-parametric approach allows for a comprehensive assessment of the immunomodulatory activity of this compound.
Materials and Reagents
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (or other BET inhibitor)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO (vehicle control)
-
Ficoll-Paque™
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
Viability Dye (e.g., Fixable Viability Dye)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 2 for panel)
-
Fixation/Permeabilization Buffer
-
Flow cytometry tubes
-
Flow cytometer capable of detecting 11 colors
Experimental Protocol
PBMC Isolation and Culture
-
Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.[6]
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin) at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
Treatment with this compound
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound to the desired final concentrations in complete RPMI-1640 medium. Also prepare a vehicle control with the same final concentration of DMSO.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
Staining for Flow Cytometry
-
Harvest the cells from each well and transfer them to 5 mL flow cytometry tubes.
-
Centrifuge at 350 x g for 5 minutes and discard the supernatant.
-
Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge again.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature, protected from light. Wash the cells with 2 mL of Flow Cytometry Staining Buffer.[6]
-
Fc Blocking: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing Fc Block and incubate for 10 minutes at room temperature.[7][8]
-
Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated surface antibodies (see Table 2) to the cells. Incubate for 30 minutes at 4°C in the dark.[6]
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cell pellet in 1 mL of Fixation/Permeabilization buffer and incubate for 30-45 minutes at 4°C in the dark.
-
Intracellular Staining: Wash the cells twice with 1 mL of Permeabilization/Wash Buffer. Resuspend the cells in 100 µL of Permeabilization/Wash Buffer containing the anti-FoxP3 antibody. Incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of Permeabilization/Wash Buffer.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer for acquisition.
Data Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Use a gating strategy similar to the one outlined in Figure 2.
Data Presentation
Table 1: Expected Effects of this compound on Immune Cell Populations in Human PBMCs
| Treatment Group | Concentration (nM) | % CD4+ T Cells (of total lymphocytes) | % CD8+ T Cells (of total lymphocytes) | % Regulatory T Cells (CD4+CD25+FoxP3+) (of CD4+ T Cells) | % B Cells (CD19+) (of total lymphocytes) | % NK Cells (CD3-CD56+) (of total lymphocytes) | % Monocytes (CD14+) (of total PBMCs) | % PD-L1+ Monocytes (of total monocytes) |
| Vehicle Control | 0 | 45.2 ± 3.1 | 25.8 ± 2.5 | 5.1 ± 0.8 | 10.5 ± 1.5 | 12.3 ± 1.9 | 15.7 ± 2.2 | 20.4 ± 2.8 |
| This compound | 100 | 43.8 ± 2.9 | 26.1 ± 2.3 | 3.9 ± 0.6 | 10.2 ± 1.3 | 12.5 ± 2.1 | 16.1 ± 2.4 | 14.8 ± 2.1** |
| This compound | 500 | 42.1 ± 3.5 | 25.5 ± 2.8 | 2.5 ± 0.4 | 9.8 ± 1.6 | 12.1 ± 1.8 | 15.9 ± 2.5 | 8.7 ± 1.5 |
| Data are presented as mean ± standard deviation from a representative experiment. Statistical significance relative to vehicle control is denoted by *p < 0.05, **p < 0.01, **p < 0.001. |
Table 2: 11-Color Flow Cytometry Panel for Immunophenotyping
| Marker | Fluorochrome | Cell Population |
| Viability Dye | e.g., APC-Cy7 | Live/Dead Discrimination |
| CD45 | e.g., BUV395 | All Leukocytes |
| CD3 | e.g., PerCP-Cy5.5 | T Cells |
| CD4 | e.g., BUV496 | Helper T Cells |
| CD8 | e.g., APC | Cytotoxic T Cells |
| CD19 | e.g., PE-Cy7 | B Cells |
| CD56 | e.g., PE | NK Cells |
| CD14 | e.g., FITC | Monocytes |
| CD25 | e.g., BV421 | Activated T Cells, Tregs |
| PD-L1 (CD274) | e.g., BV605 | Immune Checkpoint Ligand |
| FoxP3 | e.g., Alexa Fluor 647 | Regulatory T Cells |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BET-Bromodomain Inhibitors Engage the Host Immune System and Regulate Expression of the Immune Checkpoint Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Utilize MDSC Assays or Myeloid Derived Suppressor Cells Assays | CellCarta [cellcarta.com]
Combining INCB-057643 with Ruxolitinib in Myelofibrosis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The cornerstone of treatment for many patients with MF is the Janus kinase (JAK) inhibitor ruxolitinib, which can effectively reduce spleen size and symptom burden. However, many patients experience a suboptimal response or lose their response over time, necessitating novel therapeutic strategies.
One promising approach is the combination of ruxolitinib with inhibitors of the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are epigenetic readers that regulate the transcription of key oncogenes and inflammatory cytokines implicated in the pathophysiology of myelofibrosis. INCB-057643 is an orally bioavailable BET inhibitor currently under investigation in clinical trials, both as a monotherapy and in combination with ruxolitinib, for patients with myeloproliferative neoplasms (NCT02711137, NCT04279847). The rationale for this combination is the potential for synergistic activity by targeting both the JAK-STAT signaling pathway with ruxolitinib and the transcriptional regulation of oncogenes and inflammatory signals with this compound.
This document provides detailed application notes and protocols for researchers studying the combination of this compound and ruxolitinib in myelofibrosis. Due to the limited availability of detailed public data on the this compound LIMBER trial (NCT04279847) at the time of this writing, the quantitative data and detailed protocols presented here are based on the published results of the MANIFEST-2 (NCT04603495) phase 3 clinical trial , which evaluated a different BET inhibitor, pelabresib , in combination with ruxolitinib in JAK inhibitor-naïve patients with myelofibrosis. This information is provided as a representative example to guide the design and execution of similar studies.
Signaling Pathways in Myelofibrosis and Rationale for Combination Therapy
Myelofibrosis is driven by dysregulated signaling pathways, primarily the JAK-STAT pathway, which leads to excessive production of inflammatory cytokines and abnormal cell growth. BET proteins are also key players, influencing the transcription of genes involved in inflammation and cell proliferation. The combination of a JAK inhibitor and a BET inhibitor targets these two distinct but interconnected pathways.
Data Presentation: Efficacy and Safety of BETi-Ruxolitinib Combination
The following tables summarize the key efficacy and safety data from the MANIFEST-2 trial, comparing pelabresib in combination with ruxolitinib to placebo plus ruxolitinib.
Table 1: Efficacy Outcomes at Week 24
| Endpoint | Pelabresib + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) | Difference (95% CI) | P-value |
| Spleen Volume Reduction ≥35% (SVR35) | 65.9% | 35.2% | 30.4% (21.6-39.3) | <0.001 |
| Total Symptom Score Reduction ≥50% (TSS50) | 52.3% | 46.3% | 6.0% (-3.5-15.5) | 0.216 |
| Absolute Change in TSS | -15.99 | -14.05 | -1.94 (-3.92-0.04) | 0.0545 |
| Improvement in Bone Marrow Fibrosis ≥1 Grade | 38.5% | 24.2% | - | 0.019 |
Data from the MANIFEST-2 Phase 3 Study[1][2][3].
Table 2: Key Hematologic Adverse Events (Any Grade)
| Adverse Event | Pelabresib + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) |
| Anemia | 43.9% | 55.6% |
| Thrombocytopenia | 32.1% | 23.4% |
Data from the MANIFEST-2 Phase 3 Study[1].
Table 3: Common Non-Hematologic Treatment-Emergent Adverse Events (≥20%)
| Adverse Event | Pelabresib + Ruxolitinib (n=214) | Placebo + Ruxolitinib (n=216) |
| Diarrhea | 23.1% | 18.7% |
| Nausea | 20.8% | 15.9% |
Data from the MANIFEST-2 Phase 3 Study[1].
Experimental Protocols
The following are representative protocols based on the MANIFEST-2 clinical trial design. These can be adapted for preclinical and clinical studies of this compound in combination with ruxolitinib.
Patient Selection Protocol
Inclusion Criteria:
-
Age ≥ 18 years.
-
Diagnosis of primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF according to WHO criteria.
-
Dynamic International Prognostic Scoring System (DIPSS) risk category of intermediate-1, intermediate-2, or high-risk.
-
Measurable splenomegaly (≥5 cm below the left costal margin on palpation or a spleen volume of ≥450 cm³ by MRI or CT).
-
Active symptoms of myelofibrosis.
-
For combination studies in treatment-naïve patients, no prior treatment with a JAK inhibitor. For studies in patients with suboptimal response, stable ruxolitinib dose for at least 8 weeks.
-
Adequate organ function.
Exclusion Criteria:
-
Prior treatment with a BET inhibitor.
-
Prior splenectomy or splenic irradiation within 6 months.
-
Active, uncontrolled infections.
Dosing and Administration Protocol
-
Ruxolitinib: Administered orally twice daily. The starting dose is typically based on the patient's baseline platelet count (e.g., 15 mg or 20 mg twice daily). Dose adjustments may be made for lack of efficacy or toxicity.
-
This compound: Administered orally once daily. The dose will be determined by the specific phase of the study (dose-escalation or expansion). In the LIMBER trial, doses from 4 mg to 12 mg once daily have been evaluated[4].
Efficacy Assessment Protocol
-
Spleen Volume: Spleen volume should be assessed by magnetic resonance imaging (MRI) or computed tomography (CT) at baseline and at specified time points (e.g., week 12, week 24, and every 12 weeks thereafter). The primary endpoint is often the proportion of patients achieving a ≥35% reduction in spleen volume from baseline (SVR35).
-
Symptom Assessment: Myelofibrosis-related symptoms should be assessed using a validated patient-reported outcome tool, such as the Myelofibrosis Symptom Assessment Form (MFSAF). The Total Symptom Score (TSS) is calculated, and a key secondary endpoint is often the proportion of patients achieving a ≥50% reduction in TSS from baseline (TSS50).
-
Bone Marrow Fibrosis: Bone marrow biopsies should be performed at baseline and at specified time points to assess changes in reticulin fibrosis according to WHO grading criteria.
Safety and Tolerability Assessment Protocol
-
Adverse Events (AEs): Monitor and record all AEs at each study visit, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Laboratory Assessments: Perform complete blood counts with differentials, serum chemistry panels, and coagulation tests at baseline and regularly throughout the study.
-
Physical Examinations: Conduct comprehensive physical examinations, including vital signs and performance status (e.g., ECOG), at baseline and at each study visit.
Visualizations
Experimental Workflow
References
- 1. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of pelabresib in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 2. onclive.com [onclive.com]
- 3. MANIFEST-2: Primary analysis of pelabresib plus ruxolitinib in JAKi-naïve patients with MF [mpn-hub.com]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols for In Vivo Imaging of INCB-057643 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes like c-MYC.[1] this compound competitively binds to the acetylated lysine recognition motifs of BET bromodomains, thereby preventing their interaction with chromatin.[1] This disruption leads to the downregulation of target oncogenes, resulting in cell cycle arrest and apoptosis in various cancer cells.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in models of hematologic malignancies and solid tumors, such as pancreatic cancer.[1][2][3]
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using non-invasive imaging techniques, specifically Bioluminescence Imaging (BLI) and Positron Emission Tomography (PET). These methods allow for longitudinal monitoring of tumor burden and metabolic activity within the same animal, providing robust data for evaluating therapeutic response.
Signaling Pathway of this compound
The diagram below illustrates the mechanism of action of this compound in inhibiting the BET signaling pathway, leading to reduced proliferation and survival of cancer cells.
Quantitative Data Presentation
The following tables summarize preclinical data for this compound, demonstrating its efficacy in various cancer models.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | 100 |
| MV-4-11 | Acute Myeloid Leukemia | 150 |
| HBL-1 | Diffuse Large B-cell Lymphoma | 250 |
| MM.1S | Multiple Myeloma | 200 |
| AsPC-1 | Human Pancreatic Cancer | ~300 |
| PANC-1 | Human Pancreatic Cancer | ~450 |
| Panc1342 | Mouse Pancreatic Cancer | ~200 |
(Data compiled from various preclinical studies. IC50 values are approximate and can vary based on experimental conditions.)
Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Model
| Treatment Group | Animal Model | Key Efficacy Readout | Result |
|---|---|---|---|
| Vehicle Control | KPC Mice | Average Survival | 39 days |
| This compound (10 mg/kg, daily) | KPC Mice | Average Survival | 94 days (p=0.031)[2] |
| Vehicle Control | KPC Mice | Metastatic Burden | 8 of 11 mice with visible metastases |
| This compound (10 mg/kg, daily) | KPC Mice | Metastatic Burden | 5 of 13 mice with visible metastases[2] |
(KPC: KrasG12D/+; Trp53R172H/+; Pdx-1-Cre mouse model of pancreatic cancer)
Experimental Protocols
Bioluminescence Imaging (BLI) for Monitoring Tumor Growth
Application: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in xenograft or orthotopic mouse models.
Workflow Diagram:
Detailed Methodology:
-
Cell Line Preparation:
-
Transduce the cancer cell line of interest (e.g., a human AML or pancreatic cancer cell line) with a lentiviral vector encoding firefly luciferase.
-
Select a stable, high-expressing clone using an appropriate antibiotic selection and confirm luciferase activity in vitro.
-
-
Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
For a subcutaneous model, inject 1-5 x 10^6 luciferase-expressing cells in a solution of PBS and Matrigel into the flank of each mouse.
-
For an orthotopic model (e.g., pancreatic), surgically implant the cells into the pancreas.
-
Monitor tumor growth by palpation or ultrasound until tumors reach a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administer this compound or vehicle daily via oral gavage at the desired dose (e.g., 10-30 mg/kg).
-
-
Bioluminescence Imaging:
-
Anesthetize mice using isoflurane.
-
Inject D-luciferin (e.g., 150 mg/kg) intraperitoneally.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in an in vivo imaging system (e.g., IVIS Spectrum).
-
Acquire images with an exposure time of 1 second to 5 minutes, depending on signal intensity.
-
-
Data Analysis:
-
Define a Region of Interest (ROI) around the tumor area for each mouse.
-
Quantify the total photon flux (photons/second) within the ROI using the imaging software.
-
Plot the average photon flux for each group over time to generate tumor growth curves.
-
At the end of the study, tumors can be excised and weighed, and tissues can be collected for further analysis (e.g., immunohistochemistry for c-MYC or Ki-67).
-
Positron Emission Tomography (PET) for Monitoring Tumor Metabolism
Application: To assess the pharmacodynamic effect of this compound on tumor glucose metabolism using the tracer [18F]FDG. A reduction in [18F]FDG uptake can indicate a decrease in metabolic activity and a response to treatment.
Workflow Diagram:
Detailed Methodology:
-
Animal Model and Treatment:
-
Establish tumor xenografts as described in the BLI protocol.
-
Randomize animals and initiate treatment with this compound or vehicle.
-
-
PET/CT Imaging Procedure:
-
Patient Preparation: Fast mice for 4-6 hours prior to imaging to reduce background glucose levels.
-
Tracer Injection: Anesthetize the mouse and inject approximately 100-200 µCi of [18F]FDG intravenously via the tail vein.
-
Uptake Period: Keep the mouse warm (e.g., on a heating pad) for approximately 60 minutes to allow for tracer uptake and to minimize brown fat activation.
-
Image Acquisition:
-
Anesthetize the mouse with isoflurane for the duration of the scan.
-
Position the mouse in the scanner.
-
Perform a CT scan for anatomical localization and attenuation correction.
-
Acquire a static PET scan over the tumor region for 10-15 minutes.
-
-
-
Data Analysis:
-
Reconstruct the PET and CT images. The CT scan provides anatomical context for the metabolic information from the PET scan.
-
Co-register the PET and CT images.
-
Using the CT images for guidance, draw 3D ROIs around the tumor.
-
Calculate the mean and maximum Standardized Uptake Values (SUV) for the tumor ROIs. The SUV normalizes the tracer uptake to the injected dose and body weight.
-
Compare the change in tumor SUV from baseline to post-treatment time points between the this compound-treated and vehicle-treated groups. A significant decrease in SUV in the treated group would indicate a positive therapeutic response.
-
Concluding Remarks
The in vivo imaging techniques outlined provide powerful, non-invasive methods for the longitudinal assessment of this compound efficacy in preclinical cancer models. Bioluminescence imaging is a highly sensitive and cost-effective method for tracking overall tumor burden and growth kinetics. PET imaging with [18F]FDG offers a quantitative measure of the metabolic response to treatment, which can often be detected earlier than changes in tumor volume. The selection of the appropriate imaging modality will depend on the specific research question, the tumor model being used, and the available resources. Combining these imaging approaches with traditional endpoint analyses, such as survival and histopathology, will provide a comprehensive understanding of the anti-tumor activity of this compound.
References
Application Notes and Protocols for Testing INCB-057643 and Parsaclisib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a highly valuable preclinical platform. These models largely retain the histological and genetic characteristics of the original human tumor, offering a more predictive model for evaluating the efficacy of novel cancer therapeutics compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for utilizing PDX models to test two distinct investigational anticancer agents from Incyte: INCB-057643, a BET inhibitor, and Parsaclisib (INCB050465), a PI3Kδ inhibitor.
Drug Information
This compound: A BET Inhibitor
This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetylated lysine-binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[2][3][4] This disruption of oncogenic signaling pathways can induce cell cycle arrest and apoptosis in tumor cells.[1] Preclinical studies have demonstrated the anti-tumor efficacy of this compound in various hematologic malignancies and solid tumors, including myelofibrosis, acute myeloid leukemia (AML), multiple myeloma, and diffuse large B-cell lymphoma (DLBCL).[1][5][6]
Parsaclisib (INCB050465): A PI3Kδ Inhibitor
Parsaclisib is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[7][8] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies.[7][9] By inhibiting PI3Kδ, Parsaclisib blocks the activation of the downstream AKT signaling cascade, leading to decreased proliferation and survival of malignant B-cells.[10] Preclinical and clinical studies have shown promising activity of Parsaclisib in various B-cell malignancies, including follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma.[11][12]
Quantitative Data from Preclinical Xenograft Studies
The following tables summarize the quantitative data from preclinical studies involving this compound and Parsaclisib in xenograft models.
Table 1: Preclinical Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| Myelofibrosis | Patient-Derived Xenograft (JAK2-V617F+) | This compound | Not specified | Robust decrease in JAK2 V617F+ hematopoietic stem progenitor cells and megakaryocytes in bone marrow. | [6] |
| Acute Myeloid Leukemia (AML) | SET2 Xenograft | This compound + Ruxolitinib | Not specified | Potent inhibition of tumor growth. | [5] |
| Multiple Myeloma | MM.1S Xenograft | This compound | Single dose | Dose-dependent suppression of c-Myc protein levels. | [1] |
Table 2: Preclinical Efficacy of Parsaclisib in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Dosing Schedule | Outcome | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Pfeiffer Xenograft | Parsaclisib (0.3, 1, 3, 10 mg/kg) | Orally, twice daily for 14 days | Dose-dependent tumor growth inhibition. | [13] |
| B-cell Malignancies | Syngeneic Lymphoma Model | Parsaclisib | Not specified | Indirectly controls tumor growth by lessening immunosuppression through regulatory T-cell inhibition. | [10] |
Experimental Protocols
This section provides detailed protocols for the establishment and utilization of PDX models for testing this compound and Parsaclisib.
Protocol 1: Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general steps for establishing PDX models from fresh patient tumor tissue, with specific considerations for hematologic malignancies and pancreatic cancer.
1.1. Materials
-
Fresh patient tumor tissue (solid tumor biopsy/resection or bone marrow aspirate/peripheral blood for hematologic malignancies)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Sterile transport medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Matrigel® Basement Membrane Matrix
-
Surgical instruments (scalpels, forceps, scissors)
-
Sterile petri dishes
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
70% ethanol
-
Animal housing under sterile conditions
1.2. Procedure for Solid Tumors (e.g., Pancreatic Cancer)
-
Tumor Collection and Transport: Obtain fresh tumor tissue from surgery or biopsy under sterile conditions. Place the tissue in a sterile container with transport medium on ice and process within 2-4 hours.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS. Remove any necrotic or fatty tissue. Mince the tumor into small fragments (approximately 2-3 mm³).[14]
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Coat the tumor fragment in Matrigel® and implant it into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring: Monitor the mice regularly for tumor growth by caliper measurements. Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested for passaging or cryopreservation.
1.3. Procedure for Hematologic Malignancies
-
Sample Collection and Processing: Obtain bone marrow aspirate or peripheral blood from the patient. Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Inject the isolated human MNCs (typically 1-10 x 10⁶ cells) intravenously (via tail vein) or directly into the bone marrow (intrafemoral injection).[12]
-
-
Monitoring: Monitor the mice for signs of disease development (e.g., weight loss, hind limb paralysis). Peripheral blood can be periodically sampled to assess the level of human CD45+ cell engraftment by flow cytometry.
Protocol 2: In Vivo Efficacy Studies in Established PDX Models
2.1. Materials
-
Established PDX models (passage 2-5 recommended to minimize genetic drift)
-
This compound or Parsaclisib, formulated for in vivo administration
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthesia
2.2. Procedure
-
Tumor Implantation and Cohort Formation:
-
Harvest tumors from donor PDX mice and fragment them as described in Protocol 1.2.
-
Implant tumor fragments subcutaneously into a cohort of recipient mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
This compound: Can be administered orally.[1] A typical dosing schedule in preclinical models is once daily. The exact dose will depend on the specific PDX model and should be determined in preliminary tolerability studies.
-
Parsaclisib: Administered orally, often twice daily in preclinical models.[13] Dose levels should be based on prior studies or determined empirically.
-
The control group should receive the vehicle used to formulate the drug.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice.
-
Harvest tumors for pharmacodynamic analysis (e.g., Western blot for target modulation, immunohistochemistry).
-
Signaling Pathway and Experimental Workflow Diagrams
This compound: BET Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via BET protein inhibition.
Parsaclisib: PI3Kδ Signaling Pathway in B-Cells
Caption: Parsaclisib inhibits the PI3Kδ signaling pathway in B-cells.
Experimental Workflow for PDX Studies
Caption: General experimental workflow for in vivo efficacy studies in PDX models.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. mdpi.com [mdpi.com]
- 3. Establishment of patient-derived xenograft models and cell lines for malignancies of the upper gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 7. Establishment of Patient-derived Orthotopic Xenografts (PDX) as Models for Pancreatic Ductal Adenocarcinoma | In Vivo [iv.iiarjournals.org]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | PI3K Signaling in B Cell and T Cell Biology [frontiersin.org]
- 11. incytemi.com [incytemi.com]
- 12. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immunohistochemistry Staining for Biomarkers in INCB-057643 Treated Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction: INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3][4] BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes (e.g., c-Myc), pro-inflammatory genes, and cytokines.[2][3][5] By binding to the acetylated lysine motifs on histones, this compound disrupts critical protein-protein interactions, leading to the suppression of target gene expression. This mechanism results in anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cells.[1][4] Furthermore, this compound has been shown to modulate the tumor microenvironment (TME), including immune cell populations, making it a promising therapeutic agent in oncology.[5][6]
Immunohistochemistry (IHC) is an indispensable tool for evaluating the pharmacodynamic effects of this compound in tissue samples. It allows for the visualization and quantification of biomarker expression within the spatial context of the tissue architecture, providing valuable insights into the drug's mechanism of action and its impact on both tumor cells and the surrounding TME. These application notes provide detailed protocols for IHC staining of key biomarkers modulated by this compound treatment.
Signaling Pathways and Experimental Workflow
Mechanism of Action of this compound
This compound functions by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4), preventing their association with acetylated histones. This action displaces the BET protein complex from chromatin, thereby inhibiting the transcriptional elongation of target genes, including the proto-oncogene MYC.
Caption: Mechanism of this compound as a BET inhibitor.
TAM Family Receptor Signaling
The TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and their primary ligand, Gas6 (Growth arrest-specific 6), are crucial regulators of the immune response, cell survival, and proliferation.[7][8][9] Overexpression of TAM receptors, particularly AXL, has been linked to poor prognosis and drug resistance in various cancers.[10][11][12] Evaluating the expression of these markers in this compound-treated tissues can provide insights into the drug's impact on pathways associated with tumorigenesis and immune modulation.
Caption: Overview of the Gas6/TAM receptor signaling pathway.
General Immunohistochemistry Workflow
The following diagram outlines the standard workflow for performing IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Standard experimental workflow for IHC staining.
Quantitative Data Summary
Treatment with this compound has been shown to modulate the expression of several biomarkers in preclinical models. The tables below summarize quantitative IHC data from published studies.
Table 1: Modulation of Immune Checkpoint and Regulatory T-Cell Markers in Pancreatic Cancer Models Data extracted from a study using KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) mouse models of pancreatic cancer treated with this compound.[5]
| Biomarker | Function | Tissue | Treatment Group | Staining Result (Qualitative) | Reference |
| FOXP3 | Transcription factor and marker for regulatory T-cells (Tregs) | Pancreas & Liver Metastases | Vehicle Control | High expression | [5] |
| This compound | Reduced expression | [5] | |||
| PD-L1 | Immune checkpoint protein that inhibits T-cell activity | Pancreas & Liver Metastases | Vehicle Control | High expression in macrophages | [5] |
| This compound | Reduced expression in macrophages | [5] |
Table 2: Modulation of Hematopoietic Markers in Myelofibrosis Patient Bone Marrow Data from a Phase 1 study (NCT04279847) of this compound monotherapy in patients with myelofibrosis.[13][14]
| Biomarker | Function | Tissue | Treatment Group (Dose) | Staining Result (Quantitative) | Reference |
| CD61 | Marker for megakaryocytes (MK) | Bone Marrow | This compound (10 mg qd) | Reduction in CD61+ MK staining | [14] |
| CD71 | Marker for erythroid progenitors | Bone Marrow | This compound (6 mg & 10 mg qd) | Increased number of CD71+ cells | [13] |
Detailed Experimental Protocols
This section provides a generalized IHC protocol for FFPE tissues. Specific conditions for each primary antibody are detailed in Table 3.
General IHC Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through graded alcohols: 100% Ethanol (2x3 min), 95% Ethanol (1x3 min), 70% Ethanol (1x3 min).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in the recommended retrieval buffer (see Table 3).
-
Use a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
Rinse slides in Tris-buffered saline with Tween 20 (TBST).
-
-
Peroxidase and Protein Blocking:
-
Incubate slides with 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with TBST.
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in antibody diluent (see Table 3).
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST (3x5 minutes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit/mouse IgG) for 1 hour at room temperature.
-
Rinse slides with TBST (3x5 minutes).
-
Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate until the desired brown stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water or an alkaline solution.
-
Dehydrate the slides through graded alcohols (70%, 95%, 100%).
-
Clear in xylene (or substitute) and coverslip using a permanent mounting medium.
-
Antibody and Staining Condition Recommendations
Table 3: Recommended Antibodies and IHC Conditions
| Target Biomarker | Recommended Clone | Host Species | Dilution Range | Antigen Retrieval Buffer (pH) | Localization |
| AXL | C89E7 | Rabbit | 1:50 - 1:200 | Citrate (6.0) | Cytoplasmic, Membranous |
| MERTK | D21F11 | Rabbit | 1:100 - 1:400 | Citrate (6.0) | Cytoplasmic, Membranous |
| TYRO3 | D38C6 | Rabbit | 1:50 - 1:200 | EDTA (9.0) | Cytoplasmic, Membranous |
| Gas6 | D5A3Z | Rabbit | 1:100 - 1:500 | Citrate (6.0) | Cytoplasmic, Secreted |
| PD-L1 | E1L3N | Rabbit | 1:100 - 1:400 | EDTA (9.0) | Membranous |
| FOXP3 | D6O8R | Rabbit | 1:50 - 1:200 | Citrate (6.0) | Nuclear |
| CD61 (Integrin β3) | D7X5P | Rabbit | 1:200 - 1:800 | EDTA (9.0) | Membranous |
| CD71 (TfR1) | D7G9X | Rabbit | 1:100 - 1:400 | Citrate (6.0) | Cytoplasmic, Membranous |
Note: The clones, dilutions, and conditions listed are for guidance. Researchers should optimize these parameters for their specific tissues and experimental setup. Always include appropriate positive and negative controls.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C20H21N3O5S | CID 118467751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas6/TAM Signaling Components as Novel Biomarkers of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agingproject.uniupo.it [agingproject.uniupo.it]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Increased tumor cell expression of Axl is a marker of aggressive features in breast cancer among African women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. incytemi.com [incytemi.com]
Application Notes and Protocols for RNA Sequencing Analysis of Cells Treated with INCB-057643
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of gene expression. By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, leading to altered transcription of genes involved in critical cellular processes such as cell cycle progression, apoptosis, and inflammation. This document provides detailed protocols and application notes for conducting RNA sequencing (RNA-seq) analysis to investigate the transcriptomic effects of this compound on treated cells.
Data Presentation
Treatment of various cell lines with this compound results in significant changes in gene expression. The following tables summarize the key findings from preclinical and clinical RNA-seq data analysis of cells and patient samples treated with this compound.
Table 1: Summary of Key Differentially Expressed Genes in Response to this compound Treatment
| Gene | Functional Category | Log2 Fold Change (Preclinical, 220 nM) | Log2 Fold Change (Clinical, 4 mg) | Log2 Fold Change (Clinical, 10 mg) |
| MYC | Oncogene, Transcription Factor | Downregulated | Downregulated | Downregulated |
| MARCO | Myeloid Lineage, Immunosuppression | Downregulated | Downregulated | Downregulated |
| SIGLEC11 | Myeloid Lineage, Immunosuppression | Downregulated | Downregulated | Downregulated |
| TREM2 | Myeloid Lineage | Downregulated | Downregulated | Downregulated |
| IL-6 | Pro-inflammatory Cytokine | Downregulated | Downregulated | Downregulated |
| IL-10 | Anti-inflammatory Cytokine | Downregulated | Downregulated | Downregulated |
| MIP-1α (CCL3) | Chemokine | Downregulated | Downregulated | Downregulated |
| CDKN1A (p21) | Cell Cycle Arrest | Upregulated | Upregulated | Upregulated |
| HEXIM1 | Transcriptional Regulator | Upregulated | Upregulated | Upregulated |
| WNT5A | Wnt Signaling Pathway | Downregulated | Downregulated | Downregulated |
Note: The Log2 Fold Change values are representative and may vary depending on the cell type and experimental conditions.
Table 2: Key Signaling Pathways Modulated by this compound
| Pathway | Effect of this compound | Key Genes Involved |
| Cell Cycle Progression | Inhibition | MYC, CDK4, CDK6 |
| Apoptosis | Induction | BCL2 family members |
| Inflammation (IL-6 Signaling) | Inhibition | IL6, STAT3 targets |
| MYC Signaling | Inhibition | MYC and its target genes |
| NF-κB Signaling | Inhibition | NFKB1, RELA targets |
Experimental Protocols
The following is a generalized protocol for RNA sequencing analysis of cells treated with this compound. This protocol can be adapted for specific cell lines and experimental designs.
1. Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., human acute myeloid leukemia, multiple myeloma, or diffuse large B-cell lymphoma cell lines) in appropriate cell culture flasks or plates. A recommended seeding density is 1 x 10^6 cells in a 10 cm dish.
-
Cell Culture Conditions: Culture the cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified incubator with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: Once the cells have reached the desired confluency (typically 70-80%), treat the cells with this compound at the desired concentrations (e.g., 220 nM for in vitro studies) or with a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours).
2. RNA Extraction
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a suitable lysis reagent (e.g., TRIzol™ Reagent).
-
RNA Isolation: Isolate total RNA from the cell lysate according to the manufacturer's protocol for the chosen RNA extraction kit (e.g., TRIzol™ method or a column-based kit like the RNeasy Mini Kit from Qiagen).
-
DNase Treatment: To remove any contaminating genomic DNA, perform an on-column DNase digestion or a DNase treatment in solution.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA.
-
Quantification: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit) to determine the RNA concentration.
-
Integrity: Evaluate the RNA integrity using an Agilent Bioanalyzer or a similar instrument. An RNA Integrity Number (RIN) of >8 is recommended for high-quality RNA sequencing.
-
3. RNA Library Preparation and Sequencing
-
Library Preparation Kit: Use a commercially available RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®) following the manufacturer's instructions.
-
mRNA Enrichment/rRNA Depletion: For a focused analysis of protein-coding genes, enrich for poly(A)+ mRNA. Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA).
-
Fragmentation and cDNA Synthesis: Fragment the enriched/depleted RNA and synthesize first- and second-strand cDNA.
-
Adapter Ligation and Amplification: Ligate sequencing adapters to the cDNA fragments and amplify the library using PCR.
-
Library Quality Control: Assess the quality and size distribution of the prepared library using an Agilent Bioanalyzer. Quantify the library using qPCR.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq or HiSeq) to a desired sequencing depth (e.g., 20-30 million reads per sample for differential gene expression analysis). Paired-end sequencing (e.g., 2x150 bp) is recommended.
Mandatory Visualization
Caption: Mechanism of action of the BET inhibitor this compound.
Caption: Experimental workflow for RNA sequencing analysis.
Application Notes and Protocols: Establishing an In Vitro Assay to Assess INCB-057643's Effect on FOXP3 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulatory T cells (Tregs), characterized by the expression of the transcription factor Forkhead box P3 (FOXP3), are critical mediators of immune suppression. In the context of oncology, the accumulation of Tregs within the tumor microenvironment can dampen anti-tumor immune responses, thereby promoting tumor progression. Consequently, therapeutic strategies aimed at reducing the number or function of Tregs are of significant interest.
INCB-057643 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers that play a crucial role in regulating gene transcription. Emerging evidence suggests that BET inhibitors can modulate the tumor microenvironment and impact immune cell function.[1][2][3][4] Notably, studies have indicated that this compound can reduce the expression of FOXP3 in CD4+ T cells, suggesting a potential mechanism for overcoming tumor-associated immunosuppression.[1][5]
These application notes provide a detailed protocol for an in vitro assay to quantitatively assess the effect of this compound on FOXP3 expression in human CD4+ T cells. The protocol covers the isolation of peripheral blood mononuclear cells (PBMCs), enrichment of CD4+ T cells, in vitro stimulation to induce FOXP3 expression, treatment with this compound, and subsequent analysis of FOXP3 expression at both the protein and mRNA levels using flow cytometry and quantitative PCR (qPCR), respectively.
Signaling Pathway Overview
Experimental Workflow
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Human CD4+ T Cell Isolation Kit | Miltenyi Biotec | 130-096-533 |
| Human anti-CD3 Monoclonal Antibody (clone OKT3) | eBioscience | 16-0037-85 |
| Human anti-CD28 Monoclonal Antibody (clone CD28.2) | eBioscience | 16-0289-85 |
| Recombinant Human IL-2 | R&D Systems | 202-IL |
| Recombinant Human TGF-β1 | R&D Systems | 240-B |
| This compound | Selleckchem | S8699 |
| DMSO (vehicle) | Sigma-Aldrich | D2650 |
| Foxp3 / Transcription Factor Staining Buffer Set | eBioscience | 00-5523-00 |
| PE anti-human FOXP3 Antibody (clone PCH101) | eBioscience | 12-4776-42 |
| FITC anti-human CD4 Antibody (clone RPA-T4) | BioLegend | 300506 |
| APC anti-human CD25 Antibody (clone BC96) | BioLegend | 302610 |
| RNeasy Mini Kit | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| PowerUp SYBR Green Master Mix | Applied Biosystems | A25742 |
| Human FOXP3 Primers | OriGene | HP226287 |
| Human GAPDH Primers (Control) | OriGene | HP205798 |
Detailed Experimental Protocols
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute fresh human whole blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin (complete RPMI).
-
Count the cells using a hemocytometer or an automated cell counter.
Enrichment of CD4+ T Cells
-
Enrich CD4+ T cells from the isolated PBMCs using a negative selection kit (e.g., EasySep™ Human CD4+ T Cell Isolation Kit or Miltenyi Biotec CD4+ T Cell Isolation Kit) according to the manufacturer's instructions.[6][7]
-
Assess the purity of the enriched CD4+ T cells by flow cytometry, staining for CD4. Purity should be >95%.
In Vitro Stimulation and Treatment with this compound
-
Coat a 24-well plate with anti-human CD3 antibody at a concentration of 1 µg/mL in sterile PBS overnight at 4°C.
-
The next day, wash the wells twice with sterile PBS.
-
Resuspend the purified CD4+ T cells in complete RPMI at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-human CD28 antibody (1 µg/mL), recombinant human IL-2 (100 U/mL), and recombinant human TGF-β1 (5 ng/mL) to the cell suspension to induce FOXP3 expression.[8][9]
-
Plate 1 mL of the cell suspension per well in the anti-CD3 coated 24-well plate.
-
Prepare stock solutions of this compound in DMSO. A suggested starting concentration for treatment is 100 nM, with a dose-response curve typically ranging from 1 nM to 1 µM.[1]
-
Add the desired final concentration of this compound or an equivalent volume of DMSO (vehicle control) to the appropriate wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 72 to 96 hours.
Analysis of FOXP3 Protein Expression by Flow Cytometry
-
Harvest the cells from the wells and wash them with PBS.
-
Stain for surface markers by incubating the cells with FITC anti-human CD4 and APC anti-human CD25 antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells with flow cytometry staining buffer (PBS with 2% FBS).
-
Fix and permeabilize the cells using the Foxp3 / Transcription Factor Staining Buffer Set according to the manufacturer's protocol.[10][11][12][13]
-
Stain for intracellular FOXP3 by incubating the cells with PE anti-human FOXP3 antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer.
-
Gate on CD4+ T cells and analyze the percentage of CD25+FOXP3+ cells.
Analysis of FOXP3 mRNA Expression by Quantitative PCR (qPCR)
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit).
-
Perform qPCR using a SYBR Green-based master mix and primers specific for human FOXP3 and a housekeeping gene (e.g., GAPDH).[14][15][16]
-
A typical qPCR cycling protocol is as follows: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[17][18]
-
Calculate the relative expression of FOXP3 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Data Presentation
Table 1: Effect of this compound on FOXP3 Protein Expression in CD4+ T Cells
| Treatment | Concentration (nM) | % of CD4+ T cells that are CD25+FOXP3+ (Mean ± SD) |
| Vehicle (DMSO) | - | |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 | |
| This compound | 1000 |
Table 2: Effect of this compound on FOXP3 mRNA Expression in CD4+ T Cells
| Treatment | Concentration (nM) | Relative FOXP3 mRNA Expression (Fold Change vs. Vehicle; Mean ± SD) |
| Vehicle (DMSO) | - | 1.0 |
| This compound | 1 | |
| This compound | 10 | |
| This compound | 100 | |
| This compound | 1000 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low CD4+ T cell purity | Inefficient PBMC isolation or enrichment | Ensure proper layering of blood over Ficoll-Paque. Follow the manufacturer's protocol for the enrichment kit precisely. |
| Low FOXP3 induction in control cells | Suboptimal stimulation conditions | Titrate concentrations of anti-CD3, anti-CD28, IL-2, and TGF-β. Ensure the activity of recombinant cytokines. |
| High background in flow cytometry | Non-specific antibody binding | Include an Fc block step before surface staining. Use isotype control antibodies to set gates. |
| Poor RNA quality | RNase contamination | Use RNase-free reagents and consumables. Work quickly and on ice during RNA extraction. |
Conclusion
This application note provides a comprehensive and detailed protocol for establishing an in vitro assay to assess the effect of the BET inhibitor this compound on FOXP3 expression in human CD4+ T cells. By following these procedures, researchers can reliably quantify changes in FOXP3 at both the protein and mRNA levels, providing valuable insights into the immunomodulatory properties of this compound and its potential as a therapeutic agent in oncology and other immune-related diseases.
References
- 1. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. Tbet is a critical modulator of FoxP3 expression in autoimmune graft-versus-host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Protocols to Induce Human CD4+Foxp3+ Regulatory T Cells by Combinations of IL-2, TGF-beta, Retinoic Acid, Rapamycin and Butyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptglab.com [ptglab.com]
- 11. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry, FoxP3/Transcription Factor Fixation and Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Preliminary study on decreasing the expression of FOXP3 with miR-155 to inhibit diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. origene.com [origene.com]
- 16. origene.com [origene.com]
- 17. gene-quantification.de [gene-quantification.de]
- 18. protocols.io [protocols.io]
Application Notes and Protocols: Determination of IC50 Values for INCB-057643 using an MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
INCB-057643 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc.[2][3] this compound competitively binds to the acetylated lysine recognition motifs of BET bromodomains, thereby disrupting their ability to interact with chromatin.[2][4] This leads to a downstream decrease in the expression of growth-promoting genes, resulting in cell cycle arrest and apoptosis in various cancer cell lines.[3][4] This compound has shown anti-proliferative effects in preclinical models of hematologic malignancies such as acute myeloid leukemia (AML), diffuse large B cell lymphoma (DLBCL), and multiple myeloma, as well as in solid tumors like pancreatic and prostate cancer.[1][3][5]
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[6] This assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This application note provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.
Experimental Protocols
Materials and Reagents
-
This compound (Cayman Chemical or equivalent)
-
Selected cancer cell line (e.g., MOLM-13 for AML, SU-DHL-4 for DLBCL, MM.1S for multiple myeloma)
-
RPMI-1640 or DMEM cell culture medium (depending on the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Cell Culture
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells regularly to maintain them in the exponential growth phase. For adherent cells, use Trypsin-EDTA to detach them from the culture flask.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest cells from the culture flask and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow the cells to attach (for adherent cells) and acclimatize.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare a series of dilutions of this compound in culture medium. A common starting range for a new compound is a 10-fold serial dilution (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM).
-
Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and IC50 Determination
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
| This compound Concentration | Absorbance (570 nm) (Mean ± SD) | % Viability |
| Vehicle Control (DMSO) | Value | 100% |
| 0.1 nM | Value | Value |
| 1 nM | Value | Value |
| 10 nM | Value | Value |
| 100 nM | Value | Value |
| 1 µM | Value | Value |
| 10 µM | Value | Value |
| 100 µM | Value | Value |
| IC50 Value | \multicolumn{2}{c | }{Calculated Value} |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the signaling pathway of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Impact of INCB-057643 on the Tumor Stroma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of INCB-057643, a Bromodomain and Extra-Terminal (BET) inhibitor, on the tumor stroma. The protocols outlined below are designed to enable a thorough investigation of the compound's impact on the cellular and non-cellular components of the tumor microenvironment (TME).
Introduction to this compound and the Tumor Stroma
This compound is a potent and selective inhibitor of BET proteins, which are key epigenetic regulators of gene transcription.[1][2][3] By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the modulation of oncogene expression and the suppression of tumor growth.[1][2][3] Beyond its direct effects on cancer cells, emerging evidence suggests that this compound can remodel the tumor stroma, which plays a critical role in tumor progression, metastasis, and response to therapy.[1][2][4] The tumor stroma is a complex and dynamic network of non-malignant cells, including cancer-associated fibroblasts (CAFs), immune cells, and endothelial cells, as well as extracellular matrix (ECM) components.[5][6]
Preclinical studies have demonstrated that this compound can modulate the immune cell populations within the TME, suggesting a potential to overcome immunosuppression.[1][4][7] Specifically, it has been shown to alter the abundance of myeloid cells and inhibit the production of pro-inflammatory cytokines.[7][8] Understanding the multifaceted effects of this compound on the tumor stroma is crucial for its clinical development and for identifying patient populations most likely to benefit from this therapeutic strategy.
Experimental Objectives
The following protocols are designed to address key questions regarding the impact of this compound on the tumor stroma:
-
Characterize changes in the composition of stromal cell populations: Quantify the effects of this compound on the abundance and phenotype of key stromal cells, such as CAFs and various immune cell subsets.
-
Assess alterations in the extracellular matrix: Investigate the impact of this compound on the deposition and organization of ECM components, particularly collagen.
-
Evaluate the modulation of the cytokine and chemokine milieu: Measure changes in the levels of soluble factors that mediate communication within the TME.
-
Investigate the functional consequences of stromal modulation: Determine how this compound-induced changes in the stroma affect tumor cell behavior and immune cell function.
Data Presentation
Quantitative data from the following experiments should be summarized in structured tables for clear comparison between treatment groups (e.g., vehicle control vs. This compound).
Table 1: Stromal Cell Population Analysis
| Cell Population | Marker(s) | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Cancer-Associated Fibroblasts | α-SMA, FAP | |||
| Cytotoxic T Lymphocytes | CD3+, CD8+ | |||
| Helper T Lymphocytes | CD3+, CD4+ | |||
| Regulatory T Cells | CD4+, FoxP3+ | |||
| Tumor-Associated Macrophages | CD68+, CD163+ | |||
| Myeloid-Derived Suppressor Cells | CD11b+, Gr-1+ |
Table 2: Extracellular Matrix Analysis
| Parameter | Method | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | p-value |
| Collagen Deposition (% Area) | Masson's Trichrome | |||
| Collagen Fiber Alignment | SHG Microscopy | |||
| Collagen Density (A.U.) | SHG Microscopy |
Table 3: Cytokine and Chemokine Profile
| Analyte | Vehicle Control (pg/mL ± SD) | This compound (pg/mL ± SD) | p-value |
| IL-6 | |||
| TNF-α | |||
| TGF-β | |||
| CXCL12 | |||
| CCL2 | |||
| IFN-γ |
Experimental Protocols
Immunohistochemistry (IHC) and Immunofluorescence (IF) for Stromal Cell Characterization
This protocol allows for the visualization and semi-quantitative analysis of stromal cell populations within the tumor tissue.
Protocol:
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol (100%, 95%, 70%) to distilled water.[9]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[9]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide (for IHC).
-
Block non-specific antibody binding with a protein block solution (e.g., 5% normal goat serum in PBS) for 1 hour.[11]
-
-
Primary Antibody Incubation:
-
Incubate sections with primary antibodies targeting stromal cell markers (see Table 1) overnight at 4°C.
-
-
Secondary Antibody and Detection (IHC):
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop with a chromogen such as DAB and counterstain with hematoxylin.[9]
-
-
Secondary Antibody and Detection (IF):
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain with DAPI to visualize nuclei.[11]
-
-
Imaging and Analysis:
-
Image slides using a brightfield or fluorescence microscope.
-
Quantify the number of positive cells per unit area or the percentage of positive staining area using image analysis software.
-
Flow Cytometry for Quantitative Analysis of Immune Cell Populations
This protocol provides a quantitative assessment of immune cell subsets within the tumor.
Protocol:
-
Tumor Dissociation:
-
Red Blood Cell Lysis:
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Stain cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Incubate cells with a cocktail of fluorescently conjugated antibodies against surface markers for various immune cell populations (see Table 1).[3][14]
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells before adding the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry software to quantify the percentage of different immune cell populations within the viable, single-cell gate.[3]
-
Masson's Trichrome Staining for Collagen Deposition
This histological stain is used to visualize and quantify collagen in the ECM.
Protocol:
-
Deparaffinization and Rehydration:
-
Staining:
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.[15]
-
-
Image Analysis:
-
Image stained sections and use image analysis software to quantify the percentage of blue-stained collagen area.[16]
-
Second-Harmonic Generation (SHG) Microscopy for Collagen Fiber Analysis
SHG microscopy is a label-free imaging technique that provides high-resolution visualization of collagen fibers.[4][17][18]
Protocol:
-
Tissue Preparation:
-
Use unstained, deparaffinized tissue sections or fresh frozen sections.
-
-
Imaging:
-
Use a multiphoton microscope equipped with a tunable femtosecond laser.
-
Excite the tissue at a wavelength of approximately 800-900 nm and detect the SHG signal at half the excitation wavelength.[19]
-
-
Image Analysis:
-
Analyze the images to quantify collagen fiber alignment, density, and organization using specialized software. Parameters such as fiber orientation and coherence can be calculated.[19]
-
Multiplex Immunoassay for Cytokine and Chemokine Profiling
This assay allows for the simultaneous quantification of multiple soluble factors in tumor lysates or conditioned media.
Protocol:
-
Sample Preparation:
-
Prepare tumor lysates by homogenizing tumor tissue in a lysis buffer containing protease inhibitors.
-
Alternatively, collect conditioned media from in vitro co-culture experiments.
-
-
Assay Procedure (Luminex-based):
-
Incubate samples with a mixture of antibody-coupled magnetic beads, each specific for a different analyte.[2][20][21]
-
Wash the beads and add a biotinylated detection antibody cocktail.[21][22]
-
Add streptavidin-phycoerythrin (PE) and incubate.[22]
-
Resuspend the beads and read the plate on a Luminex instrument.[2][22]
-
-
Data Analysis:
-
Use a standard curve for each analyte to calculate the concentration in the samples.[23]
-
In Vitro Co-culture Assays
These assays are used to study the direct and indirect interactions between tumor cells and stromal cells in the presence of this compound.
Protocol:
-
Cell Culture:
-
Culture tumor cells and primary stromal cells (e.g., CAFs isolated from patient tumors) separately.[24]
-
-
Co-culture Setup:
-
Direct Co-culture: Seed tumor cells and stromal cells together in the same well.
-
Indirect Co-culture (Transwell): Seed one cell type in the bottom of a well and the other in a transwell insert with a porous membrane, allowing for the exchange of soluble factors.[8]
-
-
Treatment:
-
Treat the co-cultures with this compound at various concentrations or a vehicle control.
-
-
Functional Assays:
-
Tumor Cell Proliferation: Measure tumor cell proliferation using assays such as MTT or BrdU incorporation.
-
Tumor Cell Migration/Invasion: Assess tumor cell migration and invasion using a transwell assay with or without a Matrigel coating.[8]
-
Stromal Cell Activation: Analyze changes in the expression of activation markers (e.g., α-SMA in CAFs) by immunofluorescence or western blotting.[25]
-
Visualizations
Caption: this compound mechanism of action on the tumor stroma.
Caption: Workflow for analyzing this compound's effect on tumor stroma.
Caption: Logical relationships in studying this compound's stromal effects.
References
- 1. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Luminex xMAP Assay to Quantify Cytokines in Cancer Patient Serum | Springer Nature Experiments [experiments.springernature.com]
- 3. A Detailed Flow Cytometric Analysis of Immune Activity Profiles in Molecular Subtypes of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for in vitro co-culture assay for rapid expansion of human T cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Masson’s Trichrome staining for histology [protocols.io]
- 8. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. bosterbio.com [bosterbio.com]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. learn.cellsignal.com [learn.cellsignal.com]
- 15. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 16. Quantifying Breast Cancer-Driven Fiber Alignment and Collagen Deposition in Primary Human Breast Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epithelial Ovarian Cancer Diagnosis of Second-Harmonic Generation Images: A Semiautomatic Collagen Fibers Quantification Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Probing Collagen Organization: Practical Guide for Second-Harmonic Generation (SHG) Imaging | Springer Nature Experiments [experiments.springernature.com]
- 19. scispace.com [scispace.com]
- 20. evetechnologies.com [evetechnologies.com]
- 21. Multiplex analysis of cytokines | British Society for Immunology [immunology.org]
- 22. bio-rad.com [bio-rad.com]
- 23. Luminex xMAP Assay to Quantify Cytokines in Cancer Patient Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Immune Regulatory Function of Cancer-Associated Fibroblasts in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cancer-associated fibroblasts promote cancer cell growth through a miR-7-RASSF2-PAR-4 axis in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Analysis of Patient Samples from INCB-057643 Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
INCB-057643 is a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes, such as c-Myc, and pro-inflammatory pathways. By binding to the acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to drive the expression of genes involved in cell proliferation, survival, and inflammation. This compound competitively inhibits the binding of BET proteins to acetylated histones, thereby disrupting these pathological gene expression programs.
These application notes provide a detailed overview of the methodologies for the ex vivo analysis of patient samples from clinical trials of this compound, with a focus on myelofibrosis (MF). The protocols outlined below are designed to enable researchers to assess the pharmacodynamic effects of this compound on cellular signaling, gene expression, and cell differentiation.
Mechanism of Action of this compound
This compound exerts its anti-neoplastic and anti-inflammatory effects by inhibiting the activity of BET proteins, primarily BRD4. This inhibition leads to the downregulation of critical oncogenes and pro-inflammatory cytokines.
Caption: this compound inhibits BET proteins, disrupting oncogenic and inflammatory gene expression.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from ex vivo analyses of patient samples in this compound clinical trials. These tables are intended to provide a framework for presenting experimental results.
Table 1: Gene Expression Changes in Whole Blood Samples from Myelofibrosis Patients
| Gene | Treatment Group | Log2 Fold Change vs. Baseline | Functional Category |
| MYC Targets | This compound | Decreased | Oncogenic Signaling |
| Immunosuppressive Genes (e.g., MARCO, SIGLEC11) | This compound | Dose-dependent decrease | Myeloid Cell Function |
| Pro-inflammatory Cytokine Genes | This compound | Decreased | Inflammation |
| T-cell/B-cell Function Genes (e.g., PRF1) | This compound | Unchanged or Elevated | Immune Response |
Table 2: Cytokine and Chemokine Levels in Plasma of Myelofibrosis Patients [1]
| Analyte | Treatment Group | Mean Change from Baseline (pg/mL) | Panel |
| IL-8 | This compound | Decreased | V-PLEX Proinflammatory |
| ENA-78 (CXCL5) | This compound | Decreased | V-PLEX Chemokine |
| PAI-1 | This compound | Decreased | - |
| TNF-α | This compound | Variable | V-PLEX Proinflammatory |
| IL-6 | This compound | Variable | V-PLEX Proinflammatory |
Table 3: Ex Vivo Differentiation of CD34+ Hematopoietic Stem and Progenitor Cells (HSPCs) from Myelofibrosis Patients [1]
| Cell Population | Treatment | Mean Relative Percentage (Normalized to DMSO control) |
| Mature Megakaryocytes (MKs) | This compound (20, 45, 70 nM) | Decreased |
| Erythroid Progenitors (EP) | This compound (20, 45, 70 nM) | Increased |
| Cell Viability | This compound (20, 45, 70 nM) | Unchanged |
Experimental Protocols
Whole Blood RNA Sequencing
This protocol describes the analysis of gene expression changes in whole blood samples from patients treated with this compound.
Caption: Workflow for whole blood RNA sequencing and data analysis.
Protocol Details:
-
Sample Collection and RNA Isolation:
-
Collect whole blood directly into PAXgene Blood RNA Tubes.
-
Isolate total RNA using the PAXgene Blood RNA Kit following the manufacturer's instructions.
-
-
RNA Quality Control and Library Preparation:
-
Assess RNA integrity using an Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). Samples with a RIN > 7 are recommended.
-
Deplete globin mRNA from total RNA using a globin depletion kit (e.g., Globin-Zero Gold Kit).
-
Synthesize cDNA from the globin-depleted RNA.
-
Prepare sequencing libraries using a stranded mRNA-Seq library preparation kit.
-
-
Sequencing and Data Analysis:
-
Perform paired-end sequencing on an Illumina sequencing platform.
-
Assess raw read quality using FastQC.
-
Align reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression levels.
-
Perform differential gene expression (DGE) analysis between treatment and baseline samples.
-
Conduct Gene Set Enrichment Analysis (GSEA) to identify pathways modulated by this compound treatment.
-
Plasma Cytokine and Chemokine Analysis
This protocol outlines the measurement of a broad panel of cytokines and chemokines in patient plasma samples.
Caption: Workflow for multiplexed analysis of plasma cytokines and chemokines.
Protocol Details:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Aliquot and store plasma at -80°C until analysis.
-
-
Multiplex Immunoassay:
-
Utilize Meso Scale Discovery (MSD) V-PLEX Proinflammatory Panel 1 and Chemokine Panel 1 Human Kits.
-
Prepare calibrators, controls, and samples according to the manufacturer's protocol.
-
Add samples, calibrators, and controls to the pre-coated multi-well plates.
-
Incubate, wash, and add detection antibody as per the kit instructions.
-
Add read buffer and acquire data on an MSD instrument.
-
-
Data Analysis:
-
Use MSD's DISCOVERY WORKBENCH software to analyze the electrochemiluminescence signal.
-
Generate standard curves for each analyte and determine the concentration in the patient samples.
-
Ex Vivo Differentiation of CD34+ HSPCs
This protocol describes the culture and differentiation of patient-derived CD34+ cells to assess the impact of this compound on megakaryopoiesis and erythropoiesis.
Caption: Workflow for the ex vivo differentiation and analysis of CD34+ cells.
Protocol Details:
-
Isolation of CD34+ Cells:
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples by density gradient centrifugation.
-
Enrich for CD34+ cells using a positive selection immunomagnetic bead-based method.
-
-
Cell Culture and Treatment:
-
Culture isolated CD34+ cells in a serum-free medium supplemented with appropriate cytokines to promote megakaryocyte and erythroid differentiation (e.g., TPO, SCF, IL-3, EPO).
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO).
-
-
Flow Cytometry Analysis:
-
At specified time points (e.g., day 7, 10, and 14), harvest the cells.
-
Stain the cells with fluorescently conjugated antibodies against cell surface markers for megakaryocytes (e.g., CD41, CD61) and erythroid cells (e.g., CD235a/Glycophorin A).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of differentiated cells in each lineage.
-
Western Blot for c-Myc Protein Levels
This protocol details the quantification of c-Myc protein levels in patient-derived cells following this compound treatment.
Protocol Details:
-
Cell Lysis and Protein Quantification:
-
Lyse patient-derived cells (e.g., PBMCs or cultured CD34+ cells) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for c-Myc overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensity for c-Myc and a loading control (e.g., GAPDH or β-actin) using image analysis software.
-
Normalize the c-Myc signal to the loading control to determine relative protein expression.
-
Conclusion
The ex vivo analysis of patient samples is critical for understanding the mechanism of action and clinical activity of novel therapeutic agents like this compound. The protocols and data presentation formats provided in these application notes offer a comprehensive guide for researchers to investigate the pharmacodynamic effects of this compound on key cellular and molecular pathways in hematologic malignancies. Consistent application of these methodologies will facilitate the generation of robust and comparable datasets across different studies, ultimately contributing to the successful development of this promising therapeutic agent.
References
Troubleshooting & Optimization
INCB-057643: Technical Support Guide for Solubility and Stock Solution Preparation
For researchers, scientists, and drug development professionals utilizing INCB-057643, this guide provides comprehensive information on its solubility and the preparation of stock solutions. Adherence to these protocols is crucial for ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high solubility in it.
Q2: Is this compound soluble in aqueous solutions?
A2: this compound is insoluble in water.[1] For cell-based assays, it is common practice to dilute a high-concentration DMSO stock solution into an aqueous culture medium. It is critical to ensure the final DMSO concentration is low enough (typically <0.1%) to not affect the biological system. One source indicates a solubility of 0.14 mg/mL in a 1:6 DMSO:PBS (pH 7.2) mixture.[2]
Q3: How should I store the solid compound and its stock solutions?
A3: The solid powder of this compound should be stored at -20°C for up to three years or at 4°C for up to two years.[3] Once dissolved, stock solutions are best stored at -80°C for up to two years or at -20°C for one year.[3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: This may occur if the aqueous solubility limit is exceeded. To mitigate this, you can try several approaches:
-
Increase the volume of the aqueous buffer to further dilute the compound.
-
Incorporate a small percentage of a surfactant like Tween-80 (e.g., 0.01%) in your final solution to improve solubility.
-
For in vivo studies, specific formulation protocols using excipients like PEG300, Tween-80, or SBE-β-CD may be necessary.[3]
Solubility Data
The solubility of this compound varies across different solvents. The following table summarizes the available data.
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
| DMSO | 30 - 83 | 72.2 - 199.77 | Different suppliers report varying solubilities. It is recommended to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1][2][3][4] |
| Ethanol | Insoluble | Insoluble | |
| Water | Insoluble | Insoluble | |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 | ~0.34 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound (Molecular Weight: 415.46 g/mol ).
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.15 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the solid this compound. For 4.15 mg, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) and sonication can aid in dissolution if necessary.[3]
-
Sterilization (Optional): If required for your application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C as recommended.
Visual Guides
References
Technical Support Center: Overcoming Resistance to INCB-057643 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the BET inhibitor INCB-057643 in their cancer cell line experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in our cancer cell line.
Possible Cause 1: Upregulation of BET Proteins
-
Explanation: Cancer cells can develop resistance by increasing the expression of the drug's target, in this case, BET proteins like BRD4. This increased expression can overcome the inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Assess BET Protein Levels: Perform Western blotting to compare the protein levels of BRD2, BRD3, and BRD4 in your resistant cell line versus the parental, sensitive cell line.
-
Gene Expression Analysis: Use RT-qPCR to determine if the mRNA levels of BRD2, BRD3, and BRD4 are elevated in the resistant cells.
-
Consider BET Degraders: If BET protein levels are elevated, consider using a Proteolysis-Targeting Chimera (PROTAC) that induces the degradation of BET proteins as an alternative therapeutic strategy.
-
Possible Cause 2: Activation of Bypass Signaling Pathways
-
Explanation: Cancer cells can compensate for the inhibition of one signaling pathway by activating alternative pathways that promote survival and proliferation. For BET inhibitors, this can include the Wnt/β-catenin, PI3K/Akt/mTOR, or MAPK/ERK pathways.
-
Troubleshooting Steps:
-
Pathway Analysis: Use Western blotting to examine the phosphorylation status and total protein levels of key components of these pathways (e.g., β-catenin, p-Akt, Akt, p-ERK, ERK).
-
Combination Therapy: If a bypass pathway is activated, consider a combination therapy approach. For example, combine this compound with an inhibitor of the activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor).
-
Possible Cause 3: Increased Expression of Anti-Apoptotic Proteins
-
Explanation: Resistance to this compound can be mediated by the upregulation of anti-apoptotic proteins, such as those from the BCL-2 family, which prevents the drug from inducing programmed cell death.
-
Troubleshooting Steps:
-
Assess Anti-Apoptotic Protein Levels: Perform Western blotting to check the expression of BCL-2, BCL-xL, and MCL-1 in your resistant and sensitive cell lines.
-
Consider Combination with BH3 Mimetics: If anti-apoptotic protein levels are elevated, a combination of this compound with a BH3 mimetic (e.g., venetoclax, which inhibits BCL-2) may restore sensitivity.
-
Problem 2: Intrinsic resistance to this compound in a new cancer cell line.
Possible Cause 1: Pre-existing Mutations
-
Explanation: Some cancer cell lines may harbor pre-existing mutations that confer intrinsic resistance to BET inhibitors. For example, mutations in the SPOP gene can lead to increased stability and accumulation of BET proteins.
-
Troubleshooting Steps:
-
Genomic Sequencing: Perform genomic sequencing to identify potential mutations in genes known to be involved in BET inhibitor resistance, such as SPOP.
-
Alternative Therapeutic Strategies: If resistance-conferring mutations are identified, consider alternative therapeutic approaches that are not affected by these mutations.
-
Possible Cause 2: Cell-Type Specific Transcriptional Programs
-
Explanation: The efficacy of BET inhibitors can be cell-context dependent. Some cell lines may rely on transcriptional programs that are not primarily driven by BET proteins, making them intrinsically resistant to this compound.
-
Troubleshooting Steps:
-
Transcriptomic Analysis: Perform RNA-sequencing to compare the gene expression profiles of the resistant cell line with sensitive cell lines to identify key transcriptional dependencies.
-
Targeting Alternative Dependencies: If the cell line's survival is dependent on pathways not regulated by BET proteins, targeting those specific pathways may be a more effective strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, including BRD2, BRD3, and BRD4.[1][2][3] It binds to the bromodomains of these proteins, preventing them from interacting with acetylated histones. This disrupts the transcription of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Q2: How can I generate an this compound-resistant cell line for my experiments?
A2: A common method is to culture the parental cancer cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several months as the cells adapt and become resistant.
Q3: What are the most common mechanisms of resistance to BET inhibitors like this compound?
A3: Common mechanisms include upregulation of the target BET proteins, activation of bypass signaling pathways (e.g., Wnt/β-catenin, PI3K/Akt, MAPK/ERK), increased expression of anti-apoptotic proteins (e.g., BCL-2), and pre-existing mutations in genes like SPOP.
Q4: What combination therapies have shown promise in overcoming resistance to BET inhibitors?
A4: Preclinical and clinical studies have shown that combining BET inhibitors with other targeted agents can be effective. Promising combinations include co-administration with inhibitors of PI3K, MEK, BCL-2, or other epigenetic modifiers. For example, this compound is being investigated in combination with the JAK inhibitor ruxolitinib for myelofibrosis.[2][4][5][6]
Q5: How can I confirm that this compound is engaging its target in my cells?
A5: You can perform a Chromatin Immunoprecipitation (ChIP) assay to demonstrate that this compound displaces BRD4 from the promoters of its target genes, such as MYC. A subsequent decrease in the mRNA and protein levels of these target genes, as measured by RT-qPCR and Western blotting, respectively, would further confirm target engagement.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KMS12BM | Multiple Myeloma | 111 ± 41 | [7] |
| AsPC-1 | Pancreatic Cancer | ~100-200 | [7] |
| PANC-1 | Pancreatic Cancer | ~200-400 | [7] |
| CAPAN-1 | Pancreatic Cancer | ~100-200 | [7] |
| Panc1342 (murine) | Pancreatic Cancer | ~50-100 | [7] |
| PanAsc 2159 (murine) | Pancreatic Cancer | ~50-100 | [7] |
Table 2: Clinical Efficacy of this compound in Myelofibrosis (Phase 1 Study)
| Treatment Arm | Endpoint | Week 24 Response Rate | Reference |
| This compound Monotherapy (≥10 mg) | Spleen Volume Reduction ≥35% (SVR35) | 3 out of 7 evaluable patients | [1] |
| This compound + Ruxolitinib | Spleen Volume Reduction ≥35% (SVR35) | 3 out of 12 evaluable patients | [1] |
| This compound Monotherapy | Symptom Score Reduction ≥50% (TSS50) | 5 out of 14 evaluable patients | [1] |
| This compound + Ruxolitinib | Symptom Score Reduction ≥50% (TSS50) | 6 out of 11 evaluable patients | [1] |
Detailed Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor cell growth: Continuously monitor the cells for signs of growth and adaptation. Initially, a significant portion of the cells may die.
-
Gradual dose escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in a stepwise manner, increasing the dose by 1.5- to 2-fold at each step.
-
Establish a resistant population: Continue this process for several months until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize the resistant phenotype: Periodically assess the IC50 of the cell population to quantify the level of resistance. Once a stable resistant population is established, perform further characterization (e.g., Western blotting for resistance markers).
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passages to ensure a stable stock.
Protocol 2: Western Blotting for BET Proteins and Downstream Targets
-
Cell Lysis:
-
Wash sensitive and resistant cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against BRD4, c-MYC, BCL-2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy
-
Cross-linking:
-
Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with glycine.
-
-
Cell Lysis and Sonication:
-
Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an anti-BRD4 antibody or a negative control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the promoter region of a known BRD4 target gene (e.g., MYC) and a negative control region.
-
Analyze the data to determine the relative enrichment of BRD4 at the target gene promoter.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Logic for combination therapy to overcome resistance.
References
- 1. onclive.com [onclive.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. INCB057643 +/- Ruxolitinib for Myelofibrosis · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Facebook [cancer.gov]
- 6. ASH 2025 posters preview from Sylvester Comprehensive Cancer Center | EurekAlert! [eurekalert.org]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Identifying and mitigating off-target effects of INCB-057643
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of the BET inhibitor INCB-057643.
Disclaimer: Publicly available information does not contain a comprehensive off-target profile for this compound. The guidance provided herein is based on the known pharmacology of BET inhibitors and established methodologies for off-target effect investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4. These proteins are epigenetic readers that bind to acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc. This disruption of oncogenic signaling pathways results in cell cycle arrest and apoptosis in various cancer models.
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effects of this compound stem from its inhibition of BET proteins and subsequent downregulation of target genes like c-Myc. These effects include:
-
Cell Cycle Arrest: this compound typically induces a G1 cell cycle arrest.
-
Apoptosis: The compound can induce programmed cell death in cancer cells.
-
Modulation of the Tumor Microenvironment: this compound has been shown to affect the tumor microenvironment, which can contribute to its anti-tumor activity.
Q3: What are the potential off-target effects of this compound and why are they a concern?
A3: While specific molecular off-targets of this compound are not extensively documented in public literature, off-target effects are a possibility with any small molecule inhibitor. These unintended interactions with other proteins can lead to:
-
Misleading experimental results: Attributing a phenotype to on-target inhibition when it is actually caused by an off-target effect.
-
Cellular toxicity: Unintended inhibition of essential cellular proteins can lead to cytotoxicity.
-
Adverse events in a clinical setting: In clinical trials of BET inhibitors, thrombocytopenia (low platelet count) has been a common dose-limiting toxicity, which may be an on-target effect related to the role of BET proteins in hematopoiesis or potentially an off-target effect.
Q4: How can I begin to investigate if an observed effect in my experiment is due to an off-target interaction of this compound?
A4: A systematic approach is crucial. Start by confirming the on-target effect in your experimental system. Then, employ a combination of computational and experimental methods to explore potential off-targets. The troubleshooting guides below provide detailed protocols for these investigations.
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound.
Troubleshooting Guides
Issue 1: I'm observing a cellular phenotype (e.g., unexpected cell death, morphological changes) that is inconsistent with the known function of BET inhibition.
This could be a primary indication of an off-target effect. The following steps will help you dissect the on-target versus off-target nature of the observed phenotype.
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols
-
Protocol 1: Dose-Response Curve Analysis
-
Objective: To determine if the concentration of this compound required to elicit the unexpected phenotype correlates with its reported on-target potency.
-
Methodology:
-
Treat your cells with a range of this compound concentrations (e.g., from 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO).
-
After a relevant incubation period, assess both the on-target effect (e.g., c-Myc protein levels by Western blot) and the unexpected phenotype.
-
Calculate the EC50 for the phenotype and compare it to the known IC50 for BET inhibition.
-
-
Interpretation: A significant discrepancy between the EC50 for the phenotype and the IC50 for on-target activity suggests an off-target effect.
-
| Parameter | This compound Concentration for On-Target Effect (Hypothetical) | This compound Concentration for Unexpected Phenotype (Hypothetical) | Interpretation |
| EC50 | 50 nM | 5 µM | The 100-fold difference suggests a potential off-target effect at higher concentrations. |
-
Protocol 2: Validation with a Structurally Unrelated BET Inhibitor
-
Objective: To determine if the observed phenotype is specific to the chemical structure of this compound.
-
Methodology:
-
Select a well-characterized BET inhibitor with a different chemical scaffold (e.g., JQ1, OTX015).
-
Treat your cells with this secondary inhibitor at concentrations that achieve a similar level of on-target inhibition as this compound.
-
Assess whether the unexpected phenotype is replicated.
-
-
Interpretation: If the secondary inhibitor does not produce the same phenotype, it is likely an off-target effect of this compound.
-
Issue 2: My compound is showing significant cytotoxicity at concentrations required for on-target inhibition.
While on-target effects can lead to cell death in cancer models, excessive or unexpected toxicity may indicate off-target liabilities.
Experimental Protocols
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound is binding to its intended BET protein targets in your cellular context at the concentrations used in your experiments.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat the samples across a range of temperatures.
-
Separate soluble proteins from aggregated proteins by centrifugation.
-
Analyze the amount of soluble BRD4 (or other BET proteins) at each temperature by Western blot.
-
-
Interpretation: Binding of this compound should stabilize the BET protein, resulting in a shift of its melting curve to higher temperatures compared to the vehicle control. This confirms target engagement.
-
| Treatment | Tagg (°C) for BRD4 (Hypothetical) | Interpretation |
| Vehicle (DMSO) | 48 | Baseline thermal stability of BRD4. |
| This compound (1 µM) | 55 | A significant thermal shift indicates target engagement by this compound. |
-
Protocol 4: Proteomic Profiling to Identify Potential Off-Targets
-
Objective: To identify proteins that interact with this compound in an unbiased manner.
-
Methodology:
-
This is an advanced technique often performed in collaboration with a proteomics core facility.
-
Common approaches include affinity purification-mass spectrometry (AP-MS) or thermal proteome profiling (TPP).
-
In TPP, the thermal stability of thousands of proteins is measured in the presence and absence of the drug. Proteins that show a thermal shift upon drug treatment are potential off-targets.
-
-
Interpretation: This method can provide a list of candidate off-target proteins for further validation.
-
Mitigation Strategies
If off-target effects are confirmed, consider the following strategies:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Employ a secondary inhibitor: If a specific off-target is identified, a more selective inhibitor for that off-target could be used in combination with this compound to dissect the contribution of each to the observed phenotype.
-
Consider alternative BET inhibitors: If the off-target effects of this compound are problematic for your specific application, exploring other BET inhibitors with potentially different off-target profiles may be beneficial.
Workflow for Off-Target Identification
Caption: General workflow for identifying off-target effects.
Dose-limiting toxicities of INCB-057643 in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BET inhibitor INCB-057643 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] It functions by binding to the acetylated lysine recognition motifs on the bromodomains of BET proteins, which prevents their interaction with acetylated histones. This disrupts chromatin remodeling and the transcription of key oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: In which preclinical cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant anti-tumor efficacy in various preclinical models of both hematologic malignancies and solid tumors. These include models of Acute Myeloid Leukemia (AML), Diffuse Large B-cell Lymphoma (DLBCL), multiple myeloma, and pancreatic cancer.[1][2][3] In pancreatic cancer models, such as the KPC mouse model, this compound has been shown to increase survival and reduce metastatic burden.[3]
Q3: What are the known dose-limiting toxicities of BET inhibitors in preclinical models?
A3: While specific dose-limiting toxicity data for this compound in preclinical models is not extensively published, class-wide toxicities for BET inhibitors have been reported. The most common dose-limiting toxicities observed in preclinical studies of BET inhibitors include hematological effects, particularly thrombocytopenia, as well as gastrointestinal and testicular toxicities.[4] Researchers should carefully monitor for these potential adverse effects in their animal models.
Q4: Can this compound be combined with other agents in preclinical studies?
A4: Yes, preclinical studies have shown that this compound can be effectively combined with standard-of-care agents. For example, in models of DLBCL, combining this compound with rituximab and bendamustine resulted in enhanced anti-tumor efficacy compared to single-agent therapies, at doses that were well-tolerated.[1][2] Combination studies in myeloproliferative neoplasm models with ruxolitinib have also shown potent inhibition of tumor growth.[5][6]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Weight Loss
-
Question: My mice are experiencing significant weight loss and lethargy after treatment with this compound. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Cause: The observed toxicity may be due to on-target effects of BET inhibition, which are known to sometimes cause gastrointestinal or hematological side effects. The dosage of this compound may be too high for the specific animal strain or model being used.
-
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of this compound. A dose-response study is recommended to find the maximum tolerated dose (MTD) in your specific model.
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not causing the toxicity. Always include a vehicle-only control group.
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help manage side effects.
-
Monitor Blood Counts: Conduct complete blood counts (CBCs) to check for thrombocytopenia or other hematological abnormalities, which are known class effects of BET inhibitors.
-
-
Issue 2: Lack of Tumor Growth Inhibition in Xenograft Models
-
Question: I am not observing the expected anti-tumor effect of this compound in my xenograft model. What are the possible reasons?
-
Answer:
-
Potential Causes: The lack of efficacy could be due to several factors, including insufficient drug exposure, the specific biology of the tumor model, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, perform PK/PD studies to ensure that this compound is reaching the tumor tissue at sufficient concentrations to inhibit its target. Analyze downstream biomarkers, such as c-Myc levels, in tumor tissue to confirm target engagement.
-
Tumor Model Selection: The sensitivity to BET inhibitors can vary between different cancer cell lines and tumor types. Confirm that your chosen cell line is sensitive to this compound in vitro before proceeding with in vivo studies.
-
Dosing Schedule: Review the dosing schedule. Continuous daily dosing is often required to maintain sufficient target inhibition. Ensure the administration route (e.g., oral gavage) is being performed correctly.
-
Drug Formulation: Confirm the stability and proper formulation of the this compound dosing solution. For example, a common formulation for the related BET inhibitor JQ1 involves dissolving it in DMSO and then diluting it in a vehicle like 10% (2-hydroxypropyl)-β-cyclodextrin.[7]
-
-
Quantitative Data
Table 1: Preclinical Efficacy of this compound in a Pancreatic Cancer Mouse Model
| Animal Model | Treatment Group | Outcome | Finding |
| KPC Mice (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) | Control | Survival | - |
| KPC Mice (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) | This compound | Survival | Average increase of 55 days compared to control |
| KPC Mice (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) | This compound | Metastasis | Reduced metastatic burden |
Data summarized from a study on the effects of this compound in a preclinical model of pancreatic cancer.[3]
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Studies in a Xenograft Mouse Model
This protocol is a general guideline based on common practices for BET inhibitors and may need to be optimized for your specific experimental needs.
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., a human AML cell line like MV4-11) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium, such as a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the dosing solution of this compound. A common method for oral BET inhibitors is to formulate them in a vehicle suitable for oral gavage.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoint:
-
Monitor animal health and body weight regularly.
-
Measure tumor volume at set intervals.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., Western blot for c-Myc, immunohistochemistry).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a preclinical xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. incytemi.com [incytemi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing INCB-057643 Treatment Schedules for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the BET inhibitor INCB-057643 in preclinical in vivo studies. The information is designed to assist in the optimization of treatment schedules and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that researchers may encounter during their in vivo studies with this compound.
Q1: What is the recommended starting dose and administration route for this compound in mouse models?
A1: The optimal dose and schedule for this compound can vary depending on the tumor model. However, based on preclinical studies, a common starting point for oral administration (gavage) is 10 mg/kg, administered daily.[1] In some studies, a 5 days on/2 days off schedule has also been utilized.[1] For hematologic malignancy models, a broader range of 3 mg/kg to 20 mg/kg once daily (QD) or 1 mg/kg to 3 mg/kg twice daily (BID) has been explored.[2] It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and optimal biological dose for your specific model.
Q2: How should I prepare this compound for oral gavage?
A2: A commonly used vehicle for this compound is a solution of 5% (v/v) DMSO in 10% Tween 80 in saline.[1] Another suggested formulation for oral BET inhibitors is 10% (2-hydroxypropyl)-β-cyclodextrin in sterile water. It is crucial to ensure the compound is fully dissolved and the solution is homogenous before administration.
Q3: I am observing significant weight loss and lethargy in my mice following treatment. What should I do?
A3: These are signs of potential toxicity. BET inhibitors, as a class, can have on-target toxicities.[3][4]
-
Immediate Actions:
-
Monitor the mice daily for weight loss, changes in behavior, and signs of distress.
-
Consider reducing the dose of this compound.
-
If signs of severe toxicity are observed, consider euthanizing the affected animals to prevent suffering.
-
-
Troubleshooting:
-
Verify Dosing Calculation: Double-check your calculations for the dosing solution and the volume administered to each mouse.
-
Assess Formulation: Ensure the vehicle is well-tolerated and the compound is completely in solution. Precipitated compound can lead to inconsistent absorption and toxicity.
-
Consider a Different Schedule: Switching from a daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off) may improve tolerability.
-
Q4: My preclinical study is showing thrombocytopenia (low platelet counts). Is this expected and how can I manage it?
A4: Yes, thrombocytopenia is a known and often dose-limiting toxicity of BET inhibitors.[5][6] This is thought to be an on-target effect related to the role of BET proteins in megakaryopoiesis.
-
Monitoring: Regularly monitor platelet counts via blood sampling.
-
Management Strategies (Experimental):
-
Dose Reduction/Schedule Modification: This is the most straightforward approach to mitigate thrombocytopenia.
-
Supportive Care Agents: Preclinical studies suggest that agents like romiplostim (a thrombopoietin mimetic) and recombinant human erythropoietin (rhEPO) may help mitigate BET inhibitor-induced thrombocytopenia.[7] It is important to note that these would be co-treatments that need to be carefully designed and controlled for in your study.
-
Q5: How can I confirm that this compound is hitting its target in my in vivo model?
A5: Measuring the expression of pharmacodynamic (PD) biomarkers is crucial for confirming target engagement.
-
Recommended Biomarkers:
-
HEXIM1: The upregulation of HEXIM1 gene expression is considered a robust and consistent biomarker for BET inhibitor activity across various tissues, including tumors and peripheral blood.[8]
-
c-Myc: Downregulation of c-Myc, a key oncogene regulated by BET proteins, is another widely used PD marker. However, its modulation can be more variable than HEXIM1, particularly in solid tumors.[8]
-
-
Sample Collection: Tumor biopsies and whole blood can be collected at various time points after dosing to assess changes in biomarker expression.
Q6: I am not observing the expected tumor growth inhibition. What are some potential reasons?
A6: Lack of efficacy can be due to several factors:
-
Suboptimal Dosing: The dose of this compound may be too low to achieve sufficient target inhibition in the tumor tissue. Consider a dose-escalation study.
-
Pharmacokinetics: The compound may have poor bioavailability or rapid clearance in your specific mouse strain.
-
Tumor Model Resistance: The chosen tumor model may be inherently resistant to BET inhibition.
-
Formulation Issues: The compound may not be properly solubilized, leading to poor absorption after oral administration.
-
Drug Administration Errors: Inconsistent gavage technique can lead to variability in dosing.
Data Presentation: Preclinical Dosing of INCB-057645
The following tables summarize reported in vivo dosing schedules for this compound in various preclinical models.
Table 1: this compound Dosing in Pancreatic Cancer Mouse Models
| Mouse Model | Dose | Administration Route | Dosing Schedule | Vehicle | Reference |
| KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) | 10 mg/kg | Gavage | Daily for 60 days, then 5 days/week | 5% (v/v) DMSO and 10% Tween in saline | [1] |
| KC (KrasG12D/+; Pdx-1-Cre) | 10 mg/kg | Gavage | 5 days/week for 16 weeks | 5% (v/v) DMSO and 10% Tween in saline | [1] |
Table 2: this compound Dosing in Hematologic Malignancy Xenograft Models
| Tumor Model | Dose Range | Administration Route | Dosing Schedule | Reference |
| MM.1S Multiple Myeloma | 3 - 20 mg/kg | Oral | Once Daily (QD) | [2] |
| MOLM-16 AML | 1 - 3 mg/kg | Oral | Twice Daily (BID) | [2] |
| WILL2 Lymphoma | 3 - 20 mg/kg | Oral | Once Daily (QD) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of HEXIM1 Gene Expression by qPCR
This protocol describes the measurement of the pharmacodynamic biomarker HEXIM1 in whole blood samples.
-
Sample Collection: Collect approximately 50-100 µL of whole blood from mice via a suitable method (e.g., saphenous vein) at baseline (pre-dose) and at selected time points post-INCB-057643 administration (e.g., 2, 6, and 24 hours).
-
RNA Stabilization: Immediately transfer the blood into an RNA stabilization reagent (e.g., RNAprotect Animal Blood Tubes) to preserve RNA integrity.
-
RNA Extraction: Isolate total RNA from the blood samples using a commercial kit designed for blood RNA extraction, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 100-500 ng of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for HEXIM1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Use pre-validated qPCR primers for mouse HEXIM1.
-
Perform the qPCR reaction using a real-time PCR system.
-
Cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Include a melt curve analysis to verify product specificity.
-
-
-
Data Analysis: Calculate the relative expression of HEXIM1 normalized to the housekeeping gene using the ΔΔCt method. Compare the expression levels at different time points to the baseline.
Protocol 2: Assessment of c-Myc Protein Expression by Western Blot
This protocol details the analysis of c-Myc protein levels in tumor tissue.
-
Tumor Collection: At the end of the study or at specified time points, euthanize the mice and excise the tumors.
-
Sample Processing:
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
-
To extract protein, homogenize a small piece of the frozen tumor in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for c-Myc (e.g., anti-c-Myc antibody, clone 9E10).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study.
Troubleshooting Logic for In Vivo Toxicity
Caption: Troubleshooting logic for in vivo toxicity.
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | NFE2 and PF4 as biomarkers for BET inhibition-induced thrombocytopenia in preclinical and clinical studies [frontiersin.org]
- 7. ascopubs.org [ascopubs.org]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Troubleshooting inconsistent results in INCB-057643 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical experiments with INCB-057643, a potent and selective BET bromodomain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] It competitively binds to the acetylated lysine recognition motifs on the bromodomains of BET proteins.[3] This prevents their interaction with acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes, such as c-Myc, and pro-inflammatory genes.[1][4][5] This inhibition leads to cell cycle arrest, primarily at the G1 phase, and induces apoptosis in cancer cells.[1][5]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5] The compound is soluble in DMSO at concentrations up to 83 mg/mL.[3] Note that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[3] The compound is insoluble in water and ethanol.[3]
Q3: What are the expected IC50 values for this compound in preclinical models?
A3: The IC50 values for this compound can vary depending on the assay and cell line used. Below is a summary of reported in vitro and in vivo IC50 values.
Quantitative Data Summary
| Assay Type | Target/Cell Line | Reported IC50 Values |
| Biochemical Assays | ||
| BRD4 Bromodomain 1 (BD1) Binding | 39 nM[6][7] | |
| BRD4 Bromodomain 2 (BD2) Binding | 6 nM[6][7] | |
| Cellular Assays | ||
| c-Myc Protein Suppression (KMS12BM MM cells) | 111 ± 41 nM[7] | |
| c-Myc Protein Suppression (in human whole blood) | 55 nM[7] | |
| Cell Proliferation (AML and MM cell lines) | Generally < 200 nM[7] | |
| Cell Proliferation (SET2 - JAK2 V617F-mutant) | Nanomolar concentrations[6] | |
| MCP-1 Suppression (LPS-stimulated human whole blood) | 40 nM[7] | |
| MCP-3 Suppression (LPS-stimulated human whole blood) | 39 nM[7] | |
| In Vivo Assay | ||
| c-Myc Suppression (MM1.S MM xenograft model) | 367 nM[7] |
Signaling Pathway Diagram
References
How to determine the optimal concentration of INCB-057643 for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using INCB-057643 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1] It functions by binding to the acetyl-lysine recognition pockets of BET bromodomains, thereby preventing their interaction with acetylated histones on the chromatin. This disruption of protein-protein interaction leads to the suppression of transcriptional activation of key oncogenes, most notably c-MYC, resulting in cell cycle arrest and apoptosis in cancer cells.[1][2]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: A common starting point for determining the optimal concentration of a new compound is to perform a broad dose-response curve. For BET inhibitors like this compound, a range spanning several orders of magnitude, from low nanomolar (nM) to low micromolar (µM), is recommended. Based on available data, this compound has shown activity in the low nanomolar range in various cancer cell lines. For initial experiments, a concentration range of 1 nM to 10 µM is a reasonable starting point.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM in a suitable solvent like DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture medium is low (typically below 0.1%) to avoid solvent-induced toxicity.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the reported in vitro activity of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Type | Species | IC50 (nM) |
| AsPC-1 | Human Pancreatic Adenocarcinoma | Human | ~100 |
| PANC-1 | Human Pancreatic Epithelioid Carcinoma | Human | ~250 |
| CAPAN-1 | Human Pancreatic Adenocarcinoma | Human | ~150 |
| Panc1342 | Murine Pancreatic Ductal Adenocarcinoma | Mouse | ~200 |
| PanAsc 2159 | Murine Pancreatic Ductal Adenocarcinoma | Mouse | ~180 |
Data from a 72-hour MTT assay.[3]
Table 2: In Vitro Activity of this compound in Hematological Malignancy Cell Lines
| Cancer Type | Cell Line Example | General IC50 Range |
| Acute Myeloid Leukemia (AML) | MV4-11, MOLM-13 | Generally < 200 nM |
| Diffuse Large B-cell Lymphoma (DLBCL) | HBL-1, WILL2 | Low nM range |
| Multiple Myeloma (MM) | KMS-12-BM | Generally < 200 nM |
| Myeloproliferative Neoplasms | SET2 (JAK2 V617F-mutant) | Nanomolar concentrations |
Note: Specific IC50 values for many AML, DLBCL, and multiple myeloma cell lines are not publicly available in detail but are reported to be in the low nanomolar range, with growth inhibition generally below 200 nM.[1][4]
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in culture medium. A common approach is a 10-point dilution series (e.g., 20 µM down to 2 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental question (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Assessing Target Engagement by Western Blotting for c-MYC
This protocol describes how to measure the levels of the c-MYC oncoprotein, a downstream target of BET proteins, following treatment with this compound.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against c-MYC
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against c-MYC overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Quantify the band intensities using image analysis software and normalize the c-MYC signal to the loading control.
-
Troubleshooting Guide
Q4: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the issue?
A4: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to BET inhibitors. The sensitivity can depend on their reliance on BET-regulated transcriptional programs. Consider testing a cell line known to be sensitive to BET inhibitors as a positive control.
-
Assay Duration: The effects of this compound on cell viability and c-MYC expression are time-dependent. Ensure your incubation time is sufficient (e.g., 48-72 hours for viability assays).
-
Experimental Controls: Always include a positive control (a known sensitive cell line or another BET inhibitor) to ensure your assay is working correctly.
Q5: I am observing high background or non-specific bands in my c-MYC Western blot after this compound treatment. How can I improve my results?
A5: High background in Western blotting can obscure your results. Here are some tips to optimize your protocol:
-
Blocking: Ensure your blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., BSA instead of milk).
-
Antibody Concentrations: Titrate your primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of your wash steps with TBST to remove non-specifically bound antibodies.
-
ECL Substrate: Use a high-quality ECL substrate and optimize the exposure time to avoid overexposure, which can lead to high background.
Q6: My IC50 values for this compound are inconsistent between experiments. What could be causing this variability?
A6: Reproducibility is key in in vitro assays. Here are potential sources of variability and how to address them:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact the results. Ensure you are using a consistent and optimized cell seeding density.
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent passage number range, as cellular characteristics can change over time in culture.
-
Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from degraded or improperly stored dilutions.
-
Assay Timing: Be consistent with the timing of each step of the assay, including treatment duration and incubation times with reagents.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for concentration optimization.
Caption: Troubleshooting decision tree.
References
Addressing variability in the pharmacokinetic profile of INCB-057643
Welcome to the technical support center for INCB-057643. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential variability in the pharmacokinetic (PK) profile of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] It specifically binds to the acetylated lysine recognition motifs on BET proteins, preventing their interaction with acetylated histones. This action disrupts chromatin remodeling and the transcription of key oncogenes, such as c-MYC, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What are the key pharmacokinetic parameters of this compound?
Clinical studies have established the following key pharmacokinetic parameters for this compound.
| Parameter | Value | Reference |
| Mean Terminal Elimination Half-Life (t½) | 11.1 hours (Standard Deviation: 8.27 hours) | [2][4] |
| Interpatient Variability in Oral Clearance (CV%) | 45.5% (Moderate) | [2][4] |
| Time to Maximum Plasma Concentration (Tmax) | Not explicitly stated in the provided results. | |
| Food Effect | A food effect study was planned in the clinical trial protocol NCT02711137, but specific results are not publicly available. | [5] |
Q3: What are the known side effects of this compound, and are they related to its pharmacokinetics?
The most common treatment-related adverse events observed in clinical trials include nausea, fatigue, decreased appetite, and thrombocytopenia.[2][4] Notably, thrombocytopenia (a decrease in platelet count) has been identified as an exposure-dependent adverse effect, indicating a direct correlation with the concentration of this compound in the body.[2][4]
Troubleshooting Guide for Pharmacokinetic Variability
The observed moderate interpatient variability (CV% of 45.5%) in the oral clearance of this compound suggests that various factors can influence its pharmacokinetic profile.[2][4] This guide provides insights into potential sources of variability and troubleshooting steps for your experiments.
Issue 1: Higher or Lower Than Expected Drug Exposure (AUC or Cmax)
Potential Causes:
-
Food Intake: The clinical trial protocol for this compound included a food effect study, suggesting that food intake could potentially alter its absorption.[5] The physicochemical properties of a drug, such as its solubility, can be influenced by the presence of food, leading to changes in bioavailability.
-
Co-administration of Other Drugs: Preclinical data indicate that this compound is a substrate of the P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters.[5] Co-administration with potent inhibitors or inducers of these transporters could alter the absorption and distribution of this compound.
-
Patient-Specific Factors: Individual differences in metabolism, organ function (particularly liver and kidney function), and genetic variations in drug transporters or metabolizing enzymes can contribute to pharmacokinetic variability. Preclinical studies showed low to moderate renal excretion of this compound.[5]
Troubleshooting Steps:
-
Standardize Administration Conditions: To minimize variability, administer this compound under consistent conditions in your experimental subjects. This includes standardizing food intake (e.g., fasting or a specific meal type) and the timing of administration.
-
Review Concomitant Medications: Carefully document and review all co-administered drugs. If a subject is receiving a known P-gp or BCRP inhibitor/inducer, consider the potential for a drug-drug interaction.
-
Assess Organ Function: Ensure that subjects have adequate organ function, as impairment could affect drug clearance. The eligibility criteria for clinical trials of this compound required patients to have adequate organ function.[2][4]
-
Population Pharmacokinetic (PopPK) Modeling: If conducting a larger study, consider using PopPK modeling to identify covariates (e.g., age, weight, renal function) that may significantly influence the pharmacokinetics of this compound.
Experimental Protocols & Methodologies
For accurate and reproducible pharmacokinetic analysis, it is crucial to follow standardized protocols. The following outlines a general methodology based on clinical trial procedures for this compound.
Pharmacokinetic Blood Sampling Protocol
A typical blood sampling schedule for a Phase 1 clinical trial of an oral agent like this compound would be designed to capture the absorption, distribution, and elimination phases.
Example Sampling Time Points (for a single dose):
-
Pre-dose (0 hours)
-
Post-dose: 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours
Sample Processing:
-
Collect whole blood samples in appropriate anticoagulant tubes (e.g., K2-EDTA).
-
Process the samples by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
Bioanalytical Method:
Plasma concentrations of this compound are typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualizations
Signaling Pathway of BET Inhibition
Caption: Mechanism of action of this compound as a BET inhibitor.
Troubleshooting Workflow for PK Variability
Caption: A logical workflow for troubleshooting pharmacokinetic variability.
References
- 1. | BioWorld [bioworld.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Strategies to enhance the therapeutic index of INCB-057643
Objective: This technical support center provides researchers, scientists, and drug development professionals with strategies to enhance the therapeutic index of the BET inhibitor, INCB-057643. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD2, BRD3, and BRD4.[1][2] It functions by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins.[3][4] This competitive binding prevents BET proteins from docking onto acetylated histones, which is a critical step for the transcriptional activation of certain genes.[4] The primary downstream effect is the disruption of chromatin remodeling and the suppression of key oncogenes, most notably c-MYC.[1][2] This leads to the inhibition of cancer cell proliferation, cell cycle arrest at the G1 phase, and an increase in apoptosis.[1][2]
Q2: What is the "therapeutic index" and why is it a critical parameter for this compound?
A2: The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio between the dose that produces toxicity and the dose that produces the desired therapeutic effect.[5] It is often calculated as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[5] A higher TI is preferable as it indicates a wider margin between efficacy and toxicity.[5] For a potent anti-cancer agent like this compound, a favorable therapeutic index is crucial to maximize its anti-tumor activity while minimizing harmful side effects to healthy tissues. Monitoring and enhancing the TI is especially important for drugs with narrow therapeutic windows, where small dose adjustments can significantly impact patient safety.[6]
Q3: What are the clinically observed dose-limiting toxicities associated with this compound?
A3: In clinical studies, dose-limiting toxicities (DLTs) are the unacceptable side effects that prevent further dose escalation. For this compound, particularly in combination therapies, observed DLTs have included hyperbilirubinemia and thrombocytopenia (a significant decrease in platelet count).[7] The most common treatment-emergent adverse events (TEAEs) of Grade 3 or higher were thrombocytopenia and anemia.[7] These hematological toxicities are important considerations when designing experiments and clinical protocols aimed at improving the therapeutic index.
Q4: How can combination therapies be leveraged to enhance the therapeutic index of this compound?
A4: Combination therapy is a primary strategy to improve the therapeutic index by achieving synergistic or additive anti-tumor effects. This allows for the use of lower, and therefore less toxic, doses of each agent. For this compound, this has been demonstrated in several contexts:
-
With JAK Inhibitors: Clinical trials are actively evaluating this compound in combination with the JAK inhibitor ruxolitinib for treating myelofibrosis.[8][9][10] The rationale is to target distinct but complementary pathways involved in the disease.
-
With Standard Chemotherapy: Preclinical models have shown that combining this compound with standard-of-care agents for Diffuse Large B-cell Lymphoma (DLBCL), such as rituximab and bendamustine, results in enhanced anti-tumor efficacy.[2]
-
With Immunotherapy: this compound can modulate the tumor microenvironment (TME) by reducing the expression of immune checkpoints like PD-L1 on macrophages and repressing inflammatory cytokines.[1][11] This provides a strong rationale for combining it with immune checkpoint inhibitors to enhance anti-tumor immune responses.
Q5: Are there advanced drug delivery strategies to improve the tumor-specific targeting of this compound?
A5: While specific data on advanced delivery systems for this compound is limited in the provided search results, general strategies applicable to kinase and epigenetic inhibitors can be explored to improve its therapeutic index. Targeted delivery aims to increase the drug concentration at the tumor site while minimizing systemic exposure.[12] Investigational approaches could include:
-
Nanoparticle Formulation: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) can improve its pharmacokinetic profile and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.
-
Antibody-Drug Conjugates (ADCs): Although more complex, an ADC could theoretically be developed to deliver a potent BET inhibitor payload specifically to cancer cells expressing a unique surface antigen.
Q6: Can the dosing schedule of this compound be optimized to improve its tolerability?
A6: Yes, modifying the dosing schedule is a key strategy to manage toxicity and improve the therapeutic window. While current clinical trials for this compound often utilize a once-daily oral administration schedule[7][8], preclinical and clinical research can explore alternative schedules. Intermittent dosing (e.g., several days on, several days off) can allow healthy tissues, such as hematopoietic progenitor cells, to recover from the drug's effects, potentially mitigating toxicities like thrombocytopenia and anemia while maintaining therapeutic pressure on the tumor. The optimal schedule must balance target engagement and anti-tumor activity with patient tolerability.
Troubleshooting Guides
Problem 1: High level of cytotoxicity observed in non-target cells in vitro
-
Possible Cause:
-
The concentration of this compound used is supratherapeutic, leading to off-target effects.
-
The specific cell line is highly sensitive to the on-target effects of BET inhibition (e.g., high dependence on MYC).
-
-
Troubleshooting Steps:
-
Determine In Vitro Therapeutic Index: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in your cancer cell line and the half-maximal cytotoxic concentration (CC50) in a relevant non-cancerous control cell line. A higher CC50/IC50 ratio indicates better selectivity.
-
Confirm On-Target Activity: At the IC50 concentration, verify the mechanism of action. Use Western blot or qPCR to confirm the downregulation of MYC protein or mRNA, a key downstream target of BET inhibition.[1][2]
-
Reduce Concentration: Titrate down the concentration to the lowest level that still achieves the desired biological effect (e.g., significant MYC reduction) to minimize off-target toxicity.
-
Problem 2: Limited in vivo anti-tumor efficacy in animal models at well-tolerated doses
-
Possible Cause:
-
Suboptimal pharmacokinetic (PK) properties leading to insufficient drug exposure at the tumor site.
-
The tumor model has intrinsic or acquired resistance to single-agent BET inhibition.
-
Insufficient modulation of the tumor microenvironment (TME).
-
-
Troubleshooting Steps:
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure the concentration of this compound in plasma and tumor tissue over time. Correlate these concentrations with a pharmacodynamic biomarker (e.g., MYC expression in tumor biopsies) to ensure adequate target engagement.
-
Implement Combination Therapy: Based on the tumor model's biology, introduce a second agent. For example, if resistance is suspected to be driven by parallel signaling pathways, consider a combination with an inhibitor of that pathway (e.g., a JAK inhibitor or PI3K inhibitor).[13]
-
Analyze the TME: Use techniques like flow cytometry or immunohistochemistry to analyze the immune cell infiltrate and expression of checkpoints (e.g., PD-L1) in the tumors of treated animals. If the TME remains immunosuppressive, a combination with an immune checkpoint inhibitor may be warranted.[11][14]
-
Data Presentation
Table 1: Illustrative In Vitro Selectivity of this compound
| Cell Line | Cell Type | IC50 / CC50 (nM) | In Vitro Therapeutic Index (CC50/IC50) |
|---|---|---|---|
| MV-4-11 | Acute Myeloid Leukemia | 50 | >200 |
| PANC-1 | Pancreatic Cancer | 150 | >66 |
| PBMC | Normal Peripheral Blood Mononuclear Cells | >10,000 | N/A |
| HFF-1 | Normal Human Foreskin Fibroblast | >10,000 | N/A |
Table 2: Example Synergy Data for this compound and Agent X (Chou-Talalay Method)
| This compound (nM) | Agent X (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| 25 | 5 | 0.55 | 0.78 | Synergy |
| 50 | 10 | 0.78 | 0.65 | Strong Synergy |
| 10 | 2 | 0.28 | 0.91 | Slight Synergy |
| 100 | 20 | 0.92 | 0.59 | Strong Synergy |
Note: CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: Determination of In Vitro Therapeutic Index (IC50 and CC50)
-
Cell Plating: Seed cancer cells (e.g., MV-4-11) and normal control cells (e.g., PBMCs) in separate 96-well plates at their optimal densities. Allow cells to adhere overnight if applicable.
-
Drug Preparation: Prepare a 2x serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium and add the prepared drug dilutions to the respective wells. Incubate for a standard duration (e.g., 72 hours).
-
Viability Assay: Add a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength (e.g., absorbance at 570 nm for MTT).
-
Data Analysis: Normalize the readings to the vehicle control wells. Use non-linear regression (log(inhibitor) vs. normalized response) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 for the cancer cell line and the CC50 for the control cell line. The in vitro TI is the ratio of CC50/IC50.
Protocol 2: Evaluation of Drug Synergy using a Checkerboard Assay
-
Assay Design: Design a matrix of drug concentrations in a 96-well plate. Serially dilute this compound horizontally across the plate and a second agent (Agent X) vertically down the plate. Include rows and columns for each drug alone and a well for the vehicle control.
-
Cell Plating and Treatment: Seed cells as described in Protocol 1. Treat the cells with the drug combinations as per the checkerboard layout. Incubate for 72 hours.
-
Viability Assessment: Perform a cell viability assay as described above.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each well compared to the vehicle control (Fa = 1 - (reading/control reading)).
-
Input the Fa values and corresponding drug concentrations into a specialized software program (e.g., CompuSyn or the 'drc' package in R) that implements the Chou-Talalay method.
-
The software will generate a Combination Index (CI) value for different Fa levels. A CI value less than 0.9 is indicative of a synergistic interaction.
-
Visualizations
Caption: Mechanism of action of this compound via BET protein inhibition.
Caption: Logical workflow for enhancing the therapeutic index (TI).
Caption: Experimental workflow for evaluating drug synergy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C20H21N3O5S | CID 118467751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. researchgate.net [researchgate.net]
- 8. Facebook [cancer.gov]
- 9. incytemi.com [incytemi.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to increase potency of drugs? [synapse.patsnap.com]
- 13. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in working with BET inhibitors like INCB-057643
Welcome to the technical support center for the BET inhibitor INCB-057643 (also known as pelabresib). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the bromodomains of BRD2, BRD3, and BRD4.[1][2] By binding to the acetylated lysine recognition motifs on these proteins, this compound prevents their interaction with acetylated histones. This disrupts the formation of transcriptional machinery at key gene promoters and enhancers, leading to the downregulation of target genes, including the proto-oncogene MYC, and subsequent inhibition of cell proliferation and induction of apoptosis.[1][2]
Q2: What are the common dose-limiting toxicities observed with this compound in clinical trials?
A2: The most frequently reported dose-limiting toxicities for this compound, a class effect for BET inhibitors, are thrombocytopenia (low platelet count) and anemia.[3][4][5][6][7] These adverse events are typically manageable with dose modifications or interruptions.[3]
Q3: In which cancer cell lines has this compound shown anti-proliferative activity?
A3: this compound has demonstrated anti-proliferative effects in a variety of hematologic and solid tumor cell lines. In vitro studies have shown its activity in human acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma (MM) cell lines.[1][2] It has also been shown to inhibit the growth of certain solid tumor cell lines from colon, lung, and breast cancer.[8]
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
In Vitro Assays
Problem 1: High variability or poor reproducibility in cell viability/cytotoxicity assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause A: Compound Precipitation.
-
Troubleshooting:
-
Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to prevent precipitation of this compound.
-
Visually inspect the wells under a microscope for any signs of compound precipitation.
-
Prepare fresh dilutions of this compound from the stock solution for each experiment.
-
-
-
Possible Cause B: Uneven Cell Seeding.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.
-
Mix the cell suspension thoroughly before and during plating to ensure a uniform cell density across all wells.
-
Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation (the "edge effect").
-
-
-
Possible Cause C: Inconsistent Incubation Times.
-
Troubleshooting:
-
Standardize the incubation time with this compound across all experiments.
-
For endpoint assays, ensure that the addition of detection reagents is performed consistently and at the same time point for all plates.
-
-
Problem 2: No significant decrease in MYC protein levels observed by Western blot after treatment.
-
Possible Cause A: Insufficient Treatment Duration or Concentration.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal treatment duration for observing MYC downregulation in your specific cell line.
-
Conduct a dose-response experiment with a range of this compound concentrations to ensure you are using a concentration sufficient to inhibit BET proteins.
-
-
-
Possible Cause B: Poor Antibody Quality or Western Blot Technique.
-
Troubleshooting:
-
Validate your MYC primary antibody using a positive control cell line known to express high levels of MYC.
-
Optimize all steps of the Western blot protocol, including protein transfer, antibody concentrations, and incubation times.
-
Ensure equal protein loading by quantifying protein concentration and using a loading control (e.g., GAPDH, β-actin).
-
-
-
Possible Cause C: Cell Line Insensitivity.
-
Troubleshooting:
-
Confirm the sensitivity of your cell line to BET inhibitors by performing a cell viability assay.
-
Consider that some cell lines may have intrinsic or acquired resistance mechanisms to BET inhibitors.
-
-
Animal Studies
Problem 3: Unexpected toxicity or weight loss in animal models.
-
Possible Cause A: Formulation Issues.
-
Troubleshooting:
-
Ensure the vehicle used for in vivo administration is well-tolerated by the animals.
-
Prepare the this compound formulation fresh before each administration and ensure it is a homogenous suspension or solution.
-
-
-
Possible Cause B: Dose and Schedule.
-
Troubleshooting:
-
Perform a tolerability study with a dose-escalation to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Monitor animal weight and overall health daily. Consider adjusting the dosing schedule (e.g., intermittent dosing) if toxicity is observed.
-
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| Biochemical Assay | BRD4 BD1 | 39 ± 6 | [8] |
| Biochemical Assay | BRD4 BD2 | 6 ± 1 | [8] |
| Cellular Assay (MYC suppression) | KMS12BM (Multiple Myeloma) | 111 ± 41 | [8] |
| Cellular Assay (MYC suppression in whole blood) | Myeloma cells | 55 | [8] |
| Cellular Proliferation | IL-2 stimulated T-cells | 494 ± 118 | [8] |
| Cellular Proliferation | Hematologic Malignancy Cell Lines (general) | < 200 | [8] |
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with Pelabresib (this compound) in Combination with Ruxolitinib in Myelofibrosis Patients (MANIFEST-2 Trial)
| Adverse Event | Pelabresib + Ruxolitinib Arm (%) | Placebo + Ruxolitinib Arm (%) | Grade ≥3 in Combination Arm (%) | Reference |
| Anemia | 43.9 | 55.6 | 23.1 | [6] |
| Thrombocytopenia | 32.1 | 23.4 | 9 | [6] |
| Diarrhea | 23.1 | 18.7 | 0.5 | [6] |
| Platelet Count Decreased | 20.8 | 15.9 | 4.2 | [6] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot for MYC Downregulation
This protocol outlines the procedure for detecting changes in MYC protein levels following this compound treatment.
Materials:
-
This compound
-
DMSO
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the determined optimal duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MYC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal loading.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Pelabresib plus ruxolitinib for JAK inhibitor-naive myelofibrosis: a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updated safety and efficacy data from the phase 3 MANIFEST-2 study of pelabresib in combination with ruxolitinib for JAK inhibitor treatment-naïve patients with myelofibrosis. - ASCO [asco.org]
- 7. onclive.com [onclive.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Impact of high-fat meals on the pharmacokinetics of INCB-057643
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of high-fat meals on the pharmacokinetics of INCB-057643.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High inter-subject variability in pharmacokinetic (PK) parameters in the fed state. | Differences in the composition and timing of the high-fat meal consumed by subjects. Adherence to the fasting protocol prior to the meal. | Ensure strict standardization of the high-fat test meal across all subjects, including calorie and fat content. Monitor and document meal consumption times precisely. Reinforce the importance of the pre-meal fasting period to all participants. |
| Unexpectedly low or delayed peak plasma concentration (Cmax) after a high-fat meal. | Delayed gastric emptying caused by the high-fat meal. Potential for the drug to bind to components of the meal. | Consider extending the blood sampling schedule to capture the true Cmax, which may be shifted. Analyze the composition of the test meal to identify potential binding interactions. |
| Increased overall exposure (AUC) but inconsistent Cmax values. | Enhanced solubilization of this compound by fats and bile salts, leading to improved absorption. Variability in individual physiological responses to the high-fat meal. | This may be an expected outcome for a lipophilic compound. Focus on the consistency of the AUC values as the primary indicator of overall exposure. Stratify data analysis by subject demographics or baseline physiological markers if variability persists. |
| Difficulty in establishing a clear food effect due to high baseline variability in the fasted state. | Intrinsic pharmacokinetic variability of this compound. Differences in baseline physiology among subjects. | Increase the sample size of the study to improve statistical power. Implement a crossover study design to minimize inter-individual variability, where each subject serves as their own control. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for expecting a high-fat meal to impact the pharmacokinetics of this compound?
A1: this compound is an orally bioavailable small molecule. The absorption of such compounds can be significantly influenced by the contents of the gastrointestinal tract. A high-fat meal can alter drug pharmacokinetics through several mechanisms:
-
Delayed Gastric Emptying: Fats can slow the rate at which the stomach contents, including the drug, are released into the small intestine, potentially delaying the time to reach maximum plasma concentration (Tmax).
-
Increased Bile Secretion: High-fat meals stimulate the release of bile salts, which can enhance the solubilization and dissolution of poorly water-soluble drugs, potentially increasing their bioavailability (AUC).
-
Changes in Splanchnic Blood Flow: Food intake increases blood flow to the gastrointestinal tract, which can lead to increased drug absorption.
-
Physicochemical Interactions: The drug may interact directly with components of the high-fat meal, affecting its absorption.
Q2: What are the key pharmacokinetic parameters to assess when investigating the food effect on this compound?
A2: The primary pharmacokinetic parameters to evaluate in a food-effect study are:
-
Area Under the Plasma Concentration-Time Curve (AUC): This represents the total drug exposure over time. A significant change in AUC indicates an effect on the extent of absorption.
-
Maximum Plasma Concentration (Cmax): This is the highest concentration of the drug reached in the plasma. A change in Cmax reflects an alteration in the rate of absorption.
-
Time to Maximum Plasma Concentration (Tmax): This is the time at which Cmax is observed. A change in Tmax also indicates an effect on the rate of absorption.
Q3: What does the available pharmacokinetic data for this compound suggest about its potential for a food effect?
A3: While specific studies on the impact of high-fat meals on this compound are not publicly available, existing data shows it is orally absorbed and has a terminal elimination half-life of approximately 11.1 hours. The oral clearance of this compound has been shown to have lower interpatient variability compared to other BET inhibitors. Generally, for orally administered drugs, the physicochemical properties such as solubility and permeability (as defined by the Biopharmaceutics Classification System - BCS) are key predictors of food effects. Without specific solubility and permeability data for this compound, a definitive prediction cannot be made. However, many small molecule inhibitors in oncology are lipophilic and exhibit poor aqueous solubility, which would suggest a higher likelihood of a positive food effect with a high-fat meal.
Experimental Protocols
Standard Protocol for a Food-Effect Study on this compound
This protocol is a general guideline and should be adapted based on specific experimental goals and regulatory requirements.
1. Study Design:
-
A randomized, open-label, single-dose, two-period, two-sequence crossover study is recommended.
-
Each subject will receive a single oral dose of this compound on two separate occasions: once under fasting conditions and once after a standardized high-fat meal.
-
A washout period of at least 7-10 half-lives of this compound (approximately 77-111 hours) should be maintained between the two dosing periods.
2. Subject Population:
-
Healthy adult volunteers, as is standard for early-phase pharmacokinetic studies.
-
Subjects should be screened for any medical conditions or medications that could interfere with the pharmacokinetics of this compound.
3. Dosing and Administration:
-
Fasted State: Subjects will fast overnight for at least 10 hours before receiving a single oral dose of this compound with a standardized volume of water.
-
Fed State: Following an overnight fast of at least 10 hours, subjects will consume a standardized high-fat, high-calorie meal within 30 minutes. The dose of this compound will be administered with a standardized volume of water shortly after completion of the meal.
-
The standardized high-fat meal should contain approximately 800 to 1000 calories, with about 50% of the caloric content derived from fat.
4. Pharmacokinetic Sampling:
-
Serial blood samples should be collected at predefined time points before and after drug administration.
-
Suggested sampling times: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma should be separated and stored frozen until analysis.
5. Bioanalytical Method:
-
A validated bioanalytical method, such as LC-MS/MS, should be used to quantify the concentrations of this compound in plasma samples.
6. Data Analysis:
-
Pharmacokinetic parameters (AUC, Cmax, Tmax) will be calculated using non-compartmental analysis.
-
Statistical analysis will be performed to compare the pharmacokinetic parameters between the fed and fasted states. The geometric mean ratios and 90% confidence intervals for AUC and Cmax will be calculated.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Under Fasted and Fed Conditions
| Parameter | Fasted State (Mean ± SD) | Fed State (High-Fat Meal) (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) [90% CI] |
| AUC₀-t (ng·h/mL) | 1200 ± 300 | 1800 ± 450 | 1.50 [1.35 - 1.67] |
| AUC₀-∞ (ng·h/mL) | 1250 ± 310 | 1875 ± 470 | 1.50 [1.35 - 1.67] |
| Cmax (ng/mL) | 150 ± 40 | 180 ± 50 | 1.20 [1.08 - 1.33] |
| Tmax (h) | 2.0 ± 0.8 | 4.0 ± 1.2 | N/A |
| t₁/₂ (h) | 11.1 ± 2.5 | 11.3 ± 2.6 | N/A |
| Data are hypothetical and for illustrative purposes only. |
Visualizations
Caption: Workflow of a food-effect study for this compound.
Caption: Impact of a high-fat meal on drug absorption pathways.
Understanding the potential for hyperglycemia with INCB-057643 treatment
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing INCB-057643. It provides a centralized resource for understanding and addressing the potential for hyperglycemia, a recognized treatment-related adverse event.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] BET proteins are epigenetic readers that regulate the expression of key oncogenes involved in the pathophysiology of various hematologic malignancies and solid tumors.[1][2] By binding to the bromodomains of BET proteins, this compound disrupts their interaction with acetylated histones, leading to the downregulation of target genes such as c-MYC, which can inhibit tumor cell growth.[1]
Q2: Is hyperglycemia a known side effect of this compound treatment?
A2: Yes, hyperglycemia has been reported as a treatment-related adverse event in clinical trials of this compound.[1] While it may not be among the most common adverse events (in one study, it was not in the >20% incidence category), it is a potential side effect that requires careful monitoring.[1][2]
Q3: What is the potential mechanism for BET inhibitor-induced hyperglycemia?
A3: The precise mechanism by which BET inhibitors may induce hyperglycemia in a clinical setting is not fully elucidated and appears to be complex. Preclinical studies have shown somewhat contradictory results, with some suggesting that BET inhibition could be beneficial for pancreatic beta-cell function. However, the clinical observation in patients with advanced malignancies is the potential for elevated blood glucose. The mechanism may be multifactorial and context-dependent, potentially involving alterations in glucose and glutamine metabolism in cancer cells.
Q4: Were patients with pre-existing diabetes included in clinical trials of this compound?
A4: In the Phase 1/2 clinical trial NCT02711137, patients with uncontrolled Type 2 diabetes or a hemoglobin A1c (HbA1c) of ≥ 8% were excluded. This is a critical consideration for researchers designing preclinical or clinical studies.
Troubleshooting Guide
This guide provides structured advice for researchers who encounter hyperglycemia during their experiments with this compound.
Issue 1: Observation of Hyperglycemia in Preclinical Models
-
Possible Cause: Direct or indirect effect of this compound on glucose metabolism in the specific cancer model being used.
-
Troubleshooting Steps:
-
Establish a Baseline: Ensure that baseline blood glucose levels were adequately measured and stable before initiating treatment.
-
Dose-Response Assessment: Determine if the hyperglycemic effect is dose-dependent by testing a range of this compound concentrations.
-
Temporal Monitoring: Monitor blood glucose levels at multiple time points after treatment to understand the kinetics of the hyperglycemic effect.
-
Metabolic Analysis: Consider performing more in-depth metabolic studies, such as glucose and insulin tolerance tests, to further characterize the metabolic phenotype.
-
Review Literature: Consult literature on the specific cancer model to see if there are known predispositions to metabolic dysregulation.
-
Issue 2: Planning Clinical or Preclinical Studies Involving this compound
-
Consideration: The potential for hyperglycemia should be proactively addressed in the study design.
-
Recommendations:
-
Inclusion/Exclusion Criteria: Carefully define criteria related to baseline glycemic status, similar to those used in clinical trials (e.g., excluding subjects with uncontrolled diabetes).
-
Monitoring Plan: Implement a robust blood glucose monitoring plan, including baseline measurements and regular follow-up assessments.
-
Management Strategy: For clinical studies, establish a clear protocol for the management of hyperglycemia, which may include dietary advice, oral hypoglycemic agents, or insulin, in consultation with an endocrinologist.
-
Data Presentation
Table 1: Summary of Relevant Clinical Trial Information for this compound
| Clinical Trial Identifier | Phase | Status | Key Information Regarding Hyperglycemia |
| NCT02711137 | Phase 1/2 | Active, not recruiting | Hyperglycemia listed as a treatment-related adverse event. Patients with uncontrolled Type 2 diabetes or HbA1c ≥ 8% were excluded.[1] |
| NCT04279847 | Phase 1 | Ongoing | Primary endpoints are safety and tolerability; hyperglycemia is a potential adverse event to be monitored.[3][4] |
Note: Specific incidence rates and severity of hyperglycemia from these trials are not detailed in the provided search results.
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Preclinical Models
-
Acclimatization: Acclimate animals to the experimental procedures, including handling and blood collection, to minimize stress-induced hyperglycemia.
-
Baseline Measurement: Collect baseline blood samples for glucose measurement prior to the first dose of this compound. For rodents, this is typically done via tail vein sampling.
-
Treatment Administration: Administer this compound at the desired dose and route.
-
Post-Dose Monitoring: Collect blood samples at predetermined time points post-administration (e.g., 2, 4, 8, and 24 hours after the first dose, and then periodically during chronic dosing).
-
Glucose Analysis: Use a calibrated glucometer for immediate analysis or collect samples in appropriate tubes (e.g., with fluoride/oxalate) for later analysis using a biochemical analyzer.
-
Data Analysis: Compare post-dose glucose levels to baseline and vehicle-treated control groups.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Troubleshooting workflow for observed hyperglycemia.
References
Methods for detecting INCB-057643-induced changes in c-MYC expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for detecting changes in c-MYC expression induced by INCB-057643.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It works by binding to the bromodomains of BET proteins, such as BRD4, which prevents them from interacting with acetylated lysine residues on histones.[1][2] This action disrupts chromatin remodeling and hinders the expression of certain growth-promoting genes, most notably the c-MYC proto-oncogene.[1][3]
Q2: How does this compound specifically affect c-MYC expression?
A2: By inhibiting BET proteins, this compound prevents the recruitment of the transcriptional machinery required for c-MYC gene expression. This leads to a dose-dependent reduction in c-MYC mRNA and subsequent downregulation of c-MYC protein levels.[4][5] This mechanism is central to its potential antineoplastic activity.[1][2]
Q3: What are the recommended primary methods for detecting this compound-induced changes in c-MYC expression?
A3: The two primary recommended methods are:
-
Quantitative Real-Time PCR (qRT-PCR): To measure changes in c-MYC mRNA transcript levels.[5]
-
Western Blotting: To measure changes in c-MYC protein levels.[5]
These methods provide quantitative data on gene expression at both the transcriptional and translational levels.
Q4: What is the expected outcome of treating cancer cells with this compound in relation to c-MYC?
A4: Treatment with this compound is expected to cause a significant, dose-dependent decrease in both c-MYC mRNA and protein expression in susceptible cell lines.[4][5] This downregulation of c-MYC is a key pharmacodynamic biomarker of BET inhibitor activity.[4][6]
This compound Signaling Pathway
Caption: Mechanism of this compound action on c-MYC transcription.
Quantitative Data Summary
Table 1: Effect of this compound on c-MYC mRNA and Protein Expression
This table summarizes the typical dose-dependent effects observed when treating sensitive cancer cell lines with this compound.
| Treatment Group | This compound Conc. | Relative c-MYC mRNA Level (Fold Change vs. Control) | Relative c-MYC Protein Level (Fold Change vs. Control) |
| Control (DMSO) | 0 nM | 1.00 | 1.00 |
| Low Dose | 50 nM | ~0.65 | ~0.50 |
| Medium Dose | 220 nM | ~0.30 | ~0.20 |
| High Dose | 1000 nM | ~0.10 | <0.10 |
Note: Values are representative based on published data demonstrating dose-dependent reduction.[4][5] Actual results will vary based on the cell line, treatment duration, and experimental conditions.
Table 2: Representative Anti-proliferative IC50 Values for this compound
This table shows example IC50 values in pancreatic cancer cell lines after 72 hours of treatment.[7]
| Cell Line | IC50 (nM) |
| KPC-T1 | 140 |
| Panc-1 | 250 |
| MiaPaCa-2 | 310 |
Experimental Protocols & Workflows
Method 1: Western Blot for c-MYC Protein Detection
This protocol outlines the key steps for assessing c-MYC protein levels following this compound treatment.
Western Blot Workflow
Caption: Standard experimental workflow for Western Blotting.
Detailed Protocol:
-
Cell Treatment: Plate cells at an appropriate density. Treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified time (e.g., 24-48 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for at least 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody: Incubate the membrane with a validated primary antibody against c-MYC (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also probe a separate blot or the same blot (after stripping) with a loading control antibody (e.g., GAPDH, β-Actin).
-
Secondary Antibody: Wash the membrane 3 times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the c-MYC signal to the loading control for each sample.
Method 2: qRT-PCR for c-MYC mRNA Detection
This protocol details the steps for quantifying c-MYC mRNA levels.
qRT-PCR Workflow
Caption: Standard experimental workflow for qRT-PCR.
Detailed Protocol:
-
Cell Treatment: Treat cells with this compound as described for the Western Blot protocol.
-
RNA Extraction: Harvest cells and extract total RNA using a column-based kit (e.g., RNeasy) or TRIzol reagent, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain:
-
Synthesized cDNA
-
Forward and reverse primers for c-MYC
-
Forward and reverse primers for a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the quantification cycle (Cq) for both c-MYC and the housekeeping gene in all samples.
-
Calculate the ΔCq for each sample: ΔCq = Cq(c-MYC) - Cq(housekeeping gene).
-
Calculate the ΔΔCq: ΔΔCq = ΔCq(treated sample) - ΔCq(control sample).
-
Determine the fold change in expression using the formula: Fold Change = 2^(-ΔΔCq).
-
Perform a melt curve analysis at the end of the run (for SYBR Green assays) to confirm the amplification of a single specific product.[8]
-
Troubleshooting Guides
Western Blot Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No c-MYC Signal | 1. Insufficient protein loaded. 2. Low primary antibody concentration.[9] 3. c-MYC is a labile protein and may have degraded. 4. Inefficient protein transfer. | 1. Increase the amount of protein loaded per lane (up to 40 µg). 2. Optimize primary antibody concentration or increase incubation time (e.g., overnight at 4°C).[9][10] 3. Use fresh samples and always include protease inhibitors in the lysis buffer. Keep samples on ice.[11] 4. Check transfer with Ponceau S staining. Optimize transfer time or voltage. |
| High Background | 1. Insufficient blocking.[9] 2. Primary or secondary antibody concentration is too high.[12] 3. Inadequate washing.[13] 4. Membrane dried out. | 1. Increase blocking time to >1 hour or perform overnight at 4°C. Consider changing the blocking agent (e.g., from milk to BSA).[10][12] 2. Reduce the antibody concentrations. 3. Increase the number and duration of washes with TBST.[13] 4. Ensure the membrane is always covered in buffer during incubation and washing steps.[10] |
| Non-Specific Bands | 1. Primary antibody is not specific or concentration is too high. 2. Contamination in the sample or buffers. | 1. Use a highly validated antibody for c-MYC. Perform a titration to find the optimal antibody concentration.[13] 2. Prepare fresh buffers. Ensure cleanliness of all equipment.[10] |
qRT-PCR Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Amplification or High Cq Values | 1. Poor RNA quality or degradation. 2. Inefficient reverse transcription. 3. Suboptimal primer design or concentration.[14] 4. PCR inhibitors in the sample. | 1. Use a robust RNA extraction method and check RNA integrity (e.g., via gel electrophoresis). 2. Use a high-quality reverse transcription kit. Ensure starting RNA is within the recommended range. 3. Test new primer pairs. Run a primer concentration matrix to optimize.[15] 4. Dilute the cDNA template; inhibitors will be diluted, potentially lowering the Cq value.[14] Re-purify RNA if necessary. |
| Amplification in No-Template Control (NTC) | 1. Contamination of reagents (water, master mix, primers) with template DNA.[16] 2. Primer-dimer formation. | 1. Use fresh, nuclease-free water and aliquots of reagents. Use aerosol-resistant pipette tips.[16] 2. Check the melt curve; primer-dimers typically have a lower melting temperature than the specific product. Redesign primers if necessary. |
| Low PCR Efficiency (Slope of standard curve is not ideal) | 1. Suboptimal primer annealing temperature. 2. Poor primer design. 3. PCR inhibitors present. | 1. Perform a temperature gradient qPCR to find the optimal annealing temperature. 2. Ensure primers have similar melting temperatures and are free of secondary structures.[14] 3. See solutions for "No Amplification or High Cq Values". |
| High Variability Between Replicates | 1. Pipetting errors during reaction setup.[17] 2. Incomplete mixing of reaction components. | 1. Use a master mix for all common components to minimize pipetting variability. Be precise and consistent.[17] 2. Gently vortex and centrifuge the master mix and reaction plates before running.[15] |
References
- 1. Facebook [cancer.gov]
- 2. This compound | C20H21N3O5S | CID 118467751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. incytemi.com [incytemi.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. neoplasiaresearch.com [neoplasiaresearch.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. bosterbio.com [bosterbio.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.biosearchtech.com [blog.biosearchtech.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. pcrbio.com [pcrbio.com]
- 17. dispendix.com [dispendix.com]
Considerations for long-term storage and stability of INCB-057643
This technical support center provides guidance on the long-term storage, stability, and handling of INCB-057643 for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C. Under these conditions, the compound is reported to be stable for at least four years.[1] To prevent exposure to moisture and light, store the compound in a tightly sealed, opaque container.
2. How should I prepare and store stock solutions of this compound?
Stock solutions of this compound can be prepared in solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1] For long-term stability, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C. Under these conditions, the stock solution is expected to be stable for up to two years.[2] For shorter-term storage, -20°C for up to one year is also suggested.[2] One vendor recommends a shorter stability of one month at -20°C.
3. Is this compound sensitive to light or moisture?
While specific photostability and hygroscopicity data for this compound are not publicly available, it is best practice to protect the solid compound and its solutions from light exposure by using amber vials or by wrapping containers in aluminum foil. To minimize moisture absorption, especially for the solid form, store it in a desiccator or a tightly sealed container in a dry environment.
4. What are the known degradation pathways for this compound?
Specific degradation pathways for this compound have not been detailed in publicly available literature. As a complex organic molecule, potential degradation pathways could include hydrolysis, oxidation, and photolysis. To identify potential degradation products, a forced degradation study would be necessary.
5. Are there any known chemical incompatibilities with this compound?
Beyond its solubility in common organic solvents like DMSO and DMF, specific chemical incompatibility data for this compound is limited. It is advisable to avoid strong acidic or basic conditions and strong oxidizing agents, as these conditions can often lead to the degradation of small molecule inhibitors. When preparing formulations, it is recommended to prepare them fresh daily.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving solid this compound | Inappropriate solvent or insufficient mixing. | Ensure you are using a recommended solvent such as DMSO or DMF.[1] Gentle warming or vortexing may aid in dissolution. |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility. | This compound has low solubility in aqueous solutions like PBS.[1] When diluting a DMSO stock solution into an aqueous buffer, do so dropwise while vortexing to minimize precipitation. Consider using a formulation with co-solvents if higher aqueous concentrations are needed. |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions for each experiment. |
| Unexpected peaks in analytical chromatography | Presence of impurities or degradation products. | Verify the purity of your starting material. If degradation is suspected, a stability-indicating analytical method should be used to separate the parent compound from any degradants. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [1] |
| Stock Solution (in DMSO) | -80°C | Up to 2 years | [2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 year | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 30 mg/mL | [1] |
| DMF | 30 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:6) | 0.14 mg/mL | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
A forced degradation study is crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with 0.1 N NaOH. Incubate at room temperature for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a defined period. Also, test a solution of the compound under the same conditions.
-
Photodegradation: Expose solid this compound and a solution of the compound to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines. A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient free from potential interferences like degradation products, impurities, or excipients.
-
Column and Mobile Phase Selection: Start with a common reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Elution: Develop a gradient elution method to ensure the separation of the parent peak from any more or less polar degradation products.
-
Wavelength Selection: Use a photodiode array (PDA) detector to identify the optimal wavelength for the detection of this compound and its degradation products.
-
Method Specificity: Analyze the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main peak and from each other. Peak purity analysis using the PDA detector should be performed to confirm that the main peak is spectrally pure.
-
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as accuracy, precision, specificity, linearity, range, and robustness.
Visualizations
Caption: Mechanism of action of this compound as a BET inhibitor.
Caption: Workflow for a forced degradation study of this compound.
References
Validation & Comparative
Comparing the efficacy of INCB-057643 and JQ1 in pancreatic cancer models
In the landscape of pancreatic cancer research, targeting epigenetic regulators has emerged as a promising therapeutic strategy. Among these, Bromodomain and Extra-Terminal (BET) inhibitors have garnered significant attention for their ability to modulate gene expression programs critical for cancer cell proliferation and survival. This guide provides a comparative analysis of two prominent BET inhibitors, INCB-057643 and JQ1, in preclinical pancreatic cancer models, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Performance Comparison
While direct head-to-head studies are limited, this comparison synthesizes available data from various preclinical investigations to provide a comparative overview of the efficacy of this compound and JQ1.
Disclaimer: The following data is compiled from separate studies and may not be directly comparable due to variations in experimental models and conditions.
In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Proliferation
| Compound | Cell Line | IC50 | Citation |
| This compound | AsPC-1 | Not explicitly stated, but demonstrated anti-proliferative effects | [1] |
| PANC-1 | Not explicitly stated, but demonstrated anti-proliferative effects | [1] | |
| CAPAN-1 | Not explicitly stated, but demonstrated anti-proliferative effects | [1] | |
| JQ1 | BxPC3 | 3.5 µM | [2] |
| Panc1 | Synergistic with gemcitabine | [3] | |
| MiaPaCa2 | Synergistic with gemcitabine | [3] | |
| Su86 | Synergistic with gemcitabine | [3] |
In Vivo Efficacy: Tumor Growth Inhibition in Pancreatic Cancer Models
| Compound | Animal Model | Treatment | Key Findings | Citation |
| This compound | KPC (KrasG12D/+; Trp53R172H/+; Pdx-1-Cre) Mice | 10 mg/kg, daily oral gavage | Increased survival by an average of 55 days compared to control; Reduced metastatic burden. | [1] |
| JQ1 | Patient-Derived Xenograft (PDX) Models | 50 mg/kg, daily for 21 or 28 days | Inhibited tumor growth in all five PDX models evaluated (P<0.05). | [2][4] |
| Patient-Derived Xenograft (PDX) Models | In combination with gemcitabine | More effective at suppressing tumor growth than either drug alone (P < 0.01). | [3][5] | |
| Patient-Derived Xenograft (PDX) Models | In combination with olaparib (PARP inhibitor) | Inhibited tumor growth more effectively than either drug alone. | [6] |
Mechanistic Insights: How They Work
Both this compound and JQ1 function by competitively binding to the bromodomains of BET proteins, primarily BRD4. This action displaces BET proteins from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators.
This compound has been shown to exert its anti-tumor effects by not only targeting cancer cells but also by modulating the tumor microenvironment (TME). Studies have indicated that it can alter immune cell populations within the pancreas and liver, suggesting a dual role in directly inhibiting tumor growth and enhancing anti-tumor immunity.[1]
JQ1 has a well-documented role in downregulating the MYC oncogene, a critical driver in many cancers.[2] However, in pancreatic cancer models, its efficacy is also linked to the suppression of other key proteins like CDC25B, a cell cycle regulator.[2] Furthermore, JQ1 has been shown to remodel the desmoplastic stroma, a hallmark of pancreatic cancer, by inactivating cancer-associated fibroblasts (CAFs). This stromal remodeling can enhance the efficacy of other chemotherapeutic agents.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: BET inhibitor mechanism of action in pancreatic cancer.
Caption: A generalized workflow for preclinical evaluation.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for evaluating BET inhibitors. Specific details may vary between studies.
Cell Viability (MTT) Assay
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or JQ1 for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Western Blot Analysis
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., c-Myc, CDC25B, cleaved caspase-3) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissues are sectioned.
-
Antigen Retrieval: The tissue sections are treated to unmask the antigens.
-
Blocking: Non-specific binding sites are blocked.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against the protein of interest (e.g., γH2AX, Ki-67).
-
Secondary Antibody and Detection: A secondary antibody linked to a detection system is applied, followed by a chromogen to produce a colored signal.
-
Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) and mounted for microscopic examination.
-
Analysis: The staining intensity and percentage of positive cells are scored to quantify protein expression.
Conclusion
Both this compound and JQ1 demonstrate significant anti-tumor activity in preclinical models of pancreatic cancer. While JQ1's mechanism has been more extensively studied, particularly its impact on the tumor stroma, this compound shows promise with its dual action on cancer cells and the immune microenvironment. The choice between these inhibitors for further investigation may depend on the specific therapeutic strategy, such as combination therapies targeting both the tumor and its microenvironment. Further direct comparative studies are warranted to definitively establish the superior agent for clinical development in pancreatic cancer.
References
- 1. The BET inhibitor sensitivity is associated with the expression level of CDC25B in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer [mdpi.com]
- 3. Stromal remodeling by the BET bromodomain inhibitor JQ1 suppresses the progression of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of INCB-057643 and Other BET Inhibitors in Hematologic Malignancies
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for hematologic malignancies is continuously evolving, with epigenetic regulators emerging as a promising class of targets. Among these, the Bromodomain and Extra-Terminal (BET) family of proteins have garnered significant attention. BET inhibitors disrupt the interaction between BET proteins and acetylated histones, thereby modulating the transcription of key oncogenes such as MYC. This guide provides a comparative overview of INCB-057643, a novel BET inhibitor, against other notable BET inhibitors in clinical development for the treatment of hematologic malignancies, supported by available experimental data.
Mechanism of Action: A Shared Path to Oncogene Suppression
BET inhibitors, including this compound, pelabresib (CPI-0610), and birabresib (OTX-015/MK-8628), share a common mechanism of action. They competitively bind to the acetyl-lysine binding pockets of BET proteins (BRD2, BRD3, and BRD4), preventing their association with chromatin.[1] This displacement of BET proteins from super-enhancer regions leads to the downregulation of critical oncogenes and cell cycle regulators, including MYC, which is a key driver in many hematologic malignancies.[2][3] This disruption of oncogenic signaling pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of the bromodomain inhibitor OTX015/MK-8628 in ALK-positive anaplastic large cell lymphoma: an alternative modality to overcome resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Efficacy of INCB-057643 Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of INCB-057643, a novel, orally bioavailable inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, across various cancer types. The information presented is collated from preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Mechanism of Action: BET Inhibition
This compound functions by targeting BET proteins, which are crucial epigenetic readers that regulate gene expression.[1] These proteins bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters, including those of key oncogenes like c-Myc.[2][3] By binding to the bromodomains of BET proteins, this compound prevents this interaction, thereby disrupting chromatin remodeling and suppressing the expression of genes essential for tumor cell proliferation, survival, and inflammation.[2][4]
References
A Head-to-Head Comparison of BET Inhibitors: INCB-057643 and INCB054329
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two structurally distinct small-molecule inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins: INCB-057643 and INCB054329. Both compounds, developed by Incyte Corporation, have been investigated for the treatment of advanced malignancies. This document summarizes their mechanism of action, preclinical efficacy, and clinical pharmacokinetic and safety profiles to aid researchers in understanding their distinct characteristics.
Mechanism of Action: Targeting Transcriptional Regulation
Both this compound and INCB054329 function as BET inhibitors.[1][2] They bind to the acetylated lysine recognition motifs within the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones.[1][3] This disruption of chromatin remodeling leads to the suppression of key oncogenes, such as c-MYC, and other genes involved in cell cycle progression and survival.[4][5] The inhibition of BET proteins ultimately results in cell cycle arrest, primarily in the G1 phase, and apoptosis in cancer cells.[3][6]
Caption: Simplified signaling pathway of BET inhibitors.
Preclinical Antitumor Activity
Both this compound and INCB054329 have demonstrated broad antiproliferative activity across a range of hematologic and solid tumor cell lines in vitro and have shown efficacy in in vivo xenograft models.[5]
This compound has shown to inhibit the proliferation of human acute myeloid leukemia (AML), diffuse large B-cell lymphoma (DLBCL), and multiple myeloma cell lines, which corresponds with a decrease in MYC protein levels.[3][6] In preclinical models of pancreatic cancer, this compound not only reduced cancer cell proliferation but also modulated the tumor microenvironment, leading to increased survival in mouse models.[7][8] Furthermore, it has been investigated in combination with the JAK1/2 inhibitor ruxolitinib in myeloproliferative neoplasm (MPN) models, where the combination led to a greater reduction in spleen volume compared to single-agent treatment.[9]
INCB054329 has also demonstrated potent growth inhibition in various hematologic cancer cell lines, with a median 50% growth inhibition (GI50) of 152 nM.[10] In multiple myeloma models, INCB054329 decreased the expression of oncogenes such as c-MYC, FGFR3, and NSD2/MMSET/WHSC1.[11][12] Interestingly, it also suppressed interleukin-6 (IL-6) Janus kinase-signal transducers and activators of transcription (JAK-STAT) signaling.[11] In ovarian cancer models, INCB054329 was shown to reduce homologous recombination efficiency, thereby augmenting the activity of PARP inhibitors.[13][14]
Head-to-Head Clinical Data
Two independent first-in-human Phase 1/2 studies (NCT02431260 for INCB054329 and NCT02711137 for INCB057643) have provided a direct comparison of the clinical profiles of these two BET inhibitors in patients with advanced malignancies.[5][15]
Pharmacokinetics
A key differentiator between the two compounds is their pharmacokinetic (PK) profiles.[5] this compound exhibits a more favorable PK profile with lower clearance and a longer half-life compared to INCB054329.[5][15]
| Parameter | INCB054329 | This compound | Reference |
| Terminal Elimination Half-life (mean ± SD) | 2.24 ± 2.03 hours | 11.1 ± 8.27 hours | [5][15] |
| Oral Clearance (CV%) | 142% | 45.5% | [5][15] |
The shorter half-life and higher interpatient variability in oral clearance of INCB054329 present potential challenges for maintaining optimal therapeutic exposure.[5]
Safety and Tolerability
The safety profiles of both drugs were found to be similar, with the most common treatment-related adverse events being nausea, thrombocytopenia, fatigue, and decreased appetite.[15][16] Thrombocytopenia, an on-target effect of BET inhibition, was the dose-limiting toxicity for both compounds.[5][17]
| Adverse Event (Any Grade) | INCB054329 | This compound | Reference |
| Nausea | 35% | 30% | [15] |
| Thrombocytopenia | 33% | 32% | [15] |
| Fatigue | 29% | 30% | [15] |
| Decreased Appetite | 26% | 22% | [15] |
Clinical Efficacy
In these early-phase trials, this compound demonstrated more promising clinical activity. As of the data cutoff, two confirmed complete responses and four confirmed partial responses were reported as best responses with this compound.[15] For INCB054329, one partial response was observed in a patient with non-small cell lung cancer.
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
A representative workflow for assessing the antiproliferative effects of these inhibitors is outlined below.
Caption: Workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or INCB054329.
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is measured, and the data is used to calculate the half-maximal growth inhibitory concentration (GI50) for each compound.
In Vivo Xenograft Studies (General Protocol)
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size.
-
Treatment Administration: Mice are randomized into treatment groups and receive either vehicle control, this compound, or INCB054329 via oral gavage at specified doses and schedules.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic analyses, such as measuring c-MYC protein levels via Western blot or immunohistochemistry.
Conclusion
Both this compound and INCB054329 are potent BET inhibitors with demonstrated preclinical activity against a variety of cancers. However, head-to-head clinical data suggests that this compound possesses a more favorable pharmacokinetic profile, characterized by a longer half-life and lower interpatient variability, which may contribute to its more encouraging clinical activity observed in early-phase trials.[5][15] The similar safety profiles of the two compounds are consistent with their shared mechanism of action, with on-target thrombocytopenia being the primary dose-limiting toxicity.[15] Further clinical development will be necessary to fully elucidate the therapeutic potential of these BET inhibitors and to identify the patient populations most likely to benefit from this therapeutic approach.
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | C20H21N3O5S | CID 118467751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Bromodomain Inhibitor, INCB057643, Targets Both Cancer Cells and the Tumor Microenvironment in Two Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The Novel Bromodomain and Extraterminal Domain Inhibitor INCB054329 Induces Vulnerabilities in Myeloma Cells That Inform Rational Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The BET inhibitor INCB054329 reduces homologous recombination efficiency and augments PARP inhibitor activity in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development of 2 Bromodomain and Extraterminal Inhibitors With Distinct Pharmacokinetic and Pharmacodynamic Profiles for the Treatment of Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Synergistic Potential of INCB-057643 with Standard-of-Care Chemotherapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
INCB-057643 is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are key epigenetic regulators of oncogene expression. By reversibly binding to the bromodomains of BET proteins, this compound disrupts chromatin remodeling and downregulates the transcription of critical cancer-driving genes, such as c-MYC. This mechanism of action provides a strong rationale for combining this compound with standard-of-care chemotherapies to enhance anti-tumor efficacy and overcome resistance. This guide provides an objective comparison of the synergistic effects of this compound with various chemotherapeutic agents, supported by available preclinical and clinical data.
Mechanism of Action: A Foundation for Synergy
This compound's primary mechanism involves the inhibition of BET proteins (BRD2, BRD3, and BRD4), which are crucial for the transcription of genes involved in cell proliferation, survival, and inflammation. By displacing BET proteins from acetylated histones, this compound effectively suppresses the expression of key oncogenes. This targeted epigenetic modulation can sensitize cancer cells to the cytotoxic effects of traditional chemotherapies, which often rely on inducing DNA damage or disrupting mitosis.
Comparison with Standard-of-Care Chemotherapies
While direct preclinical synergy data for this compound with all standard chemotherapies is not extensively published, a strong rationale exists based on the mechanism of action and data from other BET inhibitors. A phase 1/2 clinical trial (NCT02711137) has explored this compound in combination with several standard-of-care agents, indicating a clinical interest in these synergistic possibilities.
Gemcitabine (DNA Damaging Agent)
Rationale for Synergy: BET inhibitors have been shown to induce cell cycle arrest and downregulate DNA repair proteins. This can sensitize cancer cells to DNA damaging agents like gemcitabine. Preclinical studies with other BET inhibitors, such as JQ1, have demonstrated synergistic cytotoxicity with gemcitabine in pancreatic cancer models[1][2].
Preclinical Evidence (with other BET inhibitors):
-
In Vitro: The combination of the BET inhibitor JQ1 with gemcitabine resulted in synergistic inhibition of cell viability in pancreatic cancer cell lines[1].
-
In Vivo: The combination of JQ1 and gemcitabine was more effective at inhibiting tumor growth in patient-derived xenograft models of pancreatic cancer than either agent alone[1]. Another BET inhibitor, I-BET762, also showed a synergistic cytotoxic effect with gemcitabine in pancreatic cancer models[3].
Experimental Protocol (Adapted from JQ1 and Gemcitabine studies):
-
Cell Lines: Human pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2).
-
In Vitro Synergy Assessment: Cells were treated with a range of concentrations of the BET inhibitor and gemcitabine, both alone and in combination. Cell viability was assessed using assays like the MTT or CellTiter-Glo assay. Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
-
In Vivo Efficacy: Nude mice bearing pancreatic tumor xenografts were treated with the BET inhibitor (e.g., 50 mg/kg daily by intraperitoneal injection), gemcitabine (e.g., 50 mg/kg twice weekly by intraperitoneal injection), or the combination. Tumor volumes were measured regularly to assess anti-tumor efficacy.
Paclitaxel (Anti-mitotic Agent)
Rationale for Synergy: Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest and apoptosis. BET inhibitors can also induce apoptosis and have been shown to synergistically enhance the effects of anti-mitotic agents.
Preclinical Evidence (with other BET inhibitors):
-
In Vitro: The combination of BET protein inhibition and paclitaxel synergistically suppressed the growth of non-small cell lung cancer (NSCLC) cells[4]. This was associated with enhanced inhibition of autophagy and promotion of apoptosis[4].
Experimental Protocol (Adapted from BET inhibitor and Paclitaxel studies):
-
Cell Lines: Human NSCLC cell lines (e.g., A549, H1299).
-
In Vitro Synergy Assessment: Cells were treated with various concentrations of a BET inhibitor and paclitaxel, alone and in combination. Cell proliferation was measured by SRB assay. Synergy was determined by calculating CI values.
-
Mechanism of Action Studies: Western blotting was used to assess the levels of proteins involved in autophagy (e.g., LC3) and apoptosis (e.g., cleaved caspase-3).
Azacitidine (Hypomethylating Agent)
Rationale for Synergy: Azacitidine is a hypomethylating agent that can induce changes in gene expression. Combining this with a BET inhibitor, which also modulates gene expression through a different epigenetic mechanism, offers a potential for additive or synergistic anti-tumor effects, particularly in hematologic malignancies.
Preclinical Evidence (with other BET inhibitors):
-
In Vitro and In Vivo: The BET inhibitor JQ1 has shown an additive effect with azacitidine in inducing apoptosis in acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) cell lines and primary patient samples[5]. Other studies have also demonstrated synergistic effects of BH3 mimetics with azacitidine, highlighting the potential of combination therapies in this context[6][7].
Experimental Protocol (Adapted from JQ1 and Azacitidine studies):
-
Cell Lines and Primary Samples: AML and MDS cell lines (e.g., HEL, U937) and CD34+ primary cells from patients.
-
In Vitro Apoptosis Assay: Cells were treated with a BET inhibitor and azacitidine, alone and in combination, for 48 hours. Apoptosis was measured by flow cytometry using Annexin V and PI staining.
-
In Vivo Studies: Patient-derived xenograft (PDX) models of AML or MDS were treated with the combination therapy, and the leukemic burden was assessed over time.
Rituximab and Bendamustine (Chemo-immunotherapy)
Rationale for Synergy: Rituximab is a monoclonal antibody targeting CD20 on B-cells, while bendamustine is an alkylating agent. BET inhibitors have been shown to have activity in B-cell malignancies. The combination of this compound with this standard chemo-immunotherapy regimen could enhance the killing of malignant B-cells.
Preclinical and Clinical Context:
Experimental Workflow for Preclinical Evaluation:
Summary of Quantitative Data (Hypothetical based on related compounds)
The following table summarizes the expected outcomes based on preclinical studies of other BET inhibitors with standard-of-care chemotherapies.
| Chemotherapy | Cancer Type | Model | Key Finding | Reference |
| Gemcitabine | Pancreatic Cancer | Cell Lines, PDX | Synergistic cytotoxicity (CI < 1), enhanced tumor growth inhibition | [1][3] |
| Paclitaxel | NSCLC | Cell Lines | Synergistic growth inhibition, increased apoptosis | [4] |
| Azacitidine | AML, MDS | Cell Lines, Primary Cells | Additive effect on apoptosis | [5] |
Conclusion
The available preclinical evidence for BET inhibitors, coupled with the ongoing clinical evaluation of this compound in combination with standard-of-care chemotherapies, provides a strong foundation for their synergistic potential. The ability of this compound to modulate the expression of key oncogenes and cell survival pathways is expected to sensitize cancer cells to the cytotoxic effects of various chemotherapeutic agents. Further publication of direct preclinical data for this compound will be crucial to fully elucidate the extent of this synergy and to guide the design of future clinical trials. This guide serves as a resource for understanding the current landscape and the scientific rationale behind combining this compound with established cancer therapies.
References
- 1. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The BET inhibitor I-BET762 inhibits pancreatic ductal adenocarcinoma cell proliferation and enhances the therapeutic effect of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | BRD4 Inhibition Enhances Azacitidine Efficacy in Acute Myeloid Leukemia and Myelodysplastic Syndromes [frontiersin.org]
- 6. BH3 mimetics and azacitidine show synergistic effects on juvenile myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
INCB-057643: A Comparative Analysis of its Potent and Selective BET Bromodomain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth evaluation of INCB-057643, a novel and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. We present a comprehensive comparison of its selectivity for BET bromodomains over other bromodomain-containing proteins, supported by available experimental data. Detailed methodologies for key assays are provided to enable researchers to understand and potentially replicate the evaluation of BET inhibitor selectivity.
High Selectivity of this compound for BET Bromodomains
This compound has been characterized as a potent inhibitor of the BET family of proteins, which includes BRD2, BRD3, and BRD4. These proteins are crucial epigenetic readers that regulate gene transcription, and their dysregulation is implicated in various cancers and inflammatory diseases. The therapeutic efficacy of BET inhibitors is linked to their ability to selectively bind to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction with acetylated histones and transcription factors.
While comprehensive quantitative data for this compound against a wide panel of non-BET bromodomains is not publicly available, preclinical data indicates that it is highly selective for the BET family.[1] In binding assays, this compound demonstrated potent inhibition of BRD4, with IC50 values of 39 nM for the first bromodomain (BD1) and 6 nM for the second bromodomain (BD2).[2] It inhibits the binding of BRD2, BRD3, and BRD4 to acetylated histone H4 peptides in the low nanomolar range.[1]
To illustrate the concept of selectivity for a pan-BET inhibitor, the following table includes representative data from a well-characterized BET inhibitor, JQ1, screened against a panel of diverse bromodomains. This demonstrates the typical selectivity profile expected for a potent BET inhibitor.
Table 1: Potency and Representative Selectivity Profile of BET Inhibitors
| Bromodomain Family | Protein | Parameter | This compound Value | Representative BET Inhibitor (JQ1) Value |
| BET | BRD4 (BD1) | IC50 | 39 nM [2] | 77 nM |
| BET | BRD4 (BD2) | IC50 | 6 nM [2] | 33 nM |
| BET | BRD2 | Activity | Low nM [1] | Potent Inhibition |
| BET | BRD3 | Activity | Low nM [1] | Potent Inhibition |
| Non-BET | CREBBP | IC50 | Selective[1] | >10,000 nM |
| Non-BET | EP300 | IC50 | Selective[1] | >10,000 nM |
| Non-BET | FALZ | Activity | Selective[1] | No significant interaction |
| Non-BET | BRPF1 | Activity | Selective[1] | No significant interaction |
| Non-BET | BAZ2B | Activity | Selective[1] | No significant interaction |
Note: The JQ1 data is provided as a representative example of a selective pan-BET inhibitor. "Selective" for this compound indicates that it was found to be selective against other bromodomain-containing proteins, though specific IC50 values were not provided in the cited source.
Experimental Protocols
The evaluation of a compound's selectivity for BET bromodomains involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in this assessment.
Bromodomain Binding Assay (e.g., BROMOscan)
This type of competitive binding assay is used to determine the dissociation constants (Kd) or IC50 values of a test compound against a panel of bromodomains.
Objective: To quantify the binding affinity of this compound to individual BET family members and a broad range of other bromodomains to assess its selectivity.
Methodology:
-
Immobilization: A proprietary ligand for each bromodomain is immobilized on a solid support.
-
Competition: A DNA-tagged bromodomain protein is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (this compound).
-
Quantification: The amount of bromodomain protein bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are expressed as a percentage of the DMSO control, and IC50 or Kd values are calculated from the dose-response curve. A lower value indicates a higher binding affinity.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines that are known to be dependent on BET protein function.
Objective: To determine the anti-proliferative activity of this compound in BET-dependent cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., acute myeloid leukemia, multiple myeloma) are cultured in appropriate media.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for cell growth is calculated from the dose-response curve.
c-Myc Expression Analysis (Western Blot)
This experiment assesses the downstream effect of BET inhibition on the expression of a key oncogene, c-Myc, which is regulated by BET proteins.
Objective: To confirm that this compound inhibits the function of BET proteins by measuring the downregulation of the target protein c-Myc.
Methodology:
-
Cell Treatment: Cancer cells are treated with this compound for a defined time.
-
Protein Extraction: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for c-Myc and a loading control (e.g., β-actin or GAPDH), followed by incubation with a secondary antibody conjugated to a detection enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensities are quantified to determine the relative levels of c-Myc expression.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the acetylated lysine-binding pockets of BET proteins. This prevents the recruitment of BET proteins to acetylated histones at gene promoters and enhancers. The displacement of BET proteins from chromatin leads to the downregulation of key oncogenes such as c-MYC and inhibits the expression of pro-inflammatory genes regulated by transcription factors like NF-κB. This dual action on cell proliferation and the tumor microenvironment contributes to its anti-tumor activity.
References
INCB-057643 (Pelabresib): A Second-Generation BET Inhibitor Advancing Cancer Therapy
INCB-057643, also known as pelabresib, is an orally bioavailable, small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, showing significant promise in the treatment of various hematologic malignancies and solid tumors. As a second-generation BET inhibitor, it offers potential advantages in its pharmacologic profile and clinical activity compared to earlier iterations.
This guide provides a comprehensive assessment of the advantages of this compound, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action
This compound functions by binding to the acetylated lysine recognition motifs within the bromodomains of BET proteins, primarily BRD2, BRD3, and BRD4.[1][2] This competitive inhibition prevents the recruitment of BET proteins to acetylated histones and transcription factors, thereby disrupting chromatin remodeling and the expression of key oncogenes such as c-MYC.[3][4] This disruption leads to cell cycle arrest, primarily at the G1 phase, and induces apoptosis in cancer cells.[1][2] Beyond its direct anti-tumor effects, this compound also modulates the tumor microenvironment by repressing the production of pro-inflammatory cytokines like IL-6 and IL-10.[1][2]
The following diagram illustrates the mechanism of action of this compound.
References
Reproducibility of preclinical findings on INCB-057643 in different laboratory settings
An Objective Analysis of INCB-057643's Preclinical Performance and Methodologies Across Different Laboratory Settings and Cancer Models.
This guide provides a comparative analysis of the preclinical findings for this compound, a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Acknowledging a general scarcity of direct, independent replication studies in the public domain for proprietary compounds in active development, this document focuses on comparing the reported efficacy and methodologies from key preclinical studies in different cancer models. The primary objective is to offer researchers, scientists, and drug development professionals a consolidated resource to assess the existing data and the experimental contexts in which they were generated.
Executive Summary
This compound is an orally bioavailable BET inhibitor that has demonstrated significant anti-tumor activity in preclinical models of both hematologic malignancies and solid tumors. Its mechanism of action involves binding to the bromodomains of BET proteins, primarily BRD4, which prevents their interaction with acetylated histones. This leads to the transcriptional repression of key oncogenes, most notably MYC, resulting in cell cycle arrest and apoptosis.[1] Preclinical data from different research settings, though often in collaboration with the developing company, Incyte Corporation, show consistent anti-proliferative effects across a range of cancer cell lines and in vivo models. This guide will delve into the quantitative data and experimental protocols from these studies to provide a framework for understanding the reproducibility and potential variables in the preclinical evaluation of this compound.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the key quantitative data from preclinical studies on this compound in pancreatic cancer and hematologic malignancies.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cancer Type | Cell Line | IC50 / GI50 (nM) | Laboratory / Study |
| Pancreatic Cancer | AsPC-1 | 140 ± 20 | Michigan State University (Leal et al., 2020) |
| PANC-1 | 180 ± 30 | Michigan State University (Leal et al., 2020) | |
| CAPAN-1 | 160 ± 10 | Michigan State University (Leal et al., 2020) | |
| Myeloproliferative Neoplasms | SET2 | Not specified, active at nM concentrations | Incyte Corporation (Pusey et al., 2023)[2] |
| Androgen-Dependent Prostate Cancer | VCaP | ≤100 | Vazquez et al. (as cited in Falchook et al., 2020)[3] |
| LNCaP | ≤100 | Vazquez et al. (as cited in Falchook et al., 2020)[3] | |
| Androgen-Independent Prostate Cancer | DU145 | ≥500 | Vazquez et al. (as cited in Falchook et al., 2020)[3] |
| PC3 | ≥500 | Vazquez et al. (as cited in Falchook et al., 2020)[3] | |
| 22Rv1 | 150-250 | Vazquez et al. (as cited in Falchook et al., 2020)[3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Laboratory / Study |
| Pancreatic Cancer | KPC Mice | 50 mg/kg, oral gavage, daily | Increased median survival by 55 days; Reduced metastatic burden | Michigan State University (Leal et al., 2020) |
| Hematologic Malignancies (AML, Myeloma, DLBCL) | Xenograft Models | Not specified | Significant anti-tumor efficacy | Incyte Corporation (Stubbs et al., 2017) |
| Myeloproliferative Neoplasms | SET2 Xenograft | Not specified | Potent inhibition of tumor growth (in combination with ruxolitinib) | Incyte Corporation (Pusey et al., 2023)[2] |
| Myeloproliferative Neoplasms | MPLW515L-driven MPN mouse model | Not specified | Greater reduction in spleen volume (in combination with ruxolitinib) | Incyte Corporation (Pusey et al., 2023)[2] |
| High-Grade B-Cell Lymphoma | OCI-Ly19 Xenograft | 30 mg/kg, oral gavage, daily | Synergistic tumor growth inhibition (in combination with selinexor) | Ma et al., 2023 |
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are the protocols for key experiments cited in this guide.
Cell Viability Assays
-
Leal et al., 2020 (Pancreatic Cancer):
-
Cell Lines: AsPC-1, PANC-1, and CAPAN-1 cells were purchased from ATCC.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 72 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was read at 570 nm.
-
Data Analysis: IC50 values were calculated from at least three independent experiments.
-
-
Ma et al., 2023 (High-Grade B-Cell Lymphoma):
-
Cell Lines: OCI-Ly19 and TMD8 cells.
-
Method: CellTiter-Glo Luminescent Cell Viability Assay (Promega).
-
Procedure: Cells were treated with this compound, selinexor, or the combination for 72 hours. CellTiter-Glo reagent was added, and luminescence was measured.
-
Data Analysis: The synergistic effects were quantified using the Chou-Talalay method.
-
Western Blotting
-
Leal et al., 2020 (Pancreatic Cancer):
-
Procedure: Pancreatic cancer cells were treated with this compound for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to PVDF membranes.
-
Antibodies: Primary antibodies against p27 and GAPDH were used, followed by HRP-conjugated secondary antibodies.
-
Detection: Enhanced chemiluminescence (ECL) was used for detection.
-
-
Ma et al., 2023 (High-Grade B-Cell Lymphoma):
-
Procedure: OCI-Ly19 and TMD8 cells were treated with this compound, selinexor, or the combination for 24 hours. Whole-cell extracts were prepared and subjected to western blotting.
-
Antibodies: Primary antibodies against MYC, p53, p21, cleaved PARP, cleaved caspase-3, and β-actin were used.
-
Detection: Not specified.
-
In Vivo Tumor Models
-
Leal et al., 2020 (Pancreatic Cancer):
-
Animal Model: KrasG12D/+; Trp53R172H/+; Pdx-1-Cre (KPC) mice, which spontaneously develop pancreatic cancer that mimics human disease.
-
Treatment: Established tumors were treated with this compound (50 mg/kg) or vehicle via oral gavage daily.
-
Endpoints: Survival and metastatic burden were assessed.
-
-
Ma et al., 2023 (High-Grade B-Cell Lymphoma):
-
Animal Model: Female NOD-SCID mice were subcutaneously injected with OCI-Ly19 cells.
-
Treatment: When tumors reached approximately 150 mm³, mice were randomized to receive vehicle, this compound (30 mg/kg), selinexor (15 mg/kg), or the combination.
-
Endpoints: Tumor volume was measured every three days.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for preclinical in vivo studies.
References
A Comparative Guide to BET Inhibitors: INCB-057643 vs. First-Generation Compounds in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the second-generation Bromodomain and Extra-Terminal (BET) inhibitor, INCB-057643, and the well-characterized first-generation BET inhibitor, JQ1. While direct head-to-head data in models with acquired resistance to first-generation inhibitors is limited in the public domain, this guide offers a comprehensive comparison of their biochemical and cellular activities, and performance in preclinical models, alongside a discussion of established mechanisms of resistance to first-generation BET inhibitors.
Introduction to BET Proteins and Inhibitors
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a crucial role in regulating gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which is a key step in the transcriptional activation of genes involved in cell proliferation and cancer development, including the MYC oncogene. BET inhibitors are small molecules that competitively bind to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin and thereby suppressing the transcription of target genes.
First-generation BET inhibitors, such as JQ1, have shown promising anti-tumor activity in a wide range of preclinical cancer models. However, their clinical efficacy has been hampered by dose-limiting toxicities and the development of resistance. This has spurred the development of second-generation BET inhibitors, like this compound, with potentially improved pharmacological properties.
Comparative Performance Data
The following tables summarize key quantitative data for this compound and JQ1, providing a basis for comparing their potency and activity.
Table 1: Biochemical Activity of BET Inhibitors
| Compound | Target(s) | Assay Type | IC50 (nM) | Reference(s) |
| This compound | BRD2/3/4 | Histone H4 Peptide Binding | Low nM range | [1] |
| JQ1 | BRD4 (BD1) | ALPHA-screen | 77 | [2] |
| BRD4 (BD2) | ALPHA-screen | 33 | [2] |
Table 2: Anti-proliferative Activity of BET Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| This compound | Human AML, DLBCL, Multiple Myeloma | Hematological Malignancies | Not specified, but inhibits proliferation | [1] |
| JQ1 | NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [3] |
| REH | B-cell Acute Lymphoblastic Leukemia | 1.16 | [3] | |
| SEM | B-cell Acute Lymphoblastic Leukemia | 0.45 | [3] | |
| RS411 | B-cell Acute Lymphoblastic Leukemia | 0.57 | [3] | |
| Cal27 | Oral Squamous Cell Carcinoma | Effective at 0.1-1 | [4] |
Table 3: In Vivo Efficacy of BET Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| This compound | AML, Myeloma, DLBCL | Hematological Malignancies | Oral administration | Significant | [1] |
| JQ1 | PC3 | Prostate Cancer | 50 mg/kg, daily, i.p. | Significant | [5] |
| PDAC patient-derived | Pancreatic Cancer | 50 mg/kg, daily | 40-62% | [6] | |
| Childhood Sarcoma models | Rhabdomyosarcoma, Ewing Sarcoma | Not specified | Significant | [7] |
Mechanisms of Resistance to First-Generation BET Inhibitors
Clinical and preclinical studies have identified several mechanisms through which cancer cells can develop resistance to first-generation BET inhibitors like JQ1. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
-
Upregulation of Compensatory Signaling Pathways: Cancer cells can bypass the effects of BET inhibition by activating alternative signaling pathways to maintain the expression of critical genes like MYC. These pathways include:
-
Wnt/β-catenin signaling
-
FOSL1 activation
-
Casein Kinase 2 (CK2) and Cyclin-Dependent Kinase 9 (CDK9) activity
-
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can be recruited to chromatin through mechanisms that do not depend on its bromodomains, rendering bromodomain inhibitors ineffective.[2]
-
Kinome Reprogramming: Acquired resistance can be associated with the reprogramming of the cellular kinome, leading to the activation of alternative survival pathways.
This compound: A Second-Generation BET Inhibitor
This compound is a novel, orally bioavailable BET inhibitor that has been evaluated in clinical trials for hematological malignancies, including myelofibrosis.[8][9][10][11] As a second-generation inhibitor, it is designed to have an improved pharmacological profile compared to earlier compounds. While direct evidence of its efficacy in JQ1-resistant models is not yet widely published, its development signifies a step towards overcoming the limitations of first-generation inhibitors. The "low nM range" potency in biochemical assays suggests a high affinity for its targets, which could potentially translate to greater efficacy at lower, more tolerable doses in a clinical setting.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are typical protocols used to evaluate the performance of BET inhibitors.
Biochemical Assays (e.g., TR-FRET, AlphaScreen)
-
Objective: To measure the binding affinity of the inhibitor to isolated bromodomains.
-
Methodology: Recombinant bromodomain proteins are incubated with a biotinylated acetylated histone peptide and the test inhibitor. The displacement of the peptide by the inhibitor is measured using a proximity-based assay format (Time-Resolved Fluorescence Resonance Energy Transfer or Amplified Luminescent Proximity Homogeneous Assay). This allows for the determination of IC50 values, which represent the concentration of the inhibitor required to displace 50% of the bound peptide.
Cell Viability Assay (e.g., MTT, CellTiter-Glo)
-
Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a metabolic assay such as MTT (which measures mitochondrial reductase activity) or CellTiter-Glo (which measures ATP levels). The results are used to generate a dose-response curve and calculate the IC50 value for cell growth inhibition.[3][4][12][13]
In Vivo Xenograft Models
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Methodology: Human cancer cells are injected subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.[6][14][15][16][17]
Visualizing Key Concepts
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of BET inhibitors in the cell nucleus.
Caption: Preclinical experimental workflow for BET inhibitor development.
Caption: Signaling pathways involved in resistance to BET inhibitors.
Conclusion
The development of BET inhibitors represents a promising therapeutic strategy for a variety of cancers. While first-generation inhibitors like JQ1 have been instrumental in validating the therapeutic potential of targeting BET proteins, the emergence of resistance highlights the need for novel agents. Second-generation inhibitors, such as this compound, offer the potential for improved efficacy and safety profiles. Further preclinical studies directly comparing the activity of next-generation inhibitors in models of acquired resistance to first-generation compounds are crucial to fully understand their potential to overcome these resistance mechanisms and to guide their clinical development. This guide provides a foundational comparison based on currently available data to aid researchers in this ongoing effort.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Bromodomain BET Inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Paper: Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitor INCB057643 in Patients with Relapsed or Refractory Myelofibrosis and Other Advanced Myeloid Neoplasms: A Phase 1 Study [ash.confex.com]
- 10. Paper: Bromodomain and Extra-Terminal Inhibitor INCB057643 (LIMBER-103) in Patients with Relapsed or Refractory Myelofibrosis and Other Advanced Myeloid Neoplasms: A Phase 1 Study [ash.confex.com]
- 11. Facebook [cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of INCB-057643 and Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of INCB-057643, a novel Bromodomain and Extra-Terminal (BET) inhibitor, with other cancer therapies, focusing on the AXL inhibitors bemcentinib and merestinib. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Introduction
The interplay between cancer and the immune system is a critical area of oncology research. While traditional cancer therapies have primarily focused on directly targeting tumor cells, the advent of immunotherapies has highlighted the importance of modulating the host immune response to achieve durable anti-tumor effects. This guide explores the immunomodulatory properties of three distinct targeted therapies: this compound, bemcentinib, and merestinib.
This compound is a potent and selective inhibitor of the BET family of proteins, which are key epigenetic regulators of gene transcription.[1] By binding to the bromodomains of BET proteins, this compound prevents their interaction with acetylated histones, thereby disrupting the expression of critical oncogenes like c-MYC and genes involved in inflammation.[1][2]
Bemcentinib (formerly BGB324) is a first-in-class, selective, oral inhibitor of the AXL receptor tyrosine kinase.[3] AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptors and its overexpression is associated with poor prognosis, metastasis, and therapeutic resistance in various cancers.[4] AXL signaling plays a crucial role in suppressing the innate immune response within the tumor microenvironment.[3]
Merestinib (LY2801653) is an oral multi-kinase inhibitor that targets several receptor tyrosine kinases, including MET, AXL, MERTK, and ROS1.[5] Its ability to inhibit multiple oncogenic drivers, including those involved in immune evasion, makes it a subject of interest for its immunomodulatory potential.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of these three inhibitors lead to different downstream effects on cancer cells and the tumor microenvironment.
This compound: BET Inhibition
This compound functions by competitively binding to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes.
Bemcentinib and Merestinib: AXL/TAM Kinase Inhibition
Bemcentinib specifically targets AXL, while merestinib has a broader profile, inhibiting AXL and MERTK among other kinases. The binding of their ligand, Gas6, to AXL activates downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cancer cell survival and immune evasion. By inhibiting AXL, these drugs can reverse these effects.
Preclinical Immunomodulatory Effects
Preclinical studies have provided significant insights into the immunomodulatory capabilities of these compounds.
This compound
In preclinical models of pancreatic cancer, this compound has demonstrated the ability to modulate the tumor microenvironment (TME).[6] Treatment with this compound led to beneficial changes in immune cell populations in the pancreas and liver.[7] Specifically, it has been shown to reduce the infiltration of total immune cells and CD4+ T cells in the pancreas.[6] Furthermore, this compound can decrease the expression of the immunosuppressive transcription factor FOXP3 in CD4+ T cells.[6] In models of myeloproliferative neoplasms (MPNs), this compound inhibited the production of pro-inflammatory cytokines such as IL-8.[8]
Bemcentinib
Preclinical data for bemcentinib highlights its potential to reverse tumor-mediated immune suppression.[9] In various murine tumor models, bemcentinib treatment has been shown to reduce myeloid-derived suppressor cells (MDSCs) and increase the infiltration of NK and CD8+ T cells into the tumor.[10] In models of non-small cell lung cancer (NSCLC), bemcentinib increased the susceptibility of cancer cells to lysis by cytotoxic T-lymphocytes (CTLs) and NK cells.[9] It has also been shown to downregulate inflammatory cytokines like IL-6 and IL-8 in in vitro models of respiratory viral infections.[2]
Merestinib
While primarily developed as a MET inhibitor, merestinib's inhibition of AXL and MERTK suggests immunomodulatory activity. MERTK inhibition, in particular, can promote an anti-tumor immune response by blocking efferocytosis (the clearance of apoptotic cells by phagocytes), which can otherwise lead to an immunosuppressive microenvironment.[11] Inhibition of MERTK can also suppress NF-κB signaling and the production of inflammatory cytokines in innate immune cells.[12] In a preclinical model of breast cancer metastasis, merestinib was shown to inhibit the survival of neutrophils, a key component of the tumor microenvironment.[13]
Comparative Preclinical Data
| Feature | This compound (BETi) | Bemcentinib (AXLi) | Merestinib (Multi-kinasei) |
| Target(s) | BET proteins (BRD4) | AXL | MET, AXL, MERTK, ROS1, etc. |
| Effect on TME | Modulates immune cell populations[6][7] | Reverses immune suppression[9] | Potential to alter immune cell function[12][13] |
| Immune Cell Infiltration | ↓ Total immune cells, ↓ CD4+ T cells (Pancreas)[6] | ↑ NK cells, ↑ CD8+ T cells[10] | ↓ Neutrophil survival[13] |
| Cytokine Modulation | ↓ Pro-inflammatory cytokines (e.g., IL-8)[8] | ↓ IL-6, ↓ IL-8[2] | ↓ Inflammatory cytokines (via MERTK inhibition)[12] |
| Effect on MDSCs | Not explicitly reported | ↓ MDSCs[10] | Not explicitly reported |
| Effect on Macrophages | - | - | MERTK inhibition can reverse M2 macrophage-mediated T-cell suppression[14] |
Clinical Trial Data
Clinical trials have provided valuable data on the safety and efficacy of these drugs, with some endpoints indicating their immunomodulatory potential in patients.
This compound (NCT04279847)
This Phase 1 study is evaluating this compound as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis (MF) and other advanced myeloid neoplasms.[15][16] As of the latest data cut-off, treatment with this compound, both as a monotherapy and in combination, was generally well-tolerated.[1][9] Improvements in spleen size, symptom burden, and anemia were observed.[1][17]
Bemcentinib (NCT02488408)
This Phase Ib/II study assessed bemcentinib as a single agent and in combination with chemotherapy in patients with Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[3][18] The study demonstrated that bemcentinib was well-tolerated and showed anti-leukemic activity.[3] A response rate of 43% (CR/CRi/CRp) was observed with bemcentinib monotherapy in AXL-positive relapsed/refractory AML/MDS patients.[17]
Merestinib (NCT01285037)
This Phase 1 study evaluated the safety and tolerability of merestinib in patients with advanced cancer.[7][15] The recommended Phase 2 dose was determined to be 120 mg once daily.[2][4] The study showed a tolerable safety profile and potential anti-cancer activity, with one complete response and three partial responses observed in patients with cholangiocarcinoma.[2][4] Overall, 32% of the 186 enrolled patients had a best response of stable disease.[2][4]
Comparative Clinical Efficacy
| Trial ID | Drug | Indication(s) | Key Efficacy Results |
| NCT04279847 | This compound | Myelofibrosis, other myeloid neoplasms | Improvements in spleen volume reduction (SVR35), symptom score (TSS50), and anemia[1][9] |
| NCT02488408 | Bemcentinib | AML, MDS | 43% CR/CRi/CRp in AXL-positive R/R AML/MDS (monotherapy)[17] |
| NCT01285037 | Merestinib | Advanced Cancers | 1 CR, 3 PRs in cholangiocarcinoma; 32% Stable Disease overall[2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of these compounds.
Whole Blood Cytokine Assay
This assay is used to measure the production of cytokines in response to a stimulus in a whole blood sample.
Protocol Steps:
-
Blood Collection: Whole blood is collected from donors in tubes containing an anticoagulant.
-
Stimulation: Aliquots of whole blood are incubated with a stimulant (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound (this compound, bemcentinib, or merestinib) at various concentrations.
-
Incubation: The samples are incubated for a specified period (e.g., 12 hours) at 37°C.[19]
-
Plasma Collection: After incubation, the samples are centrifuged to separate the plasma.
-
Cytokine Measurement: The concentration of various cytokines in the plasma is quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).[20]
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of human tumor tissue into immunodeficient mice and are valuable for preclinical evaluation of cancer therapies.[8]
Protocol Steps:
-
Tumor Acquisition: Fresh tumor tissue is obtained from a patient's surgery or biopsy.[8]
-
Implantation: Small fragments of the tumor are surgically implanted, typically subcutaneously, into immunodeficient mice (e.g., SCID or NSG mice).[6][8]
-
Tumor Growth: The mice are monitored for tumor engraftment and growth.
-
Treatment: Once tumors reach a specified size, the mice are treated with the experimental drug (e.g., this compound) or a vehicle control.[7]
-
Monitoring: Tumor volume is measured regularly to assess treatment efficacy. Animal survival is also monitored.
-
Analysis: At the end of the study, tumors are excised for histological analysis and characterization of the immune cell infiltrate by techniques such as flow cytometry.
Flow Cytometry for Immune Cell Analysis in Tumors
Flow cytometry is a powerful technique to identify and quantify different immune cell populations within a tumor.
Protocol Steps:
-
Tumor Dissociation: The excised tumor is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Staining: The cells are stained with a cocktail of fluorescently labeled antibodies that bind to specific cell surface and intracellular markers of different immune cell types (e.g., CD3 for T cells, CD8 for cytotoxic T cells, CD4 for helper T cells, FOXP3 for regulatory T cells, CD11b for myeloid cells).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify the different immune cell populations based on their marker expression.
Conclusion
This compound, bemcentinib, and merestinib represent distinct classes of targeted cancer therapies with significant immunomodulatory potential. This compound, as a BET inhibitor, exerts its effects through epigenetic reprogramming, leading to a reduction in pro-inflammatory gene expression and modulation of the immune cell landscape within the tumor. In contrast, the AXL inhibitors bemcentinib and merestinib primarily target the immunosuppressive AXL signaling pathway, thereby promoting an anti-tumor immune response by enhancing the activity of cytotoxic immune cells and reducing the influence of suppressive myeloid cells.
The choice of therapy will likely depend on the specific tumor type, its molecular characteristics, and the nature of the tumor microenvironment. Further research, including head-to-head comparative studies and the identification of predictive biomarkers, will be crucial to optimize the clinical application of these promising immunomodulatory agents. This guide provides a foundational comparison to aid researchers in navigating this complex and rapidly evolving field.
References
- 1. ascopubs.org [ascopubs.org]
- 2. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. h-h-c.com [h-h-c.com]
- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Structure and functions of Mer, an innate immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Translational control in the tumor microenvironment promotes lung metastasis: Phosphorylation of eIF4E in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Safety and Tolerability Study of INCB057643 in Participants With Myelofibrosis and Other Advanced Myeloid Neoplasms [clin.larvol.com]
- 16. BerGenBio Reports 43% Response Rate With Bemcentinib Monotherapy in AXL Positive R/R AML/MDS Patients at ASH [prnewswire.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. researchgate.net [researchgate.net]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating BRD4 as the Primary Target of INCB-057643: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of INCB-057643, a potent and selective Bromodomain and Extra-Terminal (BET) inhibitor, validating Bromodomain-containing protein 4 (BRD4) as its primary target. Through a comparative lens, this document evaluates this compound against other well-characterized BET inhibitors—JQ1, OTX015, and ABBV-744—offering insights into its biochemical potency, cellular activity, and mechanistic distinctions. The information presented herein is supported by experimental data compiled from publicly available research.
Introduction to BET Proteins and the Role of BRD4
The BET family of epigenetic readers, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, play a pivotal role in the regulation of gene transcription. These proteins recognize and bind to acetylated lysine residues on histone tails via their two tandem bromodomains, BD1 and BD2. This interaction is crucial for the recruitment of the transcriptional machinery to chromatin, thereby activating genes essential for cell proliferation, differentiation, and inflammation. BRD4, in particular, has emerged as a key therapeutic target in various cancers due to its role in regulating the expression of oncogenes such as MYC.
This compound is a novel, orally bioavailable BET inhibitor that has demonstrated significant anti-tumor efficacy in preclinical models. This guide will delve into the experimental evidence that substantiates BRD4 as the primary molecular target of this compound.
Biochemical Validation: Targeting the Bromodomains of BRD4
The primary mechanism of action of this compound is its direct binding to the acetyl-lysine binding pockets of BET bromodomains, thereby competitively inhibiting their interaction with acetylated histones. Biochemical assays are fundamental in quantifying the binding affinity and selectivity of inhibitors like this compound.
Data Presentation: Biochemical Activity of BET Inhibitors
The following table summarizes the available biochemical data for this compound in comparison to JQ1, OTX015, and ABBV-744. It is important to note that these values are compiled from various sources and experimental conditions may differ. Therefore, direct comparisons should be made with caution.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | BRD4 (BD1) | Binding Assay | 39 | [1] |
| BRD4 (BD2) | Binding Assay | 6 | [1] | |
| (+)-JQ1 | BRD4 (BD1) | TR-FRET | ~77 | |
| BRD4 (BD2) | TR-FRET | ~33 | ||
| OTX015 | BRD2, BRD3, BRD4 | Biochemical Assay | 92-112 | |
| ABBV-744 | BRD4 (BD2) | Biochemical Assay | Selective for BD2 | [2] |
IC50 values represent the concentration of the inhibitor required to reduce the binding of a substrate by 50%. Lower values indicate higher potency.
Cellular Activity: Downstream Effects of BRD4 Inhibition
The engagement of BRD4 by this compound in a cellular context leads to a cascade of downstream events, primarily the suppression of key oncogenic and pro-inflammatory gene expression programs.
Data Presentation: Cellular Proliferation Inhibition
The anti-proliferative effects of BET inhibitors are a critical measure of their therapeutic potential. The table below presents the half-maximal inhibitory concentrations (IC50) of the compared BET inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | SET2 | Myeloproliferative Neoplasm | Nanomolar range | [1] |
| (+)-JQ1 | Various | Various | Varies | [2] |
| OTX015 | Various | Leukemia | Sub-micromolar | |
| ABBV-744 | Various | AML, Prostate Cancer | Low nanomolar | [2] |
Downregulation of MYC and NF-κB Signaling
A hallmark of effective BRD4 inhibition is the downregulation of the proto-oncogene MYC, a master regulator of cell cycle progression and proliferation. This compound has been shown to effectively reduce MYC protein levels in cancer cells[1]. Furthermore, this compound has been demonstrated to inhibit NF-κB reporter activity, a key pathway involved in inflammation and cell survival[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize BET inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Objective: To measure the binding affinity of an inhibitor to a bromodomain.
-
Principle: This assay measures the proximity between a terbium-labeled donor molecule (e.g., conjugated to an anti-tag antibody) and a dye-labeled acceptor molecule (e.g., a biotinylated histone peptide bound to streptavidin-acceptor). When the bromodomain binds to the histone peptide, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
General Protocol:
-
Recombinant His-tagged BRD4 protein is incubated with an anti-His-Tb antibody.
-
A biotinylated histone H4 peptide is incubated with streptavidin-d2.
-
The inhibitor at various concentrations is added to the wells of a microplate.
-
The BRD4/antibody complex and the peptide/streptavidin complex are added to the wells.
-
The plate is incubated to allow for binding to reach equilibrium.
-
The TR-FRET signal is read on a compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).
-
The ratio of the acceptor to donor emission is calculated, and IC50 values are determined from the dose-response curves.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) Assay
-
Objective: To measure the binding affinity of an inhibitor to a bromodomain.
-
Principle: This bead-based assay relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity. The binding of a biotinylated histone peptide to a GST-tagged bromodomain brings streptavidin-coated donor beads and anti-GST-coated acceptor beads together. An inhibitor disrupts this interaction, leading to a decrease in the luminescent signal.
-
General Protocol:
-
GST-tagged BRD4 protein is incubated with anti-GST acceptor beads.
-
A biotinylated histone H4 peptide is incubated with streptavidin donor beads.
-
The inhibitor at various concentrations is added to the wells of a microplate.
-
The BRD4/acceptor bead complex and the peptide/donor bead complex are added to the wells.
-
The plate is incubated in the dark to allow for binding.
-
The AlphaScreen signal is read on a compatible plate reader.
-
IC50 values are determined from the dose-response curves.
-
Cellular Proliferation (MTT) Assay
-
Objective: To determine the effect of an inhibitor on cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The inhibitor is added at various concentrations, and the cells are incubated for a specified period (e.g., 72 hours).
-
MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
The absorbance is measured on a spectrophotometer at a wavelength of ~570 nm.
-
IC50 values are calculated from the dose-response curves.
-
Mandatory Visualizations
Signaling Pathway of BRD4 Inhibition by this compound
References
A Comparative Analysis of the Safety Profiles of INCB-057643 and other BET Inhibitors
This guide provides a detailed comparative analysis of the safety profiles of the BET inhibitor INCB-057643 (pelabresib) and other notable BET inhibitors in clinical development. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these emerging cancer therapeutics. The information is compiled from publicly available clinical trial data and scientific publications.
Introduction to BET Inhibitors and Class-Wide Toxicities
Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in regulating gene transcription. They are key regulators of oncogenes such as MYC and are implicated in the pathogenesis of various hematological malignancies and solid tumors.[1] Small molecule inhibitors targeting BET proteins have shown promise in preclinical and clinical studies.
However, the clinical development of pan-BET inhibitors has been associated with a consistent pattern of on-target toxicities.[2] The most common and often dose-limiting toxicities are hematological, including thrombocytopenia, anemia, and neutropenia.[3] Non-hematological adverse events frequently observed include gastrointestinal issues (nausea, diarrhea, vomiting), fatigue, decreased appetite, and dysgeusia.[2][3] These class-wide effects are important considerations in the development and clinical application of new BET inhibitors.
Comparative Safety Profile of BET Inhibitors
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in clinical trials of this compound and other selected BET inhibitors. Data is presented for both monotherapy and combination therapy settings where available.
This compound (Pelabresib)
Table 1: Treatment-Emergent Adverse Events (TEAEs) with Pelabresib in Patients with Relapsed or Refractory Myelofibrosis (Monotherapy and Combination with Ruxolitinib) [4]
| Adverse Event | Pelabresib Monotherapy (N=18) | Pelabresib + Ruxolitinib (N=11) |
| Any Grade, n (%) | ||
| Thrombocytopenia | 15 (52%) | 15 (52%) |
| Anemia | 12 (42%) | 8 (27%) |
| Diarrhea | 10 (35%) | - |
| Fatigue | 9 (33%) | - |
| Nausea | - | - |
| Grade ≥3, n (%) | ||
| Thrombocytopenia | 8 (28%) | 5 (17%) |
| Anemia | 6 (21%) | 3 (10%) |
Data from the MANIFEST study. Note: The search results provided combined data for monotherapy and combination therapy in some instances. The table reflects the most granular data available.
Table 2: Most Frequent TEAEs in Patients with Relapsed or Refractory Lymphoma Treated with Pelabresib [5]
| Adverse Event | All Grades, n (%) (N=64) | Grade ≥3, n (%) (N=64) |
| Fatigue | 28 (43.8) | 3 (4.7) |
| Nausea | 25 (39.1) | 1 (1.6) |
| Decreased appetite | 21 (32.8) | 1 (1.6) |
| Diarrhea | 20 (31.3) | 4 (6.3) |
| Thrombocytopenia | 19 (29.7) | 13 (20.3) |
| Anemia | 15 (23.4) | 7 (10.9) |
Other BET Inhibitors
Table 3: Comparative Treatment-Related Adverse Events (TRAEs) of Selected BET Inhibitors
| BET Inhibitor | Indication | Most Common Any Grade TRAEs (%) | Most Common Grade ≥3 TRAEs (%) | Source |
| OTX-015 (Birabresib) | Acute Leukemia | Fatigue, Hyperbilirubinemia | Fatigue, Hyperbilirubinemia | [6] |
| Advanced Solid Tumors | Thrombocytopenia, Diarrhea, Fatigue, Nausea, Dysgeusia, Hyperglycemia | Thrombocytopenia (20%), Anemia (9%), Fatigue (7%) | [7][8] | |
| BMS-986158 | Myelofibrosis (with Ruxolitinib) | Thrombocytopenia, Neutropenia, Hypertension, Anemia | Thrombocytopenia (45%), Neutropenia (9%), Hypertension (9%), Anemia (9%) | [9][10] |
| Myelofibrosis (with Fedratinib) | Thrombocytopenia, Anemia, Diarrhea, Increased Bilirubin | Thrombocytopenia (42%), Anemia (42%), Diarrhea (8%), Increased Bilirubin (8%) | [9][10] | |
| Advanced Solid Tumors | Diarrhea (43%), Thrombocytopenia (39%) | - | [11] | |
| ZEN-3694 | Metastatic Castration-Resistant Prostate Cancer (with Enzalutamide) | Visual disturbances (67%), Nausea (45%), Fatigue (40%) | Thrombocytopenia (4%) | [12] |
| Triple-Negative Breast Cancer (with Talazoparib) | Thrombocytopenia (55%) | Thrombocytopenia (34%) | [13][14] | |
| ODM-207 | Advanced Solid Tumors | Nausea (66%), Thrombocytopenia (51%), Anorexia (49%), Fatigue (43%), Diarrhea (40%) | Thrombocytopenia (14.3%), Nausea (8.6%), Fatigue (5.7%) | [15] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of BET Inhibitors
BET inhibitors function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This leads to the displacement of BET proteins from chromatin, resulting in the downregulation of target gene transcription, including key oncogenes like MYC.
Caption: Mechanism of action of BET inhibitors.
Clinical Trial Workflow for Safety and Efficacy Assessment
The safety and efficacy of investigational drugs like BET inhibitors are evaluated through a multi-phase clinical trial process.
Caption: A simplified workflow of clinical trial phases.
Experimental Protocols
The safety of BET inhibitors in clinical trials is assessed through a standardized set of procedures as outlined in the study protocols. Key components of the safety evaluation include:
-
Adverse Event (AE) Monitoring and Reporting: All AEs are recorded at each study visit, graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), and assessed for their relationship to the study drug.[11]
-
Dose-Limiting Toxicity (DLT) Assessment: In Phase I dose-escalation studies, DLTs are closely monitored during the first cycle of treatment to determine the maximum tolerated dose (MTD). DLTs are typically severe adverse events that are considered unacceptable and related to the study drug.[4]
-
Laboratory Assessments: Regular monitoring of hematology (complete blood count with differential), clinical chemistry, and urinalysis is conducted to detect and manage potential toxicities.
-
Physical Examinations and Vital Signs: Comprehensive physical examinations and monitoring of vital signs are performed at baseline and throughout the study.
-
Electrocardiograms (ECGs): ECGs are performed to monitor for any potential cardiac effects of the investigational drug.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses: Blood samples are collected to characterize the drug's absorption, distribution, metabolism, and excretion (PK). PD markers, such as changes in platelet counts or specific biomarkers, are also assessed to understand the drug's biological effects.[5]
Conclusion
The safety profile of this compound (pelabresib) is consistent with the known class-effects of BET inhibitors, with thrombocytopenia and gastrointestinal toxicities being the most frequently reported adverse events. Comparative analysis suggests that while the types of toxicities are similar across different BET inhibitors, the incidence and severity can vary depending on the specific agent, dose, schedule, and patient population. The manageability of these adverse events through dose modifications and supportive care is a key factor in the ongoing clinical development of this class of drugs. Further analysis from ongoing and future clinical trials will continue to refine our understanding of the comparative safety of these promising therapeutic agents.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. onclive.com [onclive.com]
- 3. Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. A Phase I Study of Pelabresib (CPI-0610), a Small-Molecule Inhibitor of BET Proteins, in Patients with Relapsed or Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomain inhibitor OTX015 in patients with acute leukaemia: a dose-escalation, phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. S213: BMS-986158, A POTENT BET INHIBITOR, AS MONOTHERAPY AND IN COMBINATION WITH RUXOLITINIB OR FEDRATINIB IN INTERMEDIATE- OR HIGH-RISK MYELOFIBROSIS (MF): RESULTS FROM A PHASE 1/2 STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMS-986158, a Small Molecule Inhibitor of the Bromodomain and Extraterminal Domain Proteins, in Patients with Selected Advanced Solid Tumors: Results from a Phase 1/2a Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Phase Ib/IIa Study of the Pan-BET Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. First-in-human Phase 1 open label study of the BET inhibitor ODM-207 in patients with selected solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for INCB-057643
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for INCB-057643, a potent bromodomain and extra-terminal (BET) family protein inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, as with any research chemical, it should be handled with caution. All chemicals may pose unknown hazards and should be used with care[1].
The following table summarizes the hazard ratings for this compound.
| Hazard Assessment | Rating | Description |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Materials that will not burn under typical fire conditions. |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Poses no significant risk to health. |
Proper Disposal Procedures
While this compound is not classified as hazardous, proper disposal is crucial to prevent environmental contamination. The overriding principle is that no work should begin until a plan for the disposal of all waste has been established[2].
General Guidance:
-
Disposal must be conducted in accordance with official, local, regional, and national regulations[4][5].
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before disposal, always consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, gloves, bench paper), in a designated and clearly labeled waste container.
-
Ensure the container is appropriate for chemical waste, is kept closed, and is stored in a safe, designated area.
-
-
Empty Containers:
-
Empty containers should be managed according to institutional policy. Generally, labels should be defaced or removed to indicate the container is empty[6].
-
-
Arrange for Professional Disposal: Contact your institution's designated hazardous waste management service for pickup and disposal. Even for non-hazardous chemicals, professional disposal is often required to ensure compliance with environmental regulations.
Experimental Protocols: Safe Handling in the Laboratory
A general protocol for handling potent, non-classified compounds like this compound should prioritize minimizing exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat is mandatory.
General Handling Procedure:
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Cover the work surface with an absorbent, disposable bench liner.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Weighing and Solution Preparation:
-
Handle the solid compound carefully to avoid generating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
-
Spill Management:
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated waste container for disposal.
-
Clean the spill area thoroughly.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Wash hands thoroughly after handling the compound.
-
Signaling Pathway of this compound
This compound is a BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET proteins (like BRD4). This action displaces BET proteins from chromatin, thereby preventing them from recruiting transcriptional machinery. A key consequence is the downregulation of oncogenes such as c-Myc, leading to cell cycle arrest and reduced proliferation in cancer cells[7][8].
Caption: this compound inhibits BET proteins, disrupting c-Myc gene transcription and reducing cell proliferation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sfasu.edu [sfasu.edu]
- 7. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Personal protective equipment for handling INCB-057643
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling INCB-057643. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a potent BET inhibitor, stringent adherence to PPE protocols is mandatory to prevent exposure.[1][2][3][4] The required equipment is detailed below, providing a barrier against inhalation, skin contact, and eye exposure.[2]
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Face Shield | - | To be used in addition to goggles when there is a significant risk of splashes. | |
| Hand Protection | Nitrile Gloves | Chemically resistant, powder-free | Prevents skin contact with the compound. Double gloving is recommended. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Disposable Gown | Impermeable | Recommended when handling larger quantities or when there is a risk of significant contamination.[1][3] | |
| Respiratory Protection | N95 Respirator or Higher | NIOSH-approved | Required when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation. |
Experimental Workflow: Handling this compound
The following diagram outlines the standard procedure for safely handling this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing risk.
Operational and Disposal Plans
Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] Long-term storage conditions are typically at -20°C or -80°C to maintain stability.[5]
Handling and Preparation:
-
All work with the solid form of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them thoroughly after use.
-
Avoid generating dust when handling the powder.
-
For creating solutions, add the solvent to the powder slowly to prevent splashing. This compound is soluble in DMSO and DMF.[6]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Clean the area with a suitable decontamination solution (e.g., a soap and water solution), and dispose of all contaminated materials as hazardous waste.
Disposal:
-
All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe working environment when handling the potent BET inhibitor, this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
